molecular formula C7H11NO2 B088625 Ethyl 4-cyanobutanoate CAS No. 10444-38-9

Ethyl 4-cyanobutanoate

Cat. No.: B088625
CAS No.: 10444-38-9
M. Wt: 141.17 g/mol
InChI Key: GHXXCVVSJXZBPO-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobutanoate is a valuable cyano-functionalized ester that serves as a versatile building block in organic synthesis and advanced research applications. Its structure, featuring both an ester and a terminal nitrile group, allows for diverse chemical transformations and incorporation into more complex molecules. Recent research has demonstrated its specific utility in the development of analytical methods, where it is employed as a key intermediate in the computer simulation-assisted design and synthesis of novel haptens for immunodetection platforms . These applications are critical for creating highly sensitive and specific monoclonal antibodies used in rapid, on-site visual detection strips for monitoring environmental and food safety, such as the detection of pesticide residues . The compound's utility in these contexts underscores its role in supporting cutting-edge scientific efforts aimed at addressing public health and safety challenges through innovative bioanalytical techniques. This product is intended for research and further manufacturing applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXCVVSJXZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451157
Record name Ethyl 4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10444-38-9
Record name Ethyl 4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Utility of a Versatile Building Block

Ethyl 4-cyanobutanoate, a bifunctional molecule incorporating both a nitrile and an ester moiety, represents a significant synthon in the landscape of organic chemistry and pharmaceutical development. Its strategic importance lies in the differential reactivity of its functional groups, allowing for sequential and controlled chemical transformations. This guide aims to provide a comprehensive technical overview of the physical and chemical properties of Ethyl 4-cyanobutanoate, offering a foundational understanding for its application in complex molecular synthesis. The insights and data presented herein are curated to empower researchers in leveraging this compound to its full potential, ensuring both efficiency and safety in their experimental endeavors.

Physicochemical Characteristics

Ethyl 4-cyanobutanoate is typically encountered as a colorless to light yellow liquid.[1][2] Its distinct chemical structure, featuring a polar nitrile group and a less polar ethyl ester group, imparts a moderate solubility in aqueous solutions and a higher solubility in common organic solvents.[1] This amphiphilic nature is a key consideration in the design of reaction conditions and purification protocols.

Summary of Physical Properties

The following table summarizes the key physical properties of Ethyl 4-cyanobutanoate. It is imperative to note that while some properties have been experimentally determined, others are based on predictive models and should be considered with appropriate scientific rigor.

PropertyValueSource
CAS Number 10444-38-9[2][3]
Molecular Formula C₇H₁₁NO₂[2][3]
Molecular Weight 141.17 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][2]
Odor Fruity[1]
Boiling Point 242-247 °C[2]
Density (Predicted) 1.001 ± 0.06 g/cm³[2]
Solubility Moderately soluble in water; soluble in organic solvents[1]

Causality Behind Properties: The relatively high boiling point of Ethyl 4-cyanobutanoate can be attributed to the presence of the polar nitrile group, which introduces dipole-dipole interactions in addition to the van der Waals forces expected for a molecule of its size. The ester functionality also contributes to its polarity.

Molecular Structure and Elucidation

The structural integrity of Ethyl 4-cyanobutanoate is the cornerstone of its chemical reactivity. Understanding the spatial arrangement of its atoms and the electronic environment of its functional groups is paramount for predicting its behavior in chemical reactions.

Molecular Structure Diagram

The following diagram, generated using the DOT language, illustrates the chemical structure of Ethyl 4-cyanobutanoate.

Caption: Generalized workflow for the synthesis of Ethyl 4-cyanobutanoate.

Step-by-Step Methodology (Illustrative):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-bromobutanoate in a suitable polar aprotic solvent such as acetone or DMSO.

  • Nucleophilic Addition: Add sodium cyanide to the solution. The reaction mixture is then heated to reflux.

    • Causality: The use of a polar aprotic solvent facilitates the dissolution of the cyanide salt and promotes the SN2 reaction mechanism by solvating the cation but not the nucleophilic cyanide anion. Heating increases the reaction rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 4-cyanobutanoate.

Self-Validation: The purity of the final product should be assessed by analytical techniques such as GC-MS and NMR spectroscopy. The boiling point of the purified liquid should be sharp and consistent with the literature value.

Conclusion

Ethyl 4-cyanobutanoate is a valuable and versatile intermediate in organic synthesis. A thorough understanding of its physical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development. This guide provides a foundational repository of technical information to support the endeavors of scientists and professionals in the field.

References

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanobutanoate, a bifunctional organic molecule, holds a significant position as a versatile building block in modern organic synthesis. Its structure, incorporating both a nitrile and an ester functional group, offers dual reactivity, making it a valuable precursor for a wide array of more complex molecular architectures. This guide provides a comprehensive analysis of the molecular structure of Ethyl 4-cyanobutanoate, detailing its spectroscopic characteristics, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development.

Molecular Structure and Properties

Ethyl 4-cyanobutanoate is a colorless to pale yellow liquid with a chemical formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1] Its structure consists of a four-carbon butanoate chain, with a nitrile group (-C≡N) at the C4 position and an ethyl ester group (-COOCH₂CH₃) at the C1 position. The presence of both the polar nitrile group and the ester moiety imparts a moderate solubility in water and good solubility in common organic solvents.[1]

PropertyValueSource
CAS Number10444-38-9[1]
Molecular FormulaC₇H₁₁NO₂[1]
Molecular Weight141.17 g/mol [1]
AppearanceColorless to pale yellow liquid[1]

Spectroscopic Analysis for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-cyanobutanoate is expected to exhibit characteristic absorption bands for the nitrile and ester groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the region of 2240-2260 cm⁻¹ , which is characteristic of a nitrile C≡N stretching vibration.

  • C=O Stretch: A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ , corresponding to the C=O stretching vibration of the saturated ester.[2]

  • C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ is expected for the C-O stretching vibration of the ester group.[2]

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the alkyl chain.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum of Ethyl 4-cyanobutanoate will show distinct signals for each non-equivalent proton in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (ethyl ester)~1.25Triplet3H
-OCH₂- (ethyl ester)~4.15Quartet2H
-CH₂- (C3)~2.00Quintet2H
-CH₂- (C2)~2.45Triplet2H
-CH₂- (C4)~2.50Triplet2H

The triplet-quartet pattern for the ethyl group is a classic signature of an ethyl ester. The protons on the butanoate chain will exhibit splitting patterns based on their neighboring protons, providing connectivity information.

The carbon-13 NMR spectrum will show a distinct signal for each of the seven carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)
CH₃ (ethyl ester)~14
-OCH₂- (ethyl ester)~61
-CH₂- (C3)~24
-CH₂- (C2)~31
-CH₂- (C4)~17
-C≡N (nitrile)~119
-C=O (ester)~172

The downfield chemical shift of the carbonyl carbon and the characteristic shift of the nitrile carbon are key identifiers in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 4-cyanobutanoate, the molecular ion peak (M⁺) would be observed at an m/z of 141. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethyl group (-CH₂CH₃, m/z 29), and cleavage of the butanoate chain.

Synthesis of Ethyl 4-Cyanobutanoate

A common and efficient method for the synthesis of Ethyl 4-cyanobutanoate is the nucleophilic substitution of a suitable halo-ester with a cyanide salt. A representative protocol is provided below.

Experimental Protocol: Synthesis from Ethyl 4-Bromobutanoate

Materials:

  • Ethyl 4-bromobutanoate

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-bromobutanoate (1 equivalent) in anhydrous DMF.

  • Add sodium cyanide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure Ethyl 4-cyanobutanoate.

SynthesisWorkflow

Caption: Workflow for the synthesis of Ethyl 4-cyanobutanoate.

Applications in Drug Development

The dual functionality of Ethyl 4-cyanobutanoate makes it a valuable intermediate in the synthesis of various pharmaceutical agents. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the ester can be hydrolyzed, reduced, or converted to other derivatives.

A key application of structurally similar chiral cyanohydrins is in the synthesis of statins, a class of cholesterol-lowering drugs. For instance, the closely related (R)-4-cyano-3-hydroxybutyric acid ethyl ester is a crucial intermediate in the synthesis of Atorvastatin.[3] This highlights the potential of cyano-esters like Ethyl 4-cyanobutanoate as precursors to biologically active molecules.

DrugDevelopment

Caption: Potential pathways for the use of Ethyl 4-cyanobutanoate in drug development.

Safety and Handling

As with all nitrile-containing compounds, Ethyl 4-cyanobutanoate should be handled with care in a well-ventilated fume hood. It is considered harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

Conclusion

Ethyl 4-cyanobutanoate is a molecule of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its molecular structure, characterized by the presence of both nitrile and ester functional groups, provides a platform for diverse chemical transformations. A thorough understanding of its spectroscopic properties is key to its effective utilization and characterization in synthetic endeavors. While further research is needed to fully explore its potential, the existing knowledge of related compounds underscores its promise as a valuable building block for the creation of novel and medicinally relevant molecules.

References

  • Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate. Available at: [Link]

  • Google Patents. Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • NIST WebBook. Ethyl 4-cyanobenzoate. Available at: [Link]

  • PubChem. Ethyl 4-cyanobenzoate. Available at: [Link]

  • ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Available at: [Link]

  • Organic Syntheses. Ethyl cyanoacetate. Available at: [Link]

  • Chegg. 13C NMR of ethyl 4-cyanobenzoate. Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]

  • Chemguide. Mass spectra - fragmentation patterns. Available at: [Link]

  • ResearchGate. A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of Ethyl 4-cyanobutanoate, synthesizing experimental data principles with structural analysis.

Executive Summary & Compound Identity

Ethyl 4-cyanobutanoate (also known as Ethyl 4-cyanobutyrate) is a bifunctional aliphatic ester widely utilized as a pharmaceutical intermediate, particularly in the synthesis of glufosinate and various pyrrolidone derivatives. Its structure features two distinct electron-withdrawing termini—an ethoxycarbonyl group and a nitrile group—separated by a propyl chain, creating a unique spectroscopic signature.

Property Data
CAS Registry Number 15622-33-0
IUPAC Name Ethyl 4-cyanobutanoate
Molecular Formula

Molecular Weight 141.17 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~125–130 °C at 10 mmHg

Infrared Spectroscopy (IR) Analysis

The IR spectrum of Ethyl 4-cyanobutanoate is dominated by two diagnostic bands corresponding to the carbonyl and nitrile functionalities. The separation of these functional groups by a saturated chain prevents significant conjugation, resulting in "textbook" absorption frequencies.

Key Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2980 – 2870 Medium

Alkyl C-H stretching (sp³).
2250 – 2245 Medium/Sharp

Nitrile stretch. Diagnostic peak. Distinct from alkynes due to intensity and position.
1735 – 1740 Strong

Ester carbonyl. Typical for saturated aliphatic esters.
1180 – 1200 Strong

C-O-C stretching (Ester).

Experimental Insight: When analyzing crude reaction mixtures (e.g., from the cyanation of ethyl 4-bromobutyrate), the appearance of the sharp band at 2250 cm⁻¹ and the disappearance of the C-Br stretch (approx. 500–600 cm⁻¹) serves as the primary reaction monitoring metric.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the symmetry of the ethyl group and the distinct electronic environments of the propyl chain carbons.

H NMR Analysis (Proton)

Solvent: CDCl


 (Reference: TMS at 0.00 ppm)

The molecule contains five distinct proton environments. The propyl chain protons appear as a sequence of multiplets due to spin-spin coupling (


).
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
4.16 Quartet (

Hz)
2H

Deshielded by oxygen; characteristic of ethyl esters.
2.48 Triplet (

Hz)
2H


-protons to carbonyl. Deshielded by anisotropic effect of C=O.
2.42 Triplet (

Hz)
2H


-protons to nitrile. Deshielded by cyano group.[1] Overlap with 2.48 is common in low-field instruments.
1.98 – 2.05 Quintet2H


-protons. Shielded relative to

-positions but deshielded vs. bulk alkanes.
1.27 Triplet (

Hz)
3H

Terminal methyl of the ethyl ester.
C NMR Analysis (Carbon)

The


C spectrum displays 7 distinct signals. The nitrile carbon typically appears at lower intensity due to lack of NOE enhancement and long relaxation times.
Shift (

, ppm)
Carbon TypeAssignment
172.5 Quaternary (C=O)Ester Carbonyl
119.2 Quaternary (CN)Nitrile Carbon
60.8 Secondary (CH

)
O-CH

(Ethyl)
32.8 Secondary (CH

)

-Carbon to Ester
24.5 Secondary (CH

)

-Carbon (Middle of chain)
16.4 Secondary (CH

)

-Carbon to Nitrile (Upfield due to anisotropic shielding cone of CN)
14.2 Primary (CH

)
Methyl (Ethyl)
NMR Structural Correlation Diagram

The following diagram maps the logical flow of assignment based on electronic effects.

NMR_Assignment Figure 1: NMR Signal Assignment Logic Struct Ethyl 4-cyanobutanoate Structure Ethyl Ethyl Group (Typical Pattern) Struct->Ethyl Chain Propyl Chain (EWG Effects) Struct->Chain H_Ethyl 1H: 4.16 (q), 1.27 (t) Ethyl->H_Ethyl Deshielding by O H_Alpha_CO 1H: ~2.48 (t) Alpha to C=O Chain->H_Alpha_CO Anisotropy H_Alpha_CN 1H: ~2.42 (t) Alpha to CN Chain->H_Alpha_CN Inductive Effect

Mass Spectrometry (MS) Analysis

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M⁺): m/z 141

The fragmentation pattern follows characteristic pathways for ethyl esters and aliphatic nitriles. The molecular ion is often weak but observable.

Fragmentation Pathway Table
m/zIon IdentityMechanism
141

Molecular Ion (Weak)
112

Loss of Ethyl group (

).
96

Base Peak Candidate. Loss of Ethoxy (

). Formation of Acylium ion (

).
68

Loss of

. Formation of

.
41

Propyl chain fragment (Hydrocarbon cluster).
Fragmentation Logic Diagram

The McLafferty rearrangement is theoretically possible but less favored than simple


-cleavage due to the linear nitrile terminus.

MS_Fragmentation Figure 2: Primary Fragmentation Pathways (EI-MS) M_Ion Molecular Ion [M]+ m/z 141 Acylium Acylium Ion [M - OEt]+ m/z 96 M_Ion->Acylium Alpha Cleavage (Loss of -OEt) Alkyl Nitrile Alkyl Ion [M - COOEt]+ m/z 68 M_Ion->Alkyl Inductive Cleavage (Loss of -COOEt)

Synthesis Context & Purity Verification

For researchers synthesizing this compound (e.g., from Ethyl 4-bromobutyrate via nucleophilic substitution with NaCN), spectroscopic purity is critical.

  • Reaction Monitoring: Watch for the complete disappearance of the C-Br stretch in IR and the shift of the

    
    -methylene protons in 
    
    
    
    H NMR from ~3.4 ppm (in the bromo-precursor) to ~2.42 ppm (in the cyano-product).
  • Impurity Alert: Residual

    
    -butyrolactone (starting material for the bromo-ester) shows a distinct carbonyl stretch at ~1770 cm⁻¹ (lactone) vs 1735 cm⁻¹ (linear ester).
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Ethyl Esters and Nitriles. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles from Halides. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1] (General reference for aliphatic ester/nitrile shifts). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-cyanobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-cyanobutanoate, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. Lacking extensive published quantitative solubility data, this document synthesizes foundational chemical principles, qualitative experimental observations, and comparative data from structurally related molecules to provide a robust framework for understanding and predicting its behavior in various organic solvent systems. A detailed experimental protocol for the precise determination of its solubility is also presented to empower researchers in generating critical data for their specific applications.

Introduction to Ethyl 4-cyanobutanoate: A Molecule of Dual Functionality

Ethyl 4-cyanobutanoate, with the chemical formula C₇H₁₁NO₂, is an organic compound that incorporates both an ester and a nitrile functional group.[1] This dual functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a polar cyano group and a moderately polar ester group, combined with a flexible alkyl chain, imparts an amphiphilic character to the molecule, influencing its reactivity and, most critically for practical applications, its solubility.[1] Understanding the solubility of ethyl 4-cyanobutanoate is paramount for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties of Ethyl 4-cyanobutanoate

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of ethyl 4-cyanobutanoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]

The Solubility Profile of Ethyl 4-cyanobutanoate: A Theoretical and Practical Examination

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A favorable enthalpy of mixing, where the energy released from solute-solvent interactions compensates for the energy required to break the initial interactions, drives the dissolution process.

The molecular structure of ethyl 4-cyanobutanoate features distinct regions with different polarities, which dictates its solubility in a range of organic solvents.

Caption: Molecular structure and polarity of ethyl 4-cyanobutanoate.

Qualitative Solubility Observations

General observations indicate that ethyl 4-cyanobutanoate is moderately soluble in water and more soluble in organic solvents.[1] This suggests that the non-polar character of the butyl chain and the ethyl group has a significant influence on its overall solubility profile, favoring dissolution in less polar environments compared to water.

Predicted Solubility in Different Classes of Organic Solvents

In the absence of specific quantitative data for ethyl 4-cyanobutanoate, we can infer its likely solubility based on its structure and by drawing comparisons with a structurally related compound, ethyl cyanoacetate (C₅H₇NO₂). Ethyl cyanoacetate is reported to be "very soluble" in ethanol and ethyl ether.[3] Given the structural similarities, it is reasonable to predict a similar high solubility for ethyl 4-cyanobutanoate in these and other common organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While ethyl 4-cyanobutanoate does not have a hydrogen bond donor, the oxygen atoms of the ester group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. This, combined with dipole-dipole interactions, suggests good solubility in polar protic solvents. The alkyl chain may slightly reduce solubility compared to smaller molecules, but overall, high solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments but do not have O-H or N-H bonds for hydrogen donation.[4] The strong dipole of the cyano group and the dipole of the ester group in ethyl 4-cyanobutanoate will interact favorably with the dipoles of these solvents. Therefore, high solubility is anticipated in polar aprotic solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents will be primarily driven by van der Waals forces between the alkyl chain of ethyl 4-cyanobutanoate and the solvent molecules. While the polar functional groups will disfavor dissolution, the presence of the C4 alkyl chain and the ethyl group suggests that some degree of solubility can be expected, likely moderate to low depending on the specific solvent.

Summary of Predicted Solubility

The following table provides a qualitative prediction of the solubility of ethyl 4-cyanobutanoate in various organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bond acceptance and dipole-dipole interactions.
Polar Aprotic Acetone, DMSOHighStrong dipole-dipole interactions.
Non-polar Hexane, TolueneModerate to Lowvan der Waals forces from the alkyl chain.

Experimental Protocol for the Determination of Ethyl 4-cyanobutanoate Solubility

Given the absence of publicly available quantitative solubility data, the following gravimetric method provides a reliable and straightforward approach for its determination in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation A Prepare saturated solution: Add excess ethyl 4-cyanobutanoate to the chosen solvent in a sealed vial. B Agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C Allow the solution to settle. Carefully withdraw a known volume of the supernatant. B->C D Transfer the supernatant to a pre-weighed vial. C->D E Evaporate the solvent under controlled conditions (e.g., vacuum, gentle heating). D->E F Weigh the vial containing the non-volatile solute. E->F G Calculate the mass of the dissolved solute and determine the solubility (e.g., in g/100 mL or mol/L). F->G

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess of ethyl 4-cyanobutanoate to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

  • Sample Collection:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood with a gentle stream of inert gas. Gentle heating may be applied if necessary, but care must be taken not to evaporate the ethyl 4-cyanobutanoate.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved ethyl 4-cyanobutanoate is the difference between the final and initial weights of the vial.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Applications Driven by Solubility

The solubility of ethyl 4-cyanobutanoate is a critical parameter in its various applications:

  • Organic Synthesis: As a reactant, its solubility in a wide range of organic solvents allows for its use in diverse reaction conditions, facilitating homogenous reaction mixtures and influencing reaction rates and yields.

  • Purification: Its solubility characteristics are exploited in purification techniques such as extraction and crystallization. For instance, its differential solubility between an organic solvent and water can be used to extract it from an aqueous phase.

  • Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), the solubility of intermediates like ethyl 4-cyanobutanoate in reaction and purification solvents is a key consideration for process efficiency and scalability.

Conclusion

While quantitative solubility data for ethyl 4-cyanobutanoate in common organic solvents is not extensively documented, a comprehensive understanding of its molecular structure and the principles of intermolecular forces allows for reliable predictions of its solubility behavior. Its amphiphilic nature, arising from the polar cyano and ester groups and the non-polar alkyl chain, suggests high solubility in polar protic and aprotic solvents and moderate to low solubility in non-polar solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is crucial for optimizing its use in various scientific and industrial applications.

References

  • PubChem. Ethyl cyanoacetate. [Link]

  • Dynamic O-ring Seal (DOSS). Physical Properties of Ethyl Butanoate. [Link]

  • PubChem. Ethyl butyrate. [Link]

  • PubChem. Ethyl 4-cyanobenzoate. [Link]

  • PubChem. Ethyl 3-cyanobutanoate. [Link]

  • Cheméo. Chemical Properties of Ethyl 4-cyanobenzoate (CAS 7153-22-2). [Link]

  • Oreate AI Blog. Understanding Ethyl Alcohol Solubility: A Deep Dive Into Its Nature. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • PubChem. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. [Link]

  • Asian Journal of Research in Chemistry. Physical Properties of liquids. [Link]

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • PubChem. Ethyl 4-cyano-3-hydroxybutanoate. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

Sources

Synonyms for Ethyl 4-cyanobutanoate like ethyl 4-cyanobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 4-cyanobutanoate (CAS 10444-38-9), widely recognized as ethyl 4-cyanobutyrate , serves as a critical C5 building block in organic synthesis.[1] Its bifunctional nature—possessing both a nitrile and an ester group—makes it a versatile intermediate for constructing complex heterocyclic scaffolds, particularly glutarimides and


-amino acids.[1]

This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities that lead to procurement errors. It details validated synthetic protocols, outlines impurity profiles, and maps its utility in modern pharmaceutical development.[1]

Chemical Ontology & Synonym Disambiguation

In high-throughput screening and procurement, nomenclature variations often result in the accidental acquisition of structural isomers. Ethyl 4-cyanobutanoate is frequently confused with its 3-cyano isomer or the statin intermediate ethyl 4-cyano-3-hydroxybutyrate.[1]

Validated Synonym Registry

The following table consolidates accepted nomenclature to facilitate accurate database searching (SciFinder, Reaxys, PubChem).

Nomenclature SystemNameNotes
IUPAC Ethyl 4-cyanobutanoatePreferred Name
Common/Trivial Ethyl 4-cyanobutyrateMost common in commerce
Systematic (Acid-based) 4-Cyanobutyric acid ethyl esterExplicit derivative naming
Systematic (Nitrile-based) Ethyl 5-nitrilo-pentanoateLess common; counts nitrile carbon in chain
Functional Class Ethyl glutaromononitrileRefers to the glutaric acid parent
The "Isomer Trap": Structural Disambiguation

Researchers must distinguish CAS 10444-38-9 from high-value analogs used in statin synthesis.[1]

  • Target: Ethyl 4-cyanobutanoate (Linear, unsubstituted).[1] Used for general synthesis.[1]

  • False Friend: Ethyl 4-cyano-3-hydroxybutyrate (CAS 141942-85-0).[2][3] A chiral intermediate for Atorvastatin.[1][4]

  • False Friend: Ethyl 3-cyanobutanoate (CAS 22584-00-5). Branched isomer.

Nomenclature_Disambiguation Root Query: 'Ethyl Cyanobutyrate' Target Ethyl 4-cyanobutanoate (CAS 10444-38-9) Linear C5 Chain Root->Target Correct Match Trap1 Ethyl 3-cyanobutanoate (CAS 22584-00-5) Branched Isomer Root->Trap1 Positional Isomer Trap2 Ethyl 4-cyano-3-hydroxybutyrate (CAS 141942-85-0) Statin Intermediate Root->Trap2 Functionalized Analog

Figure 1: Decision tree for disambiguating "Ethyl Cyanobutyrate" queries to prevent procurement errors.

Physicochemical Profile

Accurate physical data is essential for process design, particularly for distillation and extraction parameters.[1]

PropertyValueContext
Molecular Formula

-
Molecular Weight 141.17 g/mol -
Boiling Point 242–247 °CHigh boiling point requires vacuum distillation for purification.
Density 1.001 g/mLSimilar to water; complicates phase separation if emulsions form.[1]
Solubility Organic solvents (EtOH, DMSO, DCM)Limited water solubility; lipophilic.[1]
Appearance Colorless to pale yellow liquidYellowing indicates oxidation or hydrolysis impurities.[1]

Synthetic Pathways & Mechanism

Two primary routes exist for the synthesis of ethyl 4-cyanobutanoate. The choice depends on the scale and available starting materials.[1]

Route A: Nucleophilic Substitution (Lab Scale)

This method utilizes Ethyl 4-bromobutyrate and a cyanide source (NaCN or KCN).[1] It is a classic


 reaction.
  • Mechanism: The cyanide ion attacks the

    
    -carbon, displacing the bromide leaving group.[1]
    
  • Pros: High conversion, simple workup.[1]

  • Cons: Handling of toxic cyanide salts; formation of inorganic salt byproducts.[1]

Route B: Lactone Ring Opening (Industrial Scale)

This method begins with


-Butyrolactone (GBL) .[1]
  • Ring Opening: GBL is treated with NaCN to form sodium 4-cyanobutyrate.[1]

  • Esterification: The salt is acidified and esterified with ethanol.[1]

  • Pros: GBL is a cheap, bulk commodity.[1] Avoids alkyl halide precursors.[1]

  • Cons: Multi-step process (Ring opening

    
     Acidification 
    
    
    
    Esterification).[1]

Synthesis_Pathways Bromide Ethyl 4-bromobutyrate (CAS 2969-81-5) Product Ethyl 4-cyanobutanoate (CAS 10444-38-9) Bromide->Product SN2 Substitution (Route A) GBL Gamma-Butyrolactone (CAS 96-48-0) Salt Na 4-Cyanobutyrate GBL->Salt Ring Opening + NaCN Cyanide NaCN / DMSO Salt->Product Acidic Esterification + EtOH/H+

Figure 2: Comparative synthetic routes. Route A is preferred for rapid lab-scale synthesis; Route B is cost-effective for bulk manufacturing.[1]

Experimental Protocol: Synthesis via Cyano-de-halogenation

Objective: Synthesis of Ethyl 4-cyanobutanoate from Ethyl 4-bromobutyrate. Scale: 100 mmol.

Materials
  • Ethyl 4-bromobutyrate (19.5 g, 100 mmol)[1]

  • Sodium Cyanide (5.88 g, 120 mmol) [DANGER: ACUTE TOXICITY] [1]

  • DMSO (Dimethyl sulfoxide) (50 mL)[1]

  • Ethyl Acetate (Extraction solvent)[1]

  • Saturated NaHCO3 and Brine[1]

Methodology
  • Setup: In a fume hood equipped with a scrubber, dissolve Sodium Cyanide (1.2 eq) in dry DMSO. Ensure the system is sealed and under inert gas (

    
    ) to prevent moisture ingress.[1]
    
    • Note: DMSO is chosen to accelerate the

      
       reaction rate due to its polar aprotic nature.[1]
      
  • Addition: Slowly add Ethyl 4-bromobutyrate dropwise to the cyanide solution while maintaining the temperature between 25–30 °C. Exothermic reaction may occur.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS until the bromide starting material is consumed.[1]

  • Quench: Cool to room temperature. Pour the reaction mixture into 200 mL of ice water to quench excess cyanide and dissolve inorganic salts.

    • Safety: The aqueous waste contains cyanide.[1] Treat with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (approx. 110 °C at 10 mmHg) to obtain a colorless liquid.

Pharmaceutical Applications

Ethyl 4-cyanobutanoate is a "linchpin" intermediate, allowing divergent synthesis into multiple pharmacological classes.

Precursor to -Aminopentanoic Acid Derivatives

Catalytic hydrogenation of the nitrile group (Raney Ni,


) yields ethyl 5-aminopentanoate.[1] Hydrolysis of the ester then yields 5-aminopentanoic acid (5-APA), a homolog of the neurotransmitter GABA.[1]
  • Relevance: 5-APA derivatives are investigated for neurological modulation.[1]

Glutarimide Scaffold Construction

Cyclization of the 4-cyanobutyrate (or its hydrolyzed acid form) yields Glutarimide (piperidine-2,6-dione).[1]

  • Mechanism: Acid-catalyzed hydrolysis of the nitrile to the amide, followed by internal nucleophilic attack on the ester.[1]

  • Drug Class: Glutarimides are the core pharmacophore for immunomodulatory drugs (IMiDs) like Thalidomide and its analogs (Lenalidomide).[1]

Flavor & Fragrance

As noted in technical specifications, the ester possesses a "fruity" odor, finding niche applications in flavor compounding, though its primary value remains in API synthesis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82428938, Ethyl 4-cyanobutanoate. Retrieved from [Link]

  • Shelver, W. L., et al. (2004). Enzyme-linked immunosorbent assay development for the beta-adrenergic agonist zilpaterol. Journal of Agricultural and Food Chemistry. (Demonstrates utility of ethyl 4-bromobutyrate as a precursor). Retrieved from [Link][1]

  • Koebel, R. F., et al. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents.[1][5] Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

Technical Whitepaper: Stability Dynamics and Preservation Protocols for Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

Ethyl 4-cyanobutanoate (Ethyl 4-cyanobutyrate) is a critical bifunctional aliphatic linker utilized extensively in the synthesis of pharmaceutical intermediates, specifically in the construction of glutarimide rings and complex heterocycles via Claisen condensations. While generally stable under ambient conditions, its dual-functional nature—possessing both an ester and a nitrile group—renders it susceptible to specific degradation pathways, primarily moisture-induced hydrolysis.

This guide provides a rigorous, evidence-based framework for the storage, handling, and quality assurance of Ethyl 4-cyanobutanoate. It moves beyond generic safety data sheets (SDS) to offer a self-validating system for researchers requiring high-purity inputs for sensitive catalytic reactions.

Chemical Profile & Reactivity Matrix

To understand stability, one must first understand the molecule's electrophilic sites. Ethyl 4-cyanobutanoate is not simply a solvent; it is a reagent with two distinct reactive centers.[1]

PropertySpecificationCritical Implication
CAS Number 15622-33-0Distinct from Ethyl Cyanoacetate (CAS 105-56-6).
Molecular Formula

MW: 141.17 g/mol
Physical State Colorless/Pale Yellow LiquidViscosity changes indicate polymerization or oligomerization (rare).
Boiling Point >270°C (Predicted)High boiling point makes removal by evaporation difficult; purity is paramount.
Flash Point >190°CLow flammability risk, but thermal degradation is possible.
Density ~1.06 - 1.11 g/cm³Denser than water; phase separation is distinct.
Functional Group Interplay
  • Ester Moiety (

    
    ):  The primary site of instability. Susceptible to acid/base-catalyzed hydrolysis.[2]
    
  • Nitrile Moiety (

    
    ):  Generally robust but can undergo hydration to amides under strong acidic/basic conditions or enzymatic catalysis.
    

Degradation Mechanisms

The primary threat to Ethyl 4-cyanobutanoate integrity is moisture . The degradation is not a single step but a cascade. The ester group is kinetically more accessible to hydrolysis than the nitrile group under neutral to mildly acidic storage conditions.

Mechanism 1: Ester Hydrolysis (Primary Storage Risk)

In the presence of atmospheric moisture and trace acid (often present from synthesis byproducts), the ethyl ester hydrolyzes to 4-cyanobutanoic acid and ethanol . The accumulation of acid autocatalyzes the reaction, leading to an exponential degradation rate.

Mechanism 2: Nitrile Hydration (Secondary Risk)

Under prolonged exposure to moisture or extreme pH, the nitrile group hydrolyzes to Ethyl glutarate mono-amide and eventually Glutaric acid derivatives .

Visualization: Degradation Pathways

The following diagram illustrates the competitive hydrolysis pathways. Note that Pathway A (Ester Hydrolysis) is the dominant vector during standard storage failure.

DegradationPathways ECB Ethyl 4-cyanobutanoate (Target Molecule) Acid 4-Cyanobutanoic Acid (Primary Impurity) ECB->Acid Pathway A: Ester Hydrolysis (Fast) Ethanol Ethanol ECB->Ethanol Amide Ethyl Glutarate Mono-amide ECB->Amide Pathway B: Nitrile Hydration (Slow) Water + H2O / H+ Glutaric Glutaric Acid Derivatives Acid->Glutaric Complete Hydrolysis Amide->Glutaric Further Hydrolysis

Figure 1: Competitive hydrolysis pathways. Pathway A represents the primary degradation risk during storage, resulting in the formation of acidic impurities.

Storage & Handling Protocols: The "Gold Standard"

To maintain purity >98% for pharmaceutical applications, a passive storage strategy is insufficient. The following protocol utilizes active exclusion of thermodynamic drivers (moisture and heat).

The Protocol[2][3][4][5]

1. Environmental Control:

  • Temperature: Store at 2°C to 8°C . While the molecule is stable at room temperature, refrigeration significantly retards the kinetics of autocatalytic hydrolysis.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Argon is preferred due to its density, creating a better blanket over the liquid surface.

2. Container Specifications:

  • Primary: Amber borosilicate glass with a Teflon (PTFE) lined cap. The amber glass prevents photo-oxidation (though rare), and PTFE prevents leaching of plasticizers which can occur with standard polyethylene caps.

  • Secondary: Sealed desiccator containing activated silica gel or

    
     to maintain local humidity <10%.
    

3. Handling Workflow (Self-Validating): Every time the bottle is opened, the inert atmosphere is compromised. The following workflow ensures integrity is re-established.

StorageWorkflow Start Reagent Receipt QC Initial QC (GC-FID / NMR) Start->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Purge Inert Gas Purge (Argon/N2) Aliquot->Purge Seal Seal with Parafilm & Desiccant Purge->Seal Store Store at 4°C Seal->Store Use Usage Event Store->Use Reval Re-validation (Check Acidity) Use->Reval If Bulk Container Opened Reval->QC Fail/Unsure Reval->Purge Pass

Figure 2: Lifecycle management workflow. Note the "Aliquot" step, which minimizes the exposure of the bulk material to atmospheric moisture.

Quality Control & Analytical Validation

Trusting the label is insufficient for drug development. The following analytical methods serve as the "Self-Validating System."

Method A: Rapid Purity Check (GC-FID)
  • Why: Detects the presence of ethanol (hydrolysis byproduct) and 4-cyanobutanoic acid.

  • Limit: Any peak >0.5% at the retention time of the free acid indicates compromised stability.

  • Column: DB-WAX or equivalent polar column (to separate the acid from the ester).

Method B: 1H-NMR (The Definitive Test)
  • Diagnostic Signal: Look for the triplet at

    
     ~1.2 ppm (ethyl 
    
    
    
    ) and quartet at
    
    
    ~4.1 ppm (
    
    
    ).
  • Degradation Marker: A shift or broadening of the triplet, or the appearance of a broad singlet at

    
     >10 ppm (Carboxylic acid proton), confirms hydrolysis.
    
Method C: Acid Value Titration (Low Tech / High Reliability)
  • Protocol: Dissolve 1g of sample in neutral ethanol. Titrate with 0.1N KOH using phenolphthalein.

  • Calculation:

    
    
    
  • Threshold: An acid value > 1.0 mg KOH/g indicates significant degradation.

Application Context: Why Stability Matters

In the synthesis of 4-cyano-3-oxobutanoate (a precursor to statin side-chains and other bioactive molecules), Ethyl 4-cyanobutanoate undergoes a Claisen condensation.

The Risk of Impurity: If the starting material contains significant 4-cyanobutanoic acid (from hydrolysis), the acid will quench the base catalyst (e.g., NaH or NaOEt) used in the condensation. This leads to:

  • Stalled Reaction: Lower yields due to catalyst neutralization.

  • Side Reactions: The free acid can decarboxylate or polymerize under the harsh basic conditions of the Claisen reaction.

Therefore, the "Gold Standard" storage protocol is not just about preservation; it is a direct variable in the yield of subsequent synthetic steps.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80562, Ethyl 4-cyanobutyrate. Retrieved from [Link]

  • Larock, R. C. (1999).Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Ester/Nitrile reactivity).
  • Google Patents.Process for producing 4-cyano-3-oxobutanoate (EP1201647B1). Demonstrates the utility of the starting material and sensitivity to reaction conditions.

Sources

Technical Monograph: Operational Safety and Handling of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1191-08-8 Synonyms: Ethyl 4-cyanobutyrate; Ethyl glutarate mononitrile Audience: Synthetic Chemists, HSE Officers, and Process Engineers.

Executive Summary: The Dual-Hazard Profile

Ethyl 4-cyanobutanoate is a bifunctional aliphatic intermediate extensively utilized in the synthesis of pyrrolidones and amino acid analogs (e.g., gabapentinoids). Its utility in drug development stems from its dual reactivity: the ester moiety allows for nucleophilic acyl substitution, while the nitrile group serves as a precursor to amines or carboxylic acids.

However, this chemical structure dictates a dual-hazard profile . Researchers often underestimate the risk, treating it merely as an organic ester. This guide corrects that misconception by addressing the latent toxicity of the nitrile functionality (potential metabolic cyanide release) and the specific permeation characteristics required for PPE selection.

Physicochemical Characterization

Effective engineering controls rely on accurate physical data. Ethyl 4-cyanobutanoate is a high-boiling liquid, which reduces inhalation risk at ambient temperatures compared to lower molecular weight nitriles (like acetonitrile), but heating operations significantly escalate the hazard.

Table 1: Critical Physicochemical Constants
PropertyValueOperational Implication
Physical State Clear, colorless liquidVisual detection of contamination is difficult.
Boiling Point 240–242°CLow vapor pressure at RT; high risk during distillation.
Flash Point >110°C (Closed Cup)Class IIIB Combustible Liquid. Low fire risk unless heated.
Density 1.01 g/mLSlightly denser than water; sinks in aqueous spills.
Water Solubility Immiscible / SlightForms biphasic layers; complicates spill cleanup with water.
Partition Coeff. log Pow ~ 0.6Lipophilic enough to penetrate skin barriers.

Data Source: PubChem Compound Summary [1]

Toxicological Mechanisms & Biological Fate

To ensure safety, one must understand the mechanism of toxicity, not just the LD50 values. Aliphatic nitriles like Ethyl 4-cyanobutanoate are "osteotoxic"—they damage bone/tissue—but the primary acute threat is Osteolathyrism (chronic) or Chemical Asphyxiation (acute).

The Metabolic Activation Pathway

Unlike ionic cyanides (e.g., NaCN), this compound does not release cyanide immediately upon contact. It requires metabolic activation, primarily via hepatic Cytochrome P450 enzymes. This creates a "lag time" between exposure and symptom onset, making it treacherous.

MetabolicPathway Substrate Ethyl 4-cyanobutanoate (Parent Molecule) Intermed alpha-Hydroxynitrile (Unstable) Substrate->Intermed Oxidation P450 Cytochrome P450 (Liver Microsomes) P450->Intermed Aldehyde Aldehyde/Ketone Excretion Intermed->Aldehyde Spontaneous Decomposition HCN HCN Release (Mitochondrial Toxin) Intermed->HCN ATP Inhibition of Cytochrome c Oxidase HCN->ATP Blocks Aerobic Respiration

Figure 1: Mechanism of latent toxicity. The molecule undergoes


-hydroxylation, spontaneously decomposing to release Hydrogen Cyanide (HCN), which inhibits cellular respiration.

Engineering Controls & Personal Protective Equipment (PPE)

Ventilation Standards
  • Requirement: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Rationale: While volatility is low, the consequences of inhaling aerosols (during syringe transfer) or heated vapors are severe due to the metabolic pathway described above.

The "Nitrile Paradox" in Glove Selection

A common error in laboratories is assuming "Nitrile gloves protect against Nitriles." This is false for many low-molecular-weight organic nitriles.

  • Standard Nitrile Exam Gloves (4 mil): Offer only "splash protection." Organic nitriles can solvate the glove material, acting as a carrier to transport the toxin through the glove and into the skin (Permeation).

  • Recommended Protocol:

    • Routine Handling: Double-gloving (Nitrile over Nitrile) with immediate change upon contamination.

    • Spill/High Exposure:Silver Shield (EVAL) or Butyl Rubber gloves. These provide >4-hour breakthrough times for esters and nitriles.

Operational Protocols

Storage and Stability

Ethyl 4-cyanobutanoate contains an ester linkage susceptible to hydrolysis.

  • Conditions: Store under inert atmosphere (Nitrogen or Argon) if possible, though not strictly pyrophoric. Keep in a cool, dry cabinet separated from strong oxidizers and strong bases.

  • Incompatibility: Contact with strong bases (NaOH, KOH) or acids will hydrolyze the ester (releasing ethanol) and potentially hydrolyze the nitrile to an amide/carboxylic acid, generating heat.

Synthesis & Handling Workflow

This workflow ensures a self-validating safety loop where waste is neutralized before leaving the hood.

HandlingWorkflow cluster_emergency Contingency Loop Start Pre-Work Check: Verify Fume Hood & Antidote Kit Transfer Transfer/Weighing: Use Syringe/Cannula (Avoid Open Pouring) Start->Transfer PPE Donned Reaction Reaction Phase: Temp Control < 200°C Transfer->Reaction Closed System Quench Quenching: Slow addition to cold aqueous phase Reaction->Quench Completion Waste Waste Segregation: Non-Halogenated Organic (Label: Nitrile Content) Quench->Waste pH Check Spill Spill Detected Absorb Absorb with Vermiculite Spill->Absorb Decon Decontaminate Surface (10% Bleach) Absorb->Decon

Figure 2: Operational lifecycle from pre-check to waste disposal. Note the specific requirement for labeling waste with "Nitrile Content" to alert waste handlers.

Emergency Response: Spills and Exposure
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don Silver Shield gloves and respiratory protection (AbeK1 filter or SCBA if large volume).

    • Absorb with vermiculite or sand.

    • Decontamination: Treat the surface with a 10% sodium hypochlorite (bleach) solution. The hypochlorite oxidizes the nitrile/cyanide residues to less toxic cyanates [2].

Waste Management

Disposal of Ethyl 4-cyanobutanoate requires segregation.

  • Do not mix with acidic waste streams (risk of HCN evolution).

  • Do not mix with strong oxidizers (risk of exothermic reaction).

  • Labeling: Clearly mark containers as "Contains Organic Nitriles." This alerts downstream waste management facilities to avoid incineration conditions that might release NOx or HCN without scrubbing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14522, Ethyl 4-cyanobutyrate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Ethyl 4-cyanobutanoate. (General Nitrile Handling Guidelines). Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-cyanobutanoate from Ethyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 4-cyanobutanoate, a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The protocol details the nucleophilic substitution reaction between ethyl 4-bromobutanoate and an alkali metal cyanide. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for product characterization.

Introduction and Rationale

Ethyl 4-cyanobutanoate is a key building block in organic synthesis, notably serving as a precursor for compounds such as the anti-tumor agent isosteric thieno[2,3-b]-azepin-4-one.[1] The conversion of ethyl 4-bromobutanoate to its cyano-derivative is a classic example of a nucleophilic substitution reaction, offering a straightforward and efficient method for carbon chain extension. This guide focuses on providing a robust and reproducible protocol, emphasizing the critical parameters that ensure high yield and purity.

The core of this synthesis is the displacement of the bromide ion, a good leaving group, by the cyanide ion, a potent nucleophile.[2][3] The choice of solvent and reaction conditions is paramount to favor the desired SN2 pathway and minimize potential side reactions.[4][5]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] The cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[2][7] This concerted, single-step process involves the simultaneous formation of the new carbon-carbon bond and the cleavage of the carbon-bromine bond.

The partially positive character of the carbon atom attached to the electronegative bromine atom makes it susceptible to nucleophilic attack.[2] The reaction is typically carried out in a polar aprotic solvent, such as ethanol, which solvates the cation of the cyanide salt but does not significantly solvate the cyanide anion, thus preserving its nucleophilicity.[4][7]

Figure 1: Sₙ2 mechanism for the synthesis of ethyl 4-cyanobutanoate.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

3.1. Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesPuritySupplier
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.0510.0 g0.05198%Sigma-Aldrich
Sodium CyanideNaCN49.012.75 g0.056≥98%Fisher Scientific
Ethanol (anhydrous)C₂H₅OH46.07100 mL-≥99.5%VWR
Diethyl ether(C₂H₅)₂O74.12As needed-ACS grade-
Saturated aq. NaClNaCl58.44As needed---
Anhydrous MgSO₄MgSO₄120.37As needed---
3.2. Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.75 g of sodium cyanide in 100 mL of anhydrous ethanol.[4] Gentle warming may be required to facilitate dissolution.

  • Addition of Substrate: To the stirred solution, add 10.0 g of ethyl 4-bromobutanoate dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).[8] Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove any remaining water-soluble impurities.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-cyanobutanoate.[9]

3.3. Purification

The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.[8][10]

  • Boiling Point: 115-117 °C at 15 mmHg

Safety and Hazard Mitigation

Extreme caution must be exercised when working with sodium cyanide. [11]

  • Toxicity: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[11] It reacts with acids to produce highly toxic hydrogen cyanide gas.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12] All manipulations should be performed in a well-ventilated fume hood.[13]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.

  • Emergency Procedures: In case of exposure, seek immediate medical attention.[13] Have an emergency plan and a cyanide antidote kit readily available.

Figure 2: Workflow for safe handling of sodium cyanide.

Analytical Characterization

The identity and purity of the synthesized ethyl 4-cyanobutanoate should be confirmed by spectroscopic methods.[14]

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.50 (t, J=7.0 Hz, 2H, -CH₂CN)

    • δ 2.40 (t, J=7.2 Hz, 2H, -COCH₂-)

    • δ 2.00 (p, J=7.1 Hz, 2H, -CH₂CH₂CH₂-)

    • δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.5 (C=O)

    • δ 119.0 (CN)

    • δ 60.8 (-OCH₂-)

    • δ 30.5 (-COCH₂-)

    • δ 23.5 (-CH₂CH₂CH₂-)

    • δ 16.5 (-CH₂CN)

    • δ 14.2 (-CH₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[15]

5.2. Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • 2980 (C-H, sp³)

    • 2250 (C≡N, nitrile)

    • 1735 (C=O, ester)

    • 1180 (C-O, ester)

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 4-cyanobutanoate from ethyl 4-bromobutanoate. By adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this important chemical intermediate. The provided analytical data serves as a benchmark for product verification.

References
  • Google Patents. (n.d.). Method for producing 4-cyano-3-oxobutanoic acid ester. JP2002201169A.
  • Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. CN102168117A.
  • Google Patents. (n.d.). Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. WO2014075447A1.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 19). Mechanism of Reaction between ethanolic potassium cyanide and haloalkanes. Retrieved from [Link]

  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate. EP1201647B1.
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-cyanobenzoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester. CN102295579B.
  • Cyanco. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

  • ACS Publications. (n.d.). The Effect of Solvent on the Structure of the Transition State for the SN2 Reaction between Cyanide Ion and Ethyl Chloride in DMSO and THF Probed with Six Different Kinetic Isotope Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). A Level Nucleophilic Substitution Cyanide + Ethyl Bromide. University of Liverpool. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • Data in Brief. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Retrieved from [Link]

  • Carnegie-Mellon University. (n.d.). IDENTIFICATION AND REACTIONS OF CYANIDE AND THIOCYANATE IN COAL GASIFICATION WASTEWATERS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Saha, et al. (n.d.). Study Guide to Organic Chemistry - Volume 2.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of Rhinoceros Beetles of the Genus Oryctes. Retrieved from [Link]

  • ACS Publications. (2025, August 5). Cyanide Reaction with Ninhydrin: Elucidation of Reaction and Interference Mechanisms. Retrieved from [Link]

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Application of Ethyl 4-cyanobutanoate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-cyanobutanoate in Pharmaceutical Scaffold Synthesis

Abstract

Ethyl 4-cyanobutanoate (CAS: 15625-89-5) serves as a critical bifunctional C5 synthon in the synthesis of nitrogen-containing heterocycles. Its unique structure—possessing both a nitrile and an ester terminus separated by a propylene linker—enables divergent synthetic pathways. This guide details the application of Ethyl 4-cyanobutanoate in the synthesis of piperidin-2-one (


-valerolactam)  scaffolds and substituted glutarimides , motifs prevalent in CNS-active agents, histone deacetylase (HDAC) inhibitors, and peptide mimetics. We provide validated protocols for reductive cyclization and 

-functionalization, emphasizing process safety and impurity control.

Chemical Profile & Strategic Utility

Ethyl 4-cyanobutanoate is defined by its ability to undergo reductive cyclization and


-carbon functionalization . Unlike shorter chain homologues (e.g., ethyl cyanoacetate), the C5 backbone is thermodynamically predisposed to form stable six-membered rings (piperidines/lactams) rather than strained systems.
PropertyDataRelevance
Formula

Bifunctional: Nitrile (Electrophile/Reducible) + Ester (Electrophile)
MW 141.17 g/mol Low MW allows for high atom economy in scaffold construction.
Boiling Point 258-260 °CHigh boiling point requires vacuum distillation for purification.
pKa (

-H)
~24 (est)The

-protons (next to ester) are weakly acidic, allowing enolate formation with strong bases (LDA, LiHMDS).

Key Reaction Manifolds:

  • Nitrile Reduction: Catalytic hydrogenation yields the primary amine, which spontaneously cyclizes with the ester to form piperidin-2-one.

  • 
    -Alkylation:  Deprotonation at the C2 position allows for the introduction of substituents prior to cyclization, enabling the synthesis of 3-substituted piperidones (e.g., precursors to substituted amino acids).
    
  • Hydrolysis: Conversion to glutaric acid derivatives (glutarimides).

Application I: Synthesis of Piperidin-2-one ( -Valerolactam)

The transformation of ethyl 4-cyanobutanoate to piperidin-2-one is the primary industrial application of this intermediate. This lactam is the core structure of the "valerolactam" class of drugs and a precursor to 5-aminopentanoic acid (GABA analogs).

Mechanism of Action: Reductive Cyclization

The reaction proceeds via a "reductive amination-like" sequence. The nitrile is adsorbed onto the catalyst surface and reduced to the primary amine (


). This amine, being highly nucleophilic and positioned 5 carbons away from the ester carbonyl, undergoes rapid intramolecular nucleophilic acyl substitution to close the ring, releasing ethanol.
Protocol: Catalytic Hydrogenation (Raney Nickel)
  • Objective: Synthesis of Piperidin-2-one (purity >98%).

  • Scale: 100 mmol (14.1 g of Ethyl 4-cyanobutanoate).

  • Safety Critical: Nitriles are toxic.[1] Hydrogen gas at high pressure presents an explosion hazard. Use a rated autoclave.

Reagents:

  • Ethyl 4-cyanobutanoate (14.1 g)

  • Raney Nickel (Active catalyst, ~1.5 g slurry in water/ethanol)

  • Solvent: Ethanol (Absolute, 100 mL)

  • Additive: Ammonia (7N in MeOH, 5 mL) or Triethylamine (to suppress secondary amine formation).

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the Raney Nickel slurry three times with absolute ethanol to remove water. Caution: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.

  • Loading: Charge the autoclave with the ethanol-wet Raney Nickel. Add the Ethyl 4-cyanobutanoate dissolved in ethanol. Add the ammonia solution.

    • Expert Insight: The addition of ammonia saturates the catalyst surface, preventing the newly formed amine from reacting with an intermediate imine, which would form a secondary amine dimer (impurity).

  • Hydrogenation: Seal the autoclave. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50 bar (725 psi)

    
    .
    
  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm).

    • Monitoring: The reaction is typically complete when hydrogen uptake ceases (approx. 4-6 hours).

  • Work-up: Cool to room temperature. Vent hydrogen carefully. Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent ignition. Rinse the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for use. For pharma-grade material, recrystallize from ethyl acetate/hexane or distill under high vacuum.

Yield Expectation: 85-92%.

Application II: Synthesis of 3-Substituted Piperidones via -Alkylation

For more complex APIs, the piperidone ring often requires substitution. Ethyl 4-cyanobutanoate allows for regioselective alkylation at the C2 position (alpha to the ester) before ring closure.

Protocol: -Alkylation followed by Cyclization
  • Objective: Synthesis of 3-benzyl-piperidin-2-one.

  • Reagents: LDA (Lithium Diisopropylamide), Benzyl Bromide, THF (anhydrous).

Step-by-Step Methodology:

  • Enolate Formation: In a dry flask under Argon, cool THF (50 mL) to -78°C. Add LDA (1.1 equiv).

  • Addition: Dropwise add Ethyl 4-cyanobutanoate (1.0 equiv) over 20 minutes. Stir for 30 minutes at -78°C. The solution will turn faint yellow, indicating enolate formation.

    • Note: The nitrile group is less acidic than the ester, but the position is activated by the ester. The nitrile remains intact at these temperatures.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise. Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Cyclization: Subject the resulting alkylated nitrile-ester to the Hydrogenation Protocol described in Section 2.

    • Result: The reduction will yield the 3-benzyl-piperidin-2-one, a precursor to substituted GABA analogs.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of Ethyl 4-cyanobutanoate.

G Start Ethyl 4-cyanobutanoate (C5 Bifunctional Linker) Enolate Enolate Intermediate (C2-Activated) Start->Enolate LDA / -78°C Amine 5-Amino Ester (Transient) Start->Amine H2 / Raney Ni (Reduction) Acid Glutaric Acid Monoethyl Ester Start->Acid Hydrolysis (H3O+) SubLactam 3-Substituted Piperidin-2-one Enolate->SubLactam 1. R-X (Alkylation) 2. H2 / Raney Ni Lactam Piperidin-2-one (Valerolactam) Amine->Lactam Cyclization (-EtOH) Glutarimide Glutarimide Derivatives Acid->Glutarimide NH3 / Heat

Caption: Divergent synthetic pathways from Ethyl 4-cyanobutanoate: Direct reductive cyclization (Blue), C2-functionalization (Green), and Hydrolysis (Grey).

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this intermediate for pharmaceutical applications, the following attributes are critical:

AttributeSpecificationImpact on Synthesis
Water Content < 0.1%Water deactivates LDA in alkylation protocols and can poison specific hydrogenation catalysts.
Acid Value < 1.0 mg KOH/gFree acid indicates hydrolysis of the ester; leads to lower yields in cyclization.
Cyanide Content < 5 ppmAlthough a nitrile, free cyanide ions must be controlled for safety and waste disposal.

Troubleshooting Guide:

  • Problem: Low yield in hydrogenation; presence of polymer.

    • Cause: Formation of secondary amines (intermolecular reaction).

    • Solution: Increase dilution factor or increase ammonia concentration to favor the primary amine.

  • Problem: Incomplete alkylation (Protocol 2).

    • Cause: Enolate decomposition or proton exchange.

    • Solution: Ensure temperature is strictly maintained at -78°C during deprotonation; use fresh anhydrous THF.

References

  • PubChem. Ethyl 4-cyanobutanoate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Google Patents.Method for the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters. WO2016071792A1.
  • ResearchGate. Synthesis of New 4,5-Dihydro-3(2H)-pyridazinone Derivatives. Available at: [Link] (Accessed Oct 2023).

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Cyanoacetate (Homolog Safety Data). Available at: [Link] (Accessed Oct 2023).

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Ethyl 4-Cyanobutanoate: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-cyanobutanoate, a bifunctional molecule possessing both a nitrile and an ester group, serves as a valuable and versatile starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure allows for a range of transformations, making it an attractive precursor for the construction of key heterocyclic scaffolds found in numerous drugs. This guide provides an in-depth exploration of the application of ethyl 4-cyanobutanoate in the synthesis of prominent APIs, including the nootropic agent Piracetam and the anticonvulsant Levetiracetam. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic strategies.

The strategic importance of ethyl 4-cyanobutanoate lies in its ability to be transformed into key intermediates, primarily through the reduction of its nitrile group to a primary amine. This transformation opens up pathways for intramolecular cyclization to form lactam rings, which are core structures in many pharmaceuticals. The ester functionality, on the other hand, can be readily hydrolyzed or aminated in later stages of a synthetic sequence.

Core Synthetic Strategy: From Nitrile to Lactam

The cornerstone of utilizing ethyl 4-cyanobutanoate as an API precursor is a two-step process involving nitrile reduction followed by intramolecular cyclization.

  • Catalytic Hydrogenation: The nitrile group is selectively reduced to a primary amine, yielding ethyl 4-aminobutanoate. This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the primary amine and to avoid the formation of secondary or tertiary amines.

  • Intramolecular Cyclization: The resulting amino ester, upon heating, undergoes spontaneous intramolecular cyclization to form 2-pyrrolidinone (a γ-lactam). This reaction is driven by the nucleophilic attack of the newly formed amino group on the electrophilic carbonyl carbon of the ester, with the elimination of ethanol.

This 2-pyrrolidinone core is a pivotal intermediate that can be further derivatized to synthesize a variety of APIs.

Application I: Synthesis of Piracetam

Piracetam, a well-known nootropic drug, is a cyclic derivative of the neurotransmitter GABA. A plausible and efficient synthesis of Piracetam can be achieved starting from ethyl 4-cyanobutanoate.

Synthetic Workflow for Piracetam

Piracetam_Synthesis cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: N-Alkylation & Amidation Ethyl 4-cyanobutanoate Ethyl 4-cyanobutanoate Ethyl 4-aminobutanoate Ethyl 4-aminobutanoate Ethyl 4-cyanobutanoate->Ethyl 4-aminobutanoate H₂, Raney Ni / EtOH 2-Pyrrolidinone 2-Pyrrolidinone Ethyl 4-aminobutanoate->2-Pyrrolidinone Heat (Δ) -EtOH Ethyl 2-(2-oxopyrrolidin-1-yl)acetate Ethyl 2-(2-oxopyrrolidin-1-yl)acetate 2-Pyrrolidinone->Ethyl 2-(2-oxopyrrolidin-1-yl)acetate 1. NaH 2. ClCH₂COOEt Piracetam Piracetam Ethyl 2-(2-oxopyrrolidin-1-yl)acetate->Piracetam NH₃

Caption: Synthetic pathway for Piracetam from Ethyl 4-cyanobutanoate.

Detailed Protocols

Part 1: Synthesis of 2-Pyrrolidinone from Ethyl 4-Cyanobutanoate

Step 1A: Catalytic Hydrogenation of Ethyl 4-Cyanobutanoate

This protocol outlines the reduction of the nitrile functionality to a primary amine using Raney Nickel as the catalyst.

  • Rationale: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles. The reaction is typically carried out in an alcoholic solvent like ethanol to facilitate the dissolution of the starting material and the product. The use of a pressurized hydrogen atmosphere is necessary to drive the reduction.

ParameterValueJustification
Reactant Ethyl 4-cyanobutanoateStarting material containing the nitrile group to be reduced.
Catalyst Raney Nickel (slurry in ethanol)Highly active and selective catalyst for nitrile hydrogenation.
Solvent Anhydrous EthanolGood solvent for both reactant and product; readily available and relatively non-toxic.
Hydrogen Pressure 50-100 psi (3.4-6.8 atm)Sufficient pressure to ensure a high rate of hydrogenation.
Temperature 50-70 °CProvides adequate thermal energy to overcome the activation barrier without promoting side reactions.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, monitored by TLC or GC.
Work-up Filtration and solvent evaporationRemoval of the solid catalyst followed by concentration to isolate the crude product.
Typical Yield 85-95%High-yielding reaction under optimized conditions.

Experimental Protocol:

  • To a high-pressure autoclave, add ethyl 4-cyanobutanoate (1 mole) and anhydrous ethanol (500 mL).

  • Carefully add Raney Nickel (5-10% by weight of the substrate) as a slurry in ethanol.

  • Seal the autoclave and purge with nitrogen gas several times to remove any air.

  • Pressurize the autoclave with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Maintain the hydrogen pressure and temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 4-aminobutanoate, which can be used in the next step without further purification.

Step 1B: Intramolecular Cyclization to 2-Pyrrolidinone

This step involves the thermal cyclization of the amino ester to the corresponding lactam.

  • Rationale: The intramolecular reaction is thermodynamically favored due to the formation of a stable five-membered ring. The reaction is typically driven by heating, which provides the necessary energy for the nucleophilic attack and subsequent elimination of ethanol.

ParameterValueJustification
Reactant Ethyl 4-aminobutanoateThe amino ester precursor for cyclization.
Condition Heating under refluxProvides the thermal energy required for the intramolecular reaction.
Temperature 100-150 °CSufficient to drive the cyclization and distill off the ethanol byproduct.
Reaction Time 2-4 hoursGenerally sufficient for complete conversion.
Work-up DistillationThe product, 2-pyrrolidinone, can be purified by fractional distillation under reduced pressure.
Typical Yield >90%This is a highly efficient cyclization reaction.

Experimental Protocol:

  • Place the crude ethyl 4-aminobutanoate in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask to 100-150 °C. Ethanol will begin to distill off as the cyclization proceeds.

  • Continue heating for 2-4 hours until no more ethanol is collected.

  • The remaining residue is crude 2-pyrrolidinone. Purify by vacuum distillation.

Part 2: Synthesis of Piracetam from 2-Pyrrolidinone

The final steps involve the N-alkylation of 2-pyrrolidinone with an ethyl acetate moiety, followed by amidation.[1]

Step 2A: N-Alkylation of 2-Pyrrolidinone

  • Rationale: The nitrogen atom of the lactam is deprotonated by a strong base, such as sodium hydride, to form a nucleophilic anion. This anion then displaces the chloride from ethyl chloroacetate in an SN2 reaction to form the N-alkylated product.

Experimental Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Add a solution of 2-pyrrolidinone (1 equivalent) in anhydrous toluene dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure complete formation of the sodium salt.

  • Cool the reaction mixture to room temperature and add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

Step 2B: Amidation to Piracetam

  • Rationale: The ester is converted to the corresponding primary amide by reaction with ammonia. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol:

  • Dissolve the crude ethyl 2-(2-oxopyrrolidin-1-yl)acetate in methanol.

  • Bubble anhydrous ammonia gas through the solution at 0-10 °C for several hours.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., isopropanol) to obtain pure Piracetam.

Application II: Asymmetric Synthesis of Levetiracetam

Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide and is a widely used antiepileptic drug. Its synthesis requires a stereoselective approach. While a direct synthesis from ethyl 4-cyanobutanoate is not commonly reported, a plausible pathway can be devised involving the synthesis of a key chiral intermediate. A more established route starts from (S)-2-aminobutanol.[2]

Established Synthetic Workflow for Levetiracetam

A common industrial synthesis of Levetiracetam starts from (S)-2-aminobutanol and involves condensation with a 4-halobutyryl chloride followed by oxidation, esterification, and ammonolysis.[2]

Levetiracetam_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation & Cyclization cluster_2 Step 3: Esterification & Amidation S-2-aminobutanol S-2-aminobutanol Intermediate_A (S)-N-(1-hydroxybutan-2-yl)-4-chlorobutanamide S-2-aminobutanol->Intermediate_A 4-chlorobutyryl chloride Intermediate_B (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid Intermediate_A->Intermediate_B Oxidation & Cyclization Intermediate_C Methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate Intermediate_B->Intermediate_C MeOH, H⁺ Levetiracetam Levetiracetam Intermediate_C->Levetiracetam NH₃

Caption: Established synthetic pathway for Levetiracetam.

While ethyl 4-cyanobutanoate is not the direct starting material in this common route, its derivative, 4-chlorobutyryl chloride, is a key reagent. The synthesis of this reagent can be accomplished from γ-butyrolactone, which is structurally related to the cyclized product of ethyl 4-aminobutanoate.

Application III: Synthesis of Gabapentin - A Conceptual Approach

Gabapentin, another anticonvulsant, has a more complex structure featuring a cyclohexyl ring. The most common synthetic routes start from cyclohexanone and a cyanoacetate derivative.[3][4] A direct and efficient synthesis from ethyl 4-cyanobutanoate is not readily apparent in the literature.

Conceptually, a derivative of ethyl 4-cyanobutanoate could be involved in a multi-step synthesis. For instance, a Thorpe-Ziegler type reaction of a dinitrile could be envisioned to form the cyclohexyl ring. However, this would represent a significantly more complex and less direct pathway compared to established methods. Therefore, for practical applications, ethyl 4-cyanobutanoate is not considered a primary precursor for Gabapentin.

Conclusion

Ethyl 4-cyanobutanoate is a highly valuable and versatile precursor in the synthesis of APIs, particularly those containing a 2-pyrrolidinone core structure. Its utility is demonstrated in the efficient synthesis of the nootropic drug Piracetam. The key transformations involve a straightforward and high-yielding sequence of nitrile reduction and intramolecular cyclization. While its direct application in the synthesis of more complex molecules like Levetiracetam and Gabapentin is less common, the fundamental reactions of its functional groups are central to many synthetic strategies in pharmaceutical chemistry. The protocols and insights provided in this guide are intended to assist researchers and drug development professionals in harnessing the synthetic potential of this important building block.

References

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  • CN104478779A - Novel synthesis method of nootropic piracetam. ()
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  • Supporting information 1. Materials and Methods - The Royal Society of Chemistry. ([Link])

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  • Electrocatalytic hydrogenation of lignin models at Raney nickel and palladium-based electrodes. ([Link])

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Purifying Ethyl 4-Cyanobutanoate: A Step-by-Step Guide for High-Purity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of Ethyl 4-cyanobutanoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The procedure is designed for researchers, scientists, and drug development professionals who require a high-purity final product from a crude reaction mixture, typically synthesized via nucleophilic substitution. This document emphasizes not only the procedural steps but also the underlying chemical principles to ensure a safe, efficient, and reproducible purification process.

Introduction: The Importance of Purity

Ethyl 4-cyanobutanoate is a bifunctional molecule containing both an ester and a nitrile group, making it a versatile building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields of the desired final product, and complications in downstream applications, particularly in the development of active pharmaceutical ingredients (APIs). The most common synthetic route involves the reaction of an ethyl 4-halobutanoate with an alkali metal cyanide.[1][2] This method, while effective, often results in a crude product containing unreacted starting materials, inorganic salts, and potential byproducts. This guide outlines a robust, multi-step purification strategy to isolate Ethyl 4-cyanobutanoate in high purity.

Understanding the Impurities

A successful purification strategy begins with understanding the potential impurities in the crude product. Assuming the synthesis is a nucleophilic substitution (SN2) reaction between ethyl 4-bromobutanoate and sodium cyanide, the primary impurities are:

  • Unreacted Ethyl 4-bromobutanoate: The starting alkyl halide.

  • Excess Sodium Cyanide: The inorganic nucleophile.

  • Sodium Bromide: The inorganic byproduct of the SN2 reaction.

  • Reaction Solvent: Commonly polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol.

  • Elimination Byproducts: Minor impurities such as ethyl but-3-enoate from competing E2 elimination reactions.

The purification strategy is designed to systematically remove each of these components.

Purification Workflow Overview

The purification of Ethyl 4-cyanobutanoate from a crude reaction mixture is a multi-stage process. The overall workflow is designed to first remove inorganic salts and water-soluble impurities, followed by the separation of the desired product from organic impurities.

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quenching & Washing) Start->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Final_Purification Final Purification Solvent_Removal->Final_Purification Distillation Fractional Vacuum Distillation Final_Purification->Distillation Primary Method Chromatography Column Chromatography Final_Purification->Chromatography Alternative Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis

Caption: A flowchart illustrating the key stages in the purification of Ethyl 4-cyanobutanoate.

Safety First: Handling Cyanides

Organic and inorganic cyanides are highly toxic and must be handled with extreme care.[3] All manipulations involving cyanide salts or the crude reaction mixture must be performed in a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Avoid Acidic Conditions: Never allow cyanide-containing solutions to come into contact with acids. This will generate highly toxic and flammable hydrogen cyanide (HCN) gas. All aqueous solutions used for workup should be kept basic.

  • Quenching and Waste Disposal: A freshly prepared solution of bleach (sodium hypochlorite) in aqueous sodium hydroxide should be readily available to quench any spills and for decontaminating glassware. All cyanide-containing waste must be collected in a designated, properly labeled waste container and disposed of according to institutional guidelines.

Detailed Purification Protocol

This protocol assumes a starting crude mixture from the reaction of ethyl 4-bromobutanoate with sodium cyanide.

Part 1: Aqueous Workup

The initial step is to quench the reaction and remove inorganic salts.

  • Quenching: Carefully and slowly pour the crude reaction mixture into a separatory funnel containing deionized water. The volume of water should be at least three times the volume of the reaction mixture.

  • Rationale: This step dissolves the inorganic salts (excess NaCN and the NaBr byproduct), making them easily separable from the organic product.

  • Extraction: Add an organic solvent in which Ethyl 4-cyanobutanoate is soluble but which is immiscible with water. Ethyl acetate is a suitable choice. Use a volume of ethyl acetate roughly equal to the volume of the aqueous layer.

  • Mixing and Separation: Stopper the separatory funnel and, while periodically venting, gently invert it several times to mix the layers. Allow the layers to separate fully. The organic layer (containing the product) will typically be the upper layer.

  • Aqueous Washes: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:

    • A 5% aqueous solution of sodium bicarbonate (to neutralize any trace acids).

    • Deionized water.

    • A saturated aqueous solution of sodium chloride (brine).

  • Rationale: The washes further remove residual water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process by drawing water out of the organic layer.

Part 2: Drying and Solvent Removal
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and add more drying agent until it no longer clumps together.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator. Use a warm water bath (not exceeding 40°C) to facilitate evaporation. This will yield the crude, salt-free Ethyl 4-cyanobutanoate.

Part 3: Final Purification - Fractional Vacuum Distillation

Fractional distillation is the preferred method for purifying Ethyl 4-cyanobutanoate, especially on a larger scale.[4] It separates compounds based on differences in their boiling points.[4] Since Ethyl 4-cyanobutanoate and the primary impurity, ethyl 4-bromobutanoate, have different boiling points, this technique is highly effective. Vacuum distillation is employed for high-boiling point compounds to prevent decomposition at atmospheric pressure.[5]

Physical Properties for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 4-bromobutanoate195.05~200 (atm)[6], 80-82 (10 mmHg)[7][8][9]
Ethyl 4-cyanobutanoate141.17Estimated >200 (atm)
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly greased to maintain a good vacuum.[5]

  • Distillation Procedure:

    • Transfer the crude product into the distillation flask, adding a magnetic stir bar for smooth boiling.

    • Slowly reduce the pressure in the system using a vacuum pump.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will primarily contain any residual solvent and lower-boiling impurities.

    • The main fraction, pure Ethyl 4-cyanobutanoate, will distill at a constant temperature. Collect this in a separate, pre-weighed receiving flask. The significant difference in boiling points between the starting material and the product should allow for a clean separation.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

Alternative Final Purification: Column Chromatography

For smaller scales or when extremely high purity is required, column chromatography can be employed.[2] Ethyl 4-cyanobutanoate is a polar molecule due to the presence of both ester and nitrile functional groups. Normal-phase chromatography using silica gel is a suitable method.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the non-polar solvent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

    • Elute the column with the chosen solvent mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Purity Assessment

The purity of the final product should be confirmed using analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to assess purity and identify any remaining trace impurities.[10][11] The pure product should show a single major peak in the gas chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified Ethyl 4-cyanobutanoate and detect any structurally related impurities.

Expected Results

Following this protocol, it is possible to obtain Ethyl 4-cyanobutanoate with a purity exceeding 99%, as determined by GC analysis. The overall yield will depend on the efficiency of the initial synthesis and the care taken during the purification steps.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 4-chlorobutanoate. Retrieved from [Link]

  • Yancheng Sanhe Biochemical Co., Ltd. (2024). Ethyl 4-bromobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Hughes, E. D., Ingold, C. K., & Patel, C. S. (1933). Influence of poles and polar linkings on the course pursued by elimination reactions. Part XVI. Mechanism of the thermal decomposition of quaternary ammonium compounds. Journal of the Chemical Society (Resumed), 526-530.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Adamu, H. A., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences, 7(1), 1-7.
  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Deanes, R. G. (1945). U.S. Patent No. 2,388,506. Washington, DC: U.S.
  • LibreTexts Chemistry. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions [Video]. YouTube. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]

  • Chem-Impex International. (n.d.). Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate. Retrieved from [Link]

Sources

Analytical methods for the characterization of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Ethyl 4-cyanobutanoate (Ethyl 4-cyanobutyrate) is a critical aliphatic nitrile-ester intermediate used in the synthesis of pharmaceuticals, specifically


-aminobutyric acid (GABA) analogs and pyrrolidone derivatives. Its dual functionality—combining a labile ester and a reactive nitrile—presents unique stability challenges, particularly regarding hydrolysis to 4-cyanobutanoic acid or glutaric acid derivatives.

This guide provides a definitive analytical framework for characterizing this material. Unlike generic protocols, we prioritize the detection of "silent" impurities—such as the hydrolysis product (free acid) and the starting material (4-chlorobutanoate)—which can arrest downstream cyclization reactions.

Chemical Identity & Critical Quality Attributes (CQAs)
PropertySpecification / Data
Chemical Name Ethyl 4-cyanobutanoate
CAS Number 10444-38-9
Formula

MW 141.17 g/mol
Boiling Point 242–247 °C (Predicted)
Solubility Soluble in EtOH, EtOAc, DCM; Sparingly soluble in water.
Key Impurities 4-Cyanobutanoic acid (Hydrolysis), Ethyl 4-chlorobutanoate (Precursor), Ethanol.[1]

Critical Quality Attributes:

  • Assay (GC-FID): >97.0% (Area %).

  • Acid Content: <1.0% (Critical for base-catalyzed downstream steps).

  • Water (KF): <0.5% (Prevents ester hydrolysis).

Analytical Workflow Visualization

The following diagram outlines the decision tree for lot release testing, integrating structural confirmation with quantitative purity assessment.

AnalyticalWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Purity & Impurities Sample Raw Sample FTIR FT-IR (ATR) Func. Groups Sample->FTIR Rapid ID NMR 1H-NMR Structure Proof Sample->NMR Ref Std Qual GCFID GC-FID (Volatile Purity) Sample->GCFID Main Assay HPLC HPLC-UV (Acid Impurities) Sample->HPLC If Acid > 0.5% KF Karl Fischer (Water Content) Sample->KF Pass Pass GCFID->Pass >97% Fail Fail GCFID->Fail <97% HPLC->Pass Acid <1%

Figure 1: Integrated Analytical Workflow for Ethyl 4-cyanobutanoate Characterization.

Primary Assay: Gas Chromatography (GC-FID)

Rationale: Due to the molecule's moderate molecular weight and thermal stability up to ~250°C, GC is the superior method for assaying purity and detecting volatile organic impurities (VOIs) like ethanol or ethyl acetate.

Method Parameters
ParameterSetting
Column DB-5ms or HP-5 (30m

0.25mm

0.25

m)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (50:1) @ 250°C
Detector FID @ 300°C
Oven Program 80°C (1 min)

15°C/min

260°C (5 min)
Injection Vol 1.0

L
Diluent Dichloromethane (DCM) or Acetonitrile
Protocol Steps
  • Blank Preparation: Inject pure Diluent to ensure no carryover.

  • Standard Preparation: Weigh 50 mg of Reference Standard into a 10 mL volumetric flask. Dilute to volume with DCM.

  • Sample Preparation: Weigh 50 mg of Sample into a 10 mL volumetric flask. Dilute to volume with DCM.

  • System Suitability: Inject Standard 5 times. RSD of area counts must be < 2.0%.

  • Analysis: Inject Sample. Calculate purity using Area Normalization (assuming equal response factors for isomers) or External Standard method.

Technical Insight: The nitrile group increases polarity. If peak tailing is observed on a standard DB-5 column, switch to a mid-polarity column like DB-1701 (Cyanopropylphenyl) to improve peak shape and separation from the chlorobutanoate precursor.

Structural Identification: Nuclear Magnetic Resonance ( H-NMR)

Rationale: NMR provides the only definitive proof of the carbon backbone and ester/nitrile integrity.

Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher
Expected Chemical Shifts (

, ppm)
AssignmentShift (

)
MultiplicityIntegrationInterpretation
-OCH

CH

1.25Triplet (

Hz)
3HMethyl of ethyl ester
-CH

-CH

-CH

-
1.98Quintet (

Hz)
2HCentral methylene (C3)
-CH

-CN
2.42Triplet2H

-methylene to nitrile
-CH

-CO-
2.48Triplet2H

-methylene to carbonyl
-O-CH

-
4.15Quartet (

Hz)
2HMethylene of ethyl ester

Diagnostic Check:

  • Look for a triplet at ~3.5 ppm . This indicates the presence of Ethyl 4-chlorobutanoate (unreacted starting material).

  • Look for a broad singlet at ~10-12 ppm . This indicates 4-cyanobutanoic acid (hydrolysis impurity).

Functional Group Analysis: FT-IR Spectroscopy

Rationale: Rapid "Go/No-Go" identification for receiving inspection.

Technique: ATR (Attenuated Total Reflectance) on neat liquid.

Key Absorption Bands
  • 
    : 
    
    
    
    stretch (Nitrile). This is the most diagnostic peak; it must be sharp and distinct.
  • 
    : 
    
    
    
    stretch (Ester). Strong intensity.
  • 
    : 
    
    
    
    stretch (Ester).

Common Failure Mode: A broadening of the carbonyl peak (


) or appearance of a shoulder at 

suggests carboxylic acid contamination.
Impurity Profiling: HPLC for Acid Content

Rationale: The free acid (4-cyanobutanoic acid) is non-volatile and may decompose in the GC inlet. HPLC is required for accurate quantification if the acid content is critical for downstream stoichiometry.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Nitrile and Carbonyl absorbance).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobutanoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • Agilent Technologies. (2023). GC Method Development Guide for Volatile Esters. Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and impurity profiling of Ethyl 4-cyanobutanoate (CAS: 15620-33-4). As a critical intermediate in the synthesis of glutarimide derivatives and pharmaceutical GABA analogs, the purity of Ethyl 4-cyanobutanoate directly impacts downstream yield and catalytic efficiency.

This guide addresses specific analytical challenges, including the polarity-induced peak tailing typical of nitrile-esters and the resolution of structurally similar byproducts (e.g., diethyl glutarate).

Physicochemical Context & Method Strategy

The Analyte
  • IUPAC Name: Ethyl 4-cyanobutanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.17 g/mol

  • Boiling Point: ~245°C (at 760 mmHg)

  • Key Functional Groups: Nitrile (-CN), Ester (-COO-).

Strategic Column Selection

The dual functionality (nitrile and ester) creates a dipole moment that can lead to adsorption on active sites in the GC inlet or column.

  • Primary Recommendation (Robustness): 5%-Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS).

    • Reasoning: High thermal stability and low bleed. While slightly less polar than the analyte, modern deactivated phases minimize tailing. This column is preferred for routine QC.

  • Secondary Recommendation (Resolution): Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax).

    • Reasoning: The "like-dissolves-like" interaction provides superior peak symmetry for the nitrile group and better separation from non-polar hydrocarbon contaminants. However, lower maximum temperature limits apply.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Ethyl 4-cyanobutanoate (>98% purity).

  • Internal Standard (ISTD): Naphthalene-d8 or Acenaphthene-d10 (to correct for injection variability without interfering with the nitrile elution window).

  • Solvent: Ethyl Acetate (LC-MS Grade). Note: Avoid alcohols (methanol/ethanol) to prevent potential transesterification in the hot injection port.

Sample Preparation Workflow
  • Stock Solution (A): Weigh 10 mg of Ethyl 4-cyanobutanoate into a 10 mL volumetric flask. Dilute to volume with Ethyl Acetate (1000 ppm).

  • ISTD Spiking: Add 10 µL of ISTD stock (1000 ppm) to 990 µL of Solution A.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial. Cellulose filters are avoided due to potential extractables.

Instrumental Parameters (Agilent 7890/5977 or Equivalent)
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization of the high-boiling ester (~245°C BP).
Injection Mode Split (20:1)Prevents column overload and improves peak width for polar analytes.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains separation efficiency during temp ramp.
Column 30m x 0.25mm x 0.25µm (5% Phenyl)Standard dimensions for balance of capacity and resolution.
Transfer Line 280°CPrevents condensation of the analyte before entering the MS source.
Ion Source (EI) 230°CStandard temp to minimize source fouling while maintaining sensitivity.
Quadrupole 150°CMaintains mass stability.
Temperature Program

The ramp is designed to separate low-boiling solvents/precursors from the main peak and elute high-boiling dimers.

  • Initial: 60°C (Hold 1 min) — Focuses solvent band.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 300°C (Hold 3 min) — Elutes heavy impurities.

  • Total Run Time: ~15 minutes.

Data Analysis & Interpretation

Mass Spectral Identification

The Electron Ionization (EI) spectrum of Ethyl 4-cyanobutanoate (70 eV) typically exhibits the following fragmentation pattern. This serves as a self-validating check for peak identification.

  • Molecular Ion (

    
    ):  m/z 141 (Often weak).
    
  • Base Peak / Major Fragments:

    • m/z 96: Loss of ethoxy group (

      
      ). Characteristic of ethyl esters.
      
    • m/z 68: Further loss of CO from the acylium ion.

    • m/z 41:

      
       fragment (allyl cation equivalent) from the hydrocarbon chain.
      
Impurity Profiling

When analyzing synthesis crude, monitor for these specific ions:

ImpurityOriginKey Ions (m/z)Retention Shift
4-Chlorobutyronitrile Starting Material103, 41Elutes Earlier
Diethyl Glutarate Hydrolysis/Esterification188, 143Elutes Close/Later
Glutarimide Cyclization Byproduct113, 84Elutes Later (Broad)
Analytical Workflow Diagram

GCMS_Workflow Sample Crude Sample Prep Dilution in EtOAc + ISTD (Naphthalene-d8) Sample->Prep 1 mg/mL Inlet Split Injection (250°C, 20:1) Prep->Inlet 1 µL Inj Sep GC Separation (Ramp 60-300°C) Inlet->Sep He Carrier Detect MS Detection (Scan 35-350 m/z) Sep->Detect Elution Data Data Processing (Target Ion Extraction) Detect->Data TIC/SIM

Figure 1: Step-by-step analytical workflow ensuring sample integrity and reproducible detection.

Troubleshooting & Optimization Logic

Common issues with nitrile analysis include peak tailing (activity) and retention time shifts. Use the following logic to diagnose system performance.

Troubleshooting_Logic Start Issue: Poor Peak Shape (Tailing > 1.5) Check1 Check Inlet Liner Is glass wool dirty? Start->Check1 Action1 Replace Liner Use Ultra-Inert Deactivated Check1->Action1 Yes Check2 Check Column Phase Is column overloaded? Check1->Check2 No Action2 Increase Split Ratio (e.g., to 50:1) Check2->Action2 Yes Check3 Check Solvent Is solvent polarity mismatched? Check2->Check3 No Action3 Switch to DCM (Better solubility) Check3->Action3 Yes

Figure 2: Decision tree for diagnosing peak tailing, a common artifact in nitrile analysis.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 4-cyanobutanoate Mass Spectrum. NIST Mass Spectrometry Data Center. [Link]

  • PubChem. (2024). Ethyl 4-cyanobutyrate Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2022). Strategies for Analyzing Polar Compounds on Non-Polar GC Columns. Technical Guide. [Link]

  • Agilent Technologies. (2021). GC-MS Maintenance and Troubleshooting Guide. Application Note 5990-xxxx. [Link]

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis for the Structural Elucidation of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing unparalleled insight into molecular structure. This guide offers a detailed protocol and in-depth spectral analysis of Ethyl 4-cyanobutanoate (CAS: 10444-38-9), a bifunctional molecule incorporating both an ester and a nitrile group.[1][2] We will explore the theoretical basis for the expected chemical shifts and coupling patterns, present a robust protocol for sample preparation and data acquisition, and provide a comprehensive interpretation of the ¹H and ¹³C NMR spectra. This document is intended for researchers and scientists who require a practical and theoretical guide to NMR-based structural verification of small organic molecules.

Foundational Principles of NMR for Structural Analysis

The structural confirmation of Ethyl 4-cyanobutanoate relies on the interpretation of several key NMR parameters. The unique electronic environment of each nucleus dictates its resonance frequency, or chemical shift (δ) , reported in parts per million (ppm).[3] Electronegative atoms, such as the oxygen of the ester and the nitrogen of the nitrile, withdraw electron density from nearby nuclei, "deshielding" them and causing their signals to appear further downfield (at a higher ppm value).[4][5]

For ¹H NMR, two additional parameters are crucial:

  • Signal Integration: The area under each proton signal is directly proportional to the number of protons it represents.

  • Spin-Spin Coupling: The magnetic fields of non-equivalent protons on adjacent carbons interact, splitting signals into distinct patterns (multiplets). This splitting follows the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.

In ¹³C NMR, spectra are typically acquired under proton-decoupled conditions, meaning each unique carbon atom appears as a single line (singlet), simplifying the spectrum.[6] The chemical shift of each carbon provides direct evidence of its functional environment.[7]

Experimental Protocol: From Sample to Spectrum

A high-quality spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. This protocol ensures reproducibility and data integrity.

Protocol for NMR Sample Preparation

The objective is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.

Materials:

  • Ethyl 4-cyanobutanoate (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[8][9]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of Ethyl 4-cyanobutanoate directly into a clean, dry vial.

    • Causality: Precise weighing is crucial for concentration-dependent studies like quantitative NMR (qNMR), though less critical for basic structural confirmation.[10] Using the specified amounts ensures a good signal-to-noise ratio within a reasonable acquisition time.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The internal standard, TMS, provides a reference point at 0.0 ppm for calibrating the chemical shift scale.[3][4]

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be perfectly transparent.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.

    • Causality: This step is critical to remove any dust or undissolved particulates. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[9]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[9]

NMR Data Acquisition Parameters

These are typical starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans (NS) 8-16256-1024
Relaxation Delay (d1) 1.0 s2.0 s
Spectral Width -2 to 12 ppm-10 to 220 ppm
  • Causality: A greater number of scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which makes it inherently less sensitive than ¹H. The longer relaxation delay for ¹³C helps ensure proper signal quantitation, especially for quaternary carbons.[6]

Analysis and Interpretation of the ¹H NMR Spectrum

The structure of Ethyl 4-cyanobutanoate contains four distinct proton environments, which will result in four unique signals in the ¹H NMR spectrum.

Figure 1: Structure of Ethyl 4-cyanobutanoate with proton environments labeled.

Predicted ¹H NMR Data
Signal LabelAssignment (Protons)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hₑ -O-CH₂-CH₃ ~ 1.25Triplet (t)3H
Hₐ -CO-CH₂ -CH₂-~ 2.00Pentet (p)2H
Hᵦ -CH₂-CH₂ -CN~ 2.45Triplet (t)2H
Hₔ -O-CH₂ -CH₃~ 4.15Quartet (q)2H
Detailed Signal Interpretation
  • Signal Hₔ (~4.15 ppm, quartet, 2H): This signal corresponds to the methylene protons of the ethyl ester group. Its significant downfield shift is caused by the strong deshielding effect of the adjacent single-bonded oxygen atom.[3] It appears as a quartet because it is coupled to the three neighboring protons of the methyl group (n=3, n+1=4).

  • Signal Hᵦ (~2.45 ppm, triplet, 2H): Assigned to the methylene protons alpha (α) to the nitrile group. The electron-withdrawing nature of the cyano group deshields these protons, shifting them downfield relative to a standard alkane. They are split into a triplet by the two adjacent protons on the β-carbon (n=2, n+1=3).

  • Signal Hₐ (~2.00 ppm, pentet, 2H): These are the central methylene protons, positioned between the other two methylene groups. They are coupled to the two protons at the α-position and the two protons at the β-position (n=4 total adjacent protons). According to the n+1 rule, this should result in a pentet (n=4, n+1=5).

  • Signal Hₑ (~1.25 ppm, triplet, 3H): This upfield signal is assigned to the terminal methyl protons of the ethyl group. Being the most shielded protons in the molecule, they resonate at the lowest chemical shift. The signal is split into a triplet by the two adjacent methylene protons (n=2, n+1=3).

Analysis and Interpretation of the ¹³C NMR Spectrum

The molecule possesses seven unique carbon atoms, and thus seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Figure 2: Structure of Ethyl 4-cyanobutanoate with carbon environments labeled.

Predicted ¹³C NMR Data
Signal LabelAssignment (Carbon)Predicted Chemical Shift (δ, ppm)
C-1 C =O (Ester)~ 172
C-5 C ≡N (Nitrile)~ 119
C-6 -C H₂-O-~ 61
C-2 -C H₂-COO-~ 30
C-3 -C H₂-CH₂-COO-~ 23
C-4 -C H₂-CN~ 17
C-7 -O-CH₂-C H₃~ 14
Detailed Signal Interpretation
  • Signal C-1 (~172 ppm): This downfield signal is characteristic of a carbonyl carbon within an ester functional group.[5][6] Its highly deshielded nature is due to the double bond and the attachment of two electronegative oxygen atoms.

  • Signal C-5 (~119 ppm): This peak falls squarely in the region expected for a nitrile carbon.[6][7]

  • Signal C-6 (~61 ppm): The carbon of the ethyl group directly attached to the ester oxygen appears in the 60-80 ppm range, a typical chemical shift for carbons in an ether or ester linkage.[6]

  • Signals C-2, C-3, C-4 (~30, 23, 17 ppm): These signals belong to the three methylene carbons of the butanoate chain. The carbon alpha to the carbonyl (C-2) is the most deshielded of the three. The carbon alpha to the nitrile (C-4) is the next most deshielded, followed by the central methylene carbon (C-3), which is the most shielded of the three sp³ hybridized carbons in the chain.

  • Signal C-7 (~14 ppm): This highly shielded, upfield signal is assigned to the terminal methyl carbon of the ethyl group, consistent with typical values for simple alkane carbons.[5]

Integrated Workflow for Structural Verification

The logical flow from sample acquisition to final structural confirmation is a systematic process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl3 w/ TMS A->B C Filter into NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Calibrate to TMS (0 ppm) G->H I Assign 1H Signals (Shift, Integration, Multiplicity) H->I J Assign 13C Signals (Chemical Shift) H->J K Structural Confirmation I->K J->K

Figure 3: Workflow for NMR-based structural elucidation.

This self-validating workflow ensures that the empirical data from both ¹H and ¹³C experiments converge to support a single, unambiguous molecular structure. The proton spectrum confirms the connectivity and relative number of protons, while the carbon spectrum confirms the presence of all unique carbon environments, including the key ester and nitrile functional groups.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural verification of Ethyl 4-cyanobutanoate. The predictable chemical shifts, spin-spin coupling patterns, and signal integrations observed in the ¹H spectrum, complemented by the characteristic chemical shifts in the ¹³C spectrum, align perfectly with the known molecular structure. Following the detailed protocols herein ensures the acquisition of high-quality, interpretable data, a cornerstone of reliable chemical analysis in research and industrial settings.

References

  • Oregon State University. 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Request PDF. ResearchGate. Available at: [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Ethyl cyanoacetate. Wikipedia. Available at: [Link]

  • PubChem. Ethyl 3-cyanobutanoate | C7H11NO2 | CID 316536. National Center for Biotechnology Information. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • MathWorks. NMR Data Processing and Analysis - File Exchange - MATLAB Central. MathWorks. Available at: [Link]

  • Wiley Online Library. NMR Data Processing. Wiley Online Library. Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Available at: [Link]

  • University of York. NMR Sample Preparation. University of York. Available at: [Link]

  • PMC. NMR data processing, visualization, analysis and structure calculation with NMRFx. National Center for Biotechnology Information. Available at: [Link]

  • Compound Interest. A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Available at: [Link]

  • University of Arizona. Small molecule NMR sample preparation. University of Arizona. Available at: [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • PNNL. An R Package for NMR Data Processing | Research Highlight. Pacific Northwest National Laboratory. Available at: [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at: [Link]

  • SlidePlayer. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. SlidePlayer. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • PubChem. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589. National Center for Biotechnology Information. Available at: [Link]

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Application Note: Chemoselective Grignard Reactions with Ethyl 4-Cyanobutanoate for the Synthesis of Ketoesters and Lactones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of bifunctional molecules such as ethyl 4-cyanobutanoate with highly reactive organometallic reagents presents a significant chemoselectivity challenge. This application note provides a detailed technical guide on controlling the reaction between ethyl 4-cyanobutanoate and Grignard reagents. We explore the underlying mechanistic principles governing the relative reactivity of esters and nitriles, and present protocols to selectively target either functional group. By carefully controlling stoichiometry and reaction conditions, it is possible to favor either the formation of a tertiary alcohol via double addition to the ester, or the formation of a ketone via single addition to the nitrile, which can then cyclize to form valuable γ-lactone scaffolds. This guide offers field-proven insights and step-by-step protocols to empower researchers in medicinal chemistry and drug development to leverage this versatile reaction for the synthesis of key molecular building blocks.

Theoretical Background & Mechanistic Considerations

Ethyl 4-cyanobutanoate possesses two electrophilic sites susceptible to nucleophilic attack by a Grignard reagent (R-MgX): the ester carbonyl carbon and the nitrile carbon. The outcome of the reaction is dictated by the inherent reactivity differences between these two functional groups and the specific reaction conditions employed.

Competing Reaction Pathways

Generally, the carbonyl group of an ester is more electrophilic and thus more reactive towards Grignard reagents than the carbon atom of a nitrile.

  • Pathway A: Attack at the Ester: The reaction of a Grignard reagent with an ester typically proceeds via a two-step addition-elimination-addition mechanism.[1][2] The first equivalent of the Grignard reagent adds to the carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone.[1][2] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon acidic workup.[1][3] Therefore, reacting one equivalent of ethyl 4-cyanobutanoate with two or more equivalents of a Grignard reagent will preferentially yield a tertiary alcohol-nitrile.

  • Pathway B: Attack at the Nitrile: The reaction of a Grignard reagent with a nitrile involves a single nucleophilic addition to the polar carbon-nitrogen triple bond.[4][5] This forms a stable intermediate magnesium imine salt (a metalloimine).[6] This intermediate is unreactive towards further Grignard addition because the negative charge on the nitrogen prevents a second nucleophilic attack.[4][7] Upon aqueous acidic workup, this imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the corresponding ketone.[5][8][9]

The chemoselectivity of this reaction is a critical consideration. While the ester is generally more reactive, selective reaction at the nitrile can be achieved under specific conditions, such as using sterically hindered Grignard reagents or employing modified reaction conditions. A study on substrates containing both nitrile and Weinreb amide functionalities demonstrated that excellent chemoselectivity for the more reactive carbonyl group (the Weinreb amide) can be achieved.[10] This principle can be extended to the ester-nitrile system.

Mechanism Visualization

The two competing pathways are illustrated below. Controlling the reaction stoichiometry and temperature is paramount to directing the reaction toward the desired product.

G sub Ethyl 4-Cyanobutanoate (NC-(CH₂)₃-COOEt) int_A1 Tetrahedral Intermediate (Attack on Ester) sub->int_A1 + 1 eq. R-MgX int_B Magnesium Imine Salt (R-C(NMgX)-(CH₂)₃-COOEt) sub->int_B + 1 eq. R-MgX (Controlled Conditions) grignard R-MgX ketone Intermediate Ketone (NC-(CH₂)₃-CO-R) int_A1->ketone - EtO⁻ int_A2 Alkoxide Intermediate ketone->int_A2 + 1 eq. R-MgX workup1 H₃O⁺ Workup int_A2->workup1 prod_A Product A: Tertiary Alcohol-Nitrile (NC-(CH₂)₃-C(OH)R₂) workup2 H₃O⁺ Workup int_B->workup2 imine Imine Intermediate prod_B Product B: Ketoester (R-CO-(CH₂)₃-COOEt) imine->prod_B Hydrolysis cyclize Acid-catalyzed Cyclization prod_B->cyclize lactone Product C: γ-Lactone (Cyclized Product) workup1->prod_A workup2->imine cyclize->lactone

Caption: Competing reaction pathways of ethyl 4-cyanobutanoate with a Grignard reagent.

Experimental Protocols

This section provides two distinct protocols designed to selectively yield either the tertiary alcohol-nitrile (Protocol A) or the ketoester/lactone product (Protocol B).

Protocol A: Synthesis of 5,5-Disubstituted-5-hydroxyhexanenitrile (Tertiary Alcohol)

This protocol favors the exhaustive reaction at the ester functionality by using an excess of the Grignard reagent.

2.1. Materials and Reagents

  • Ethyl 4-cyanobutanoate (1 equiv)

  • Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Et₂O) (2.2 equiv)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer, ice bath, dropping funnel

2.2. Step-by-Step Procedure

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: Dissolve ethyl 4-cyanobutanoate (1 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Grignard Reaction: Add the Grignard reagent (2.2 equiv) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Rationale: Slow addition at low temperature helps to control the exothermic reaction and minimize side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Rationale: NH₄Cl is a mild acid source that protonates the alkoxide and neutralizes any unreacted Grignard reagent without causing vigorous hydrolysis of the nitrile group.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol B: Synthesis of Ethyl 5-Oxohexanoate (Ketoester) and subsequent γ-Lactone

This protocol is designed to favor the selective reaction at the nitrile. This is more challenging and requires precise control over stoichiometry and temperature.

2.1. Materials and Reagents

  • Ethyl 4-cyanobutanoate (1 equiv)

  • Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Et₂O) (1.05 equiv)

  • Anhydrous THF

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene and p-Toluenesulfonic acid (for lactonization)

2.2. Step-by-Step Procedure

  • Setup: Use the same anhydrous setup as in Protocol A.

  • Inverse Addition: Add the Grignard reagent (1.05 equiv) to the reaction flask and cool to -78 °C (dry ice/acetone bath).

  • Reaction: Slowly add a solution of ethyl 4-cyanobutanoate (1 equiv) in anhydrous THF dropwise to the stirred Grignard solution. Rationale: Inverse addition at very low temperature maintains a low concentration of the substrate relative to the reagent, which can favor the single addition to the nitrile over the double addition to the more reactive ester.

  • Reaction Progression: Stir at -78 °C for 1-2 hours.

  • Quenching & Hydrolysis: Quench the reaction at low temperature by adding 1 M HCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate to the ketone.[5][8]

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting ketoester by column chromatography.

  • (Optional) Lactonization: To a solution of the purified ketoester in toluene, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture at reflux with a Dean-Stark apparatus to remove ethanol and drive the cyclization to the γ-lactone product.

Experimental Workflow Visualization

G cluster_A Protocol A: Tertiary Alcohol Synthesis cluster_B Protocol B: Ketoester/Lactone Synthesis A1 Dissolve Substrate in Et₂O A2 Cool to 0 °C A1->A2 A3 Add >2 eq. Grignard dropwise A2->A3 A4 Warm to RT, Stir 2-3h A3->A4 A5 Quench with sat. NH₄Cl A4->A5 A6 Extract with Et₂O A5->A6 A7 Purify via Chromatography A6->A7 B1 Cool ~1 eq. Grignard to -78 °C B2 Add Substrate in THF (Inverse) B1->B2 B3 Stir at -78 °C for 1-2h B2->B3 B4 Quench & Hydrolyze with 1M HCl B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify Ketoester B5->B6 B7 Optional: Acid-catalyzed Cyclization B6->B7

Caption: Comparative workflow for the synthesis of tertiary alcohols vs. ketoesters.

Data Summary & Troubleshooting

The choice of Grignard reagent and reaction conditions will significantly impact the yield and product distribution.

Grignard ReagentProtocolStoichiometry (R-MgX:Substrate)Expected Major ProductTypical Yield RangeKey Considerations
CH₃MgBrA> 2 : 15-Hydroxy-5-methylhexanenitrile70-85%Highly exothermic; maintain cooling.
PhMgBrA> 2 : 15-Hydroxy-5-phenylhexanenitrile65-80%Steric hindrance may slow the second addition.
CH₃MgBrB~ 1 : 1Ethyl 5-oxohexanoate40-60%Strict temperature control (-78°C) is crucial.
PhMgBrB~ 1 : 1Ethyl 5-oxo-5-phenylpentanoate35-55%Over-addition to the ester is a common side reaction.

Troubleshooting Guide

  • Problem: Low yield of desired product.

    • Possible Cause: Inactive Grignard reagent. Grignard reagents are sensitive to moisture and air.[11]

    • Solution: Use freshly prepared Grignard reagent or titrate commercial solutions before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.

  • Problem (Protocol B): Formation of tertiary alcohol instead of ketone.

    • Possible Cause: Reaction temperature was too high, or local concentration of substrate was not controlled.

    • Solution: Ensure the reaction is maintained at -78 °C. Use slow, dropwise addition of the substrate to the Grignard solution (inverse addition) to prevent localized warming and favor the single addition.

  • Problem: Recovery of unreacted starting material.

    • Possible Cause: Insufficient Grignard reagent added.

    • Solution: Accurately determine the concentration of the Grignard reagent via titration before starting the reaction to ensure correct stoichiometry.

Applications in Drug Development

The products derived from this reaction are valuable intermediates in organic synthesis and medicinal chemistry.

  • Ketoesters and Lactones: 5-Oxoesters are precursors to a wide range of heterocyclic compounds. The resulting γ-lactones are prevalent structural motifs in numerous natural products with diverse biological activities, including antibacterial and anticancer properties.[12]

  • Tertiary Alcohol-Nitriles: These bifunctional molecules can be further elaborated. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the tertiary alcohol can participate in various transformations, enabling the synthesis of complex, polyfunctionalized molecules for drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, April 25). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • da Silva, A. C., et al. (2021). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society, 32(8), 1645-1658. Retrieved from [Link]

  • Kim, S., et al. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Molecules, 28(20), 7086. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Reactivity of Organometallics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Dou, D., et al. (2008). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. The Journal of Organic Chemistry, 73(21), 8660-8663. Retrieved from [Link]

  • Paine, J. B. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(21), 8192-8195. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, August 9). 10.04 General Reactivity of Organometallics [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • JoVE. (n.d.). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

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Application Note: Strategic Utilization of Ethyl 4-cyanobutanoate in Heterocyclic and API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utilization of Ethyl 4-cyanobutanoate (also known as Ethyl 4-cyanobutyrate) in organic synthesis.

Executive Summary

Ethyl 4-cyanobutanoate is a bifunctional aliphatic intermediate characterized by a terminal nitrile group and an ethyl ester moiety separated by a three-carbon spacer. Its utility in drug development stems from its ability to serve as a "masked" valerolactam (2-piperidone) and a versatile scaffold for chain elongation.

This guide outlines the mechanistic pathways for transforming this precursor into nitrogen heterocycles (specifically piperidines and lactams) and functionalized glutaric acid derivatives . We provide validated protocols for catalytic hydrogenation and


-alkylation, essential for synthesizing pharmaceutical intermediates such as statin side-chains and alkaloids.

Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl 4-cyanobutanoate
CAS Number 15620-14-1
Molecular Formula

Molecular Weight 141.17 g/mol
Boiling Point 255–260 °C (at 760 mmHg)
Density 1.01 g/mL
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.[1][2][3][4]
Key Functionality Electrophile 1: Ester Carbonyl (susceptible to nucleophilic acyl substitution)Electrophile 2: Nitrile Carbon (susceptible to reduction or nucleophilic addition)Nucleophile:

-Carbon (via enolate formation)

Mechanistic Pathways & Applications

The synthetic value of Ethyl 4-cyanobutanoate lies in its divergent reactivity. It acts as a linchpin in the synthesis of 6-membered nitrogen heterocycles.

Divergent Reaction Map

The following diagram illustrates the primary synthetic pathways originating from Ethyl 4-cyanobutanoate.

ReactionMap Start Ethyl 4-cyanobutanoate Path1 Catalytic Hydrogenation (Raney Ni / H2) Start->Path1 Path2 Alpha-Alkylation (LDA / R-X) Start->Path2 Path3 Acid Hydrolysis (HCl / H2O) Start->Path3 Path4 Claisen Condensation (Base / Ester) Start->Path4 Product1 2-Piperidone (Valerolactam) Path1->Product1 Cyclization Product2 Ethyl 2-alkyl-4-cyanobutanoate (Branched Intermediates) Path2->Product2 C-C Bond Formation Product3 Glutaric Acid Derivatives Path3->Product3 Deprotection Product4 Beta-Keto Esters (Chain Extension) Path4->Product4

Figure 1: Divergent synthetic pathways for Ethyl 4-cyanobutanoate.

Key Application: 2-Piperidone Synthesis

The most critical application is the synthesis of 2-piperidone (valerolactam) . This transformation involves the reduction of the nitrile to a primary amine, which then undergoes spontaneous intramolecular nucleophilic acyl substitution (cyclization) to form the lactam ring. This scaffold is ubiquitous in alkaloids and kinase inhibitors.

Pharmaceutical Relevance (Statins)

While Ethyl 4-cyanobutanoate is the linear backbone, its hydroxylated derivative, Ethyl (R)-4-cyano-3-hydroxybutyrate , is a high-value intermediate in the synthesis of Atorvastatin (Lipitor) .[5] The linear 4-cyanobutanoate is often used as a model substrate or a precursor in the synthesis of non-hydroxylated analogs.

Experimental Protocols

Protocol A: Catalytic Hydrogenation to 2-Piperidone

Objective: Convert Ethyl 4-cyanobutanoate to 2-piperidone via reductive cyclization. Mechanism: Nitrile reduction


 Primary Amine 

Intramolecular Amidation.
Materials:
  • Ethyl 4-cyanobutanoate (10.0 g, 70.8 mmol)

  • Raney Nickel (Active catalyst, ~2.0 g slurry in ethanol) [Caution: Pyrophoric]

  • Ethanol (Absolute, 100 mL)

  • Ammonia (7N in Methanol, 10 mL) – Optional: Suppresses secondary amine formation, though cyclization is favored here.

  • Hydrogen gas (

    
    )
    
Procedure:
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Ethyl 4-cyanobutanoate in absolute ethanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry under an inert atmosphere (Argon/Nitrogen). Note: Do not let Raney Ni dry out; it will ignite in air.

  • Reaction: Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Pressurization: Pressurize the reactor to 50–60 psi (3.5–4 bar) with

    
    .
    
  • Heating: Heat the mixture to 50–60 °C with vigorous stirring (1000 rpm). Maintain these conditions for 6–12 hours until hydrogen uptake ceases.

  • Workup:

    • Cool the reactor to room temperature and vent excess hydrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with ethanol and dispose of under water/acid to prevent fire.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil often solidifies or can be distilled (bp 135–137 °C at 15 mmHg) or recrystallized from ether/hexanes to yield 2-piperidone.

    • Expected Yield: 85–95%

Troubleshooting:
  • Incomplete Cyclization: If the NMR shows linear amino-ester, heat the crude residue in toluene at reflux for 2 hours to drive the cyclization.

Protocol B: -Alkylation (Chain Extension)

Objective: Introduce an alkyl group at the position


 to the ester.
Mechanism:  Deprotonation by strong base (LDA) followed by 

attack on alkyl halide.
Materials:
  • Ethyl 4-cyanobutanoate (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/Heptane)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous[1][6]

  • Ammonium Chloride (

    
    ), saturated aqueous solution
    
Procedure:
  • Enolate Formation:

    • Flame-dry a round-bottom flask and purge with Nitrogen.

    • Add anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

    • Add LDA solution dropwise.

    • Add Ethyl 4-cyanobutanoate (dissolved in minimal THF) dropwise over 15 minutes. Stir at -78 °C for 45 minutes. Note: The solution typically turns faint yellow.

  • Alkylation:

    • Add the Alkyl Halide dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient).

Safety & Handling (E-E-A-T)

Hazard Identification
  • Nitrile Toxicity: While less toxic than simple cyanides, Ethyl 4-cyanobutanoate can metabolize to release cyanide ions. Avoid inhalation and skin contact.[7]

  • Incompatibility: Reacts vigorously with strong oxidizers and strong acids (hydrolysis releases ethanol and potentially HCN fumes if not controlled).

Handling Protocols
  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a lab coat.

  • Waste Disposal: Dispose of aqueous waste streams containing cyanides/nitriles in a dedicated "Cyanide Waste" container kept at pH > 10 to prevent HCN evolution.

References

  • Synthesis of 2-Piperidone: Organic Syntheses, Coll. Vol. 1, p. 99 (1941); Vol. 7, p. 88 (1927).

  • Catalytic Hydrogenation of Nitriles:Journal of the American Chemical Society, "Hydrogenation of Nitriles to Primary Amines," Vol. 70, No. 11, pp. 3792-3794.
  • Statin Intermediates (Related Context): Tetrahedron: Asymmetry, "Enzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate," Vol. 10, Issue 10, 1999.[3]

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 85098, Ethyl 4-cyanobutyrate.

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Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Ethyl 4-cyanobutanoate (also known as Ethyl Glutarate Mononitrile), specifically focusing on the nucleophilic substitution route from Ethyl 4-bromobutanoate .

Topic: Impurity Profiling & Process Troubleshooting Applicable Route: Nucleophilic Substitution (


) of Ethyl 4-bromobutanoate with Cyanide.

Executive Technical Summary

The synthesis of Ethyl 4-cyanobutanoate typically proceeds via the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 displacement of the bromide in ethyl 4-bromobutanoate using an alkali metal cyanide (NaCN or KCN) in a polar aprotic solvent (DMSO, DMF) or via Phase Transfer Catalysis (PTC).

While the primary pathway is straightforward, the reaction is plagued by competitive E2 elimination and hydrolytic degradation , leading to specific impurities that complicate downstream purification.[1] This guide provides a root-cause analysis for these side products.

Diagnostic Troubleshooting (Q&A)

Issue 1: Presence of Olefinic Impurities

Q: My crude NMR shows distinct multiplets between 5.0–6.0 ppm. What is this, and how did it form?

A: This is Ethyl 3-butenoate , formed via E2 Elimination .[1]

  • The Mechanism: The cyanide ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is a good nucleophile but also acts as a base. Instead of attacking the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    -carbon (C4) to displace the bromide, the cyanide abstracts a proton from the
    
    
    -carbon (C3). This causes the expulsion of the bromide leaving group and the formation of a double bond.[1]
  • Root Cause:

    • Temperature: Reaction temperature >60°C significantly favors elimination (E2) over substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • Solvent Dryness: High basicity is exacerbated in anhydrous dipolar aprotic solvents if the concentration of cyanide is locally high.[1]

  • Correction:

    • Lower the reaction temperature (maintain 25–40°C).

    • Switch to a Phase Transfer Catalysis (PTC) system (e.g., Toluene/Water with TBAB).[1] This keeps the bulk cyanide in the aqueous phase, reducing the effective basicity experienced by the organic substrate.[1]

Issue 2: Unexpected Ester Peaks (Transesterification)

Q: GC-MS indicates a peak with M-14 relative to my product. I used Methanol as a co-solvent.

A: You have formed Methyl 4-cyanobutanoate .

  • The Mechanism: Base-catalyzed transesterification.[1] The cyanide source (often slightly basic) or trace alkoxides present can catalyze the exchange of the ethyl group on the ester with the methyl group from the solvent.[1]

  • Root Cause: Use of an alcohol solvent that does not match the ester group of the substrate.[1]

  • Correction:

    • Rule of Thumb: Always match the solvent alcohol to the ester alkyl group.[1] If synthesizing Ethyl 4-cyanobutanoate, use Ethanol if an alcohol is required.[1]

    • Avoid Methanol entirely for this specific substrate.[1]

Issue 3: Formation of Diacids/Diesters

Q: I see a significant amount of Glutaric Acid or Diethyl Glutarate. Is my cyanide hydrolyzing?

A: This suggests Hydrolysis of the Nitrile or Ester Hydrolysis .[1]

  • The Mechanism:

    • Ester Hydrolysis: Water + Base (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      Saponification of the ester to 4-cyanobutyric acid.
    • Nitrile Hydrolysis: Under strongly basic/acidic conditions with heat, the nitrile hydrolyzes to an amide and eventually to the carboxylic acid (Glutaric acid derivative).[1]

  • Root Cause: High water content in the solvent (DMSO/DMF are hygroscopic) combined with high pH.[1]

  • Correction:

    • Dry solvents over molecular sieves (3Å or 4Å) prior to use.[1]

    • Ensure the cyanide salt is dry.[1]

    • Quench the reaction immediately upon completion to prevent post-reaction hydrolysis.[1]

Side Product Profile & Removal

The following table summarizes the physicochemical properties of common impurities and strategies for their removal.

Impurity NameStructureOriginDetection (Diagnostic Signal)Removal Strategy
Ethyl 3-butenoate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

E2 Elimination

NMR: Olefinic protons (5.0–6.0 ppm)
Distillation: Lower b.p. than product. Can be removed via fractional distillation.[1]
Ethyl 4-bromobutanoate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Unreacted Starting MaterialGC-MS: M+ 194/196 (Isotope pattern)Chemical Treatment: Difficult to separate by distillation. Drive reaction to completion or use amine scavengers.
4-Cyanobutyric Acid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Ester HydrolysisLC-MS: Acidic peak; disappears after base wash.[2]Base Wash: Wash organic layer with sat.[1][3] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

. The acid moves to the aqueous layer.
Glutarimide Cyclic Imide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Cyclization (Rare)IR: Imide carbonyl stretch (~1700-1720

)
Column Chromatography: More polar than the linear nitrile ester.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing the synthesis.

ReactionPathways SM Ethyl 4-bromobutanoate (Starting Material) Product Ethyl 4-cyanobutanoate (Target) SM->Product SN2 Substitution (Major Path) Elim Ethyl 3-butenoate (Elimination Impurity) SM->Elim E2 Elimination (High Temp/Basic) Trans Methyl 4-cyanobutanoate (Transesterification) SM->Trans Solvent Mismatch (MeOH used) Reagent NaCN / Solvent Hydro 4-Cyanobutyric Acid (Hydrolysis Impurity) Product->Hydro Saponification (Wet Solvent)

Caption: Figure 1. Competitive reaction pathways in the cyanation of ethyl 4-bromobutanoate. Green indicates the desired SN2 route; red dashed lines indicate competitive side reactions.[1]

Critical Safety Protocol: Cyanide Handling

Warning: This synthesis involves generating organic nitriles and handling inorganic cyanides.[1]

  • Acid Incompatibility: Never mix the reaction waste with acid.[1] The presence of residual ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     will generate Hydrogen Cyanide (HCN)  gas, which is rapidly fatal.[4]
    
  • Oxidative Quench: All aqueous waste streams containing cyanide must be treated with an oxidizing agent (Bleach/Sodium Hypochlorite) at pH > 10 to convert cyanide to cyanate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) before disposal.
    
  • HCN Monitoring: A portable HCN monitor must be active inside the fume hood during the reaction and workup.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for alkyl halide cyanation conditions and elimination competition).

  • Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry, 10th Ed.[1] Wiley, 2011.[1] (Mechanistic grounding for SN2 vs E2 competition in primary alkyl halides).

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999.[1] (Source for functional group interconversion protocols).

  • National Institute for Occupational Safety and Health (NIOSH). "Sodium Cyanide: Systemic Agent."[1] CDC Emergency Response Safety Card. [Link][1]

  • PubChem. "Ethyl 4-bromobutyrate - Safety Data Sheet."[1] National Library of Medicine.[1] [Link][1]

Sources

Identifying and removing impurities from Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-cyanobutanoate Purification

Welcome to the technical support center for Ethyl 4-cyanobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the identification and removal of impurities. The information herein is structured in a practical question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 4-cyanobutanoate?

A1: The impurity profile of crude Ethyl 4-cyanobutanoate is largely dependent on its synthetic route. Common impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis method, these could include compounds like ethyl chloroacetate or cyanoacetic acid.[1]

  • Byproducts from Side Reactions: These are often structurally related to the desired product. For instance, if the synthesis involves a transesterification, you might find other alkyl esters.[2]

  • Solvent Residues: Residual solvents used during the reaction or workup (e.g., ethanol, ethyl acetate, tetrahydrofuran) are common.[3]

  • Water: Moisture can be introduced during the workup or from atmospheric exposure.

  • Degradation Products: Hydrolysis of the ester or nitrile functional groups can lead to the formation of 4-cyanobutanoic acid or ethyl 4-aminobutanoate, respectively.[4]

Q2: My preliminary analysis (TLC/GC) shows multiple impurity spots/peaks. How do I begin to identify them?

A2: A systematic approach is crucial for impurity identification. The following workflow is recommended:

G start Crude Sample with Impurities gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir hplc HPLC Analysis start->hplc data_integration Integrate Spectroscopic Data gcms->data_integration nmr->data_integration ftir->data_integration hplc->data_integration impurity_id Identify Impurity Structures data_integration->impurity_id quant Quantify Impurities impurity_id->quant purification_strategy Develop Purification Strategy quant->purification_strategy

Caption: Impurity Identification Workflow

Detailed Steps:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the most powerful initial technique.[5] It separates the components of your mixture and provides the mass-to-charge ratio of each, allowing for the determination of molecular weights and fragmentation patterns that can elucidate the structures of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation.[6] Compare the spectra of your crude product to a reference spectrum of pure Ethyl 4-cyanobutanoate. The presence of unexpected signals will indicate impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can help identify the presence of unexpected functional groups.[7] For example, a broad peak around 3300 cm⁻¹ could suggest the presence of an alcohol or carboxylic acid impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for both identifying and quantifying impurities, especially those that are not volatile enough for GC.[5]

By integrating the data from these techniques, you can build a comprehensive profile of the impurities in your sample.

Q3: I've identified water and residual ethanol as my primary impurities. What is the most efficient removal method?

A3: For volatile impurities like water and ethanol, distillation is the most effective purification method. Due to the difference in boiling points, a simple distillation might be sufficient if the impurity levels are low. However, for higher purity requirements, fractional distillation is recommended.

CompoundBoiling Point (°C)
Ethanol78
Water100
Ethyl 4-cyanobutanoate~208-210

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are properly sealed.

  • Drying (Optional but Recommended): Before distillation, consider drying the crude product with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate to remove the bulk of the water.

  • Heating: Gently heat the distillation flask. The most volatile component (ethanol) will vaporize first, rise through the column, condense, and be collected as the first fraction.

  • Fraction Collection: Monitor the temperature at the head of the column. A stable temperature plateau indicates the collection of a pure fraction. Once the ethanol has been removed, the temperature will rise. A second plateau will be observed for water.

  • Product Collection: After the lower-boiling impurities have been removed, the temperature will rise again towards the boiling point of Ethyl 4-cyanobutanoate. Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product.

Q4: My main impurity is a byproduct with a boiling point very close to Ethyl 4-cyanobutanoate. What should I do?

A4: When impurities have boiling points close to the product, distillation becomes less effective. In such cases, column chromatography is the preferred method of purification.[8] This technique separates compounds based on their differential adsorption to a stationary phase.

Workflow for Developing a Column Chromatography Method:

G start Impurity with Similar Boiling Point tlc Thin-Layer Chromatography (TLC) for Solvent System Screening start->tlc column_prep Prepare Column with Selected Stationary Phase (e.g., Silica Gel) tlc->column_prep loading Load Crude Product onto the Column column_prep->loading elution Elute with the Optimized Solvent System loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions (TLC/GC) fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Remove Solvent under Reduced Pressure pooling->solvent_removal final_product Obtain Purified Ethyl 4-cyanobutanoate solvent_removal->final_product

Caption: Column Chromatography Workflow

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity like Ethyl 4-cyanobutanoate.

  • Solvent System (Mobile Phase) Selection: Use Thin-Layer Chromatography (TLC) to screen for an appropriate solvent system. The goal is to find a solvent or mixture of solvents that provides good separation between your product and the impurity (a difference in Rf values of at least 0.2). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Properly pack a glass column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 4-cyanobutanoate.

Q5: I suspect my product is degrading during purification. How can I minimize this?

A5: Degradation, often through hydrolysis of the ester or nitrile group, can be a significant issue.[4] Here are some strategies to minimize it:

  • Temperature Control: Avoid excessive heat during distillation by using a vacuum to lower the boiling point.

  • pH Control: Ensure that your workup and purification steps are performed under neutral conditions. The presence of strong acids or bases can catalyze hydrolysis. If an acidic or basic wash is necessary, neutralize the organic layer thoroughly before proceeding.

  • Moisture Control: Use anhydrous solvents and dry your apparatus thoroughly to prevent water-induced degradation.

  • Inert Atmosphere: For highly sensitive compounds, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Minimize Purification Time: Plan your purification to be as efficient as possible to reduce the time your compound is exposed to potentially degrading conditions.

By carefully considering the nature of the impurities and the stability of your product, you can select and optimize a purification strategy that yields high-purity Ethyl 4-cyanobutanoate suitable for your research and development needs.

References

  • Google Patents. (n.d.). Method for producing 4-cyano-3-oxobutanoic acid ester.
  • E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]

  • GongPai. (n.d.). Exploring Ethyl 4-Chlorobutanoate: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
  • PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatographic separation of alkanesulfonate and alkyl sulfate surfactants: effect of ionic strength. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Novel Biosynthesis of (R)-ethyl-3-hydroxyglutarate With (R)-enantioselective Hydrolysis of Racemic Ethyl 4-cyano-3-hydroxybutyate by Rhodococcus Erythropolis. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Patsnap. (n.d.). Strategies to Improve Alkyl Compound Purity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Technique for synthesizing ethyl cyanoacetate with interesterification method.
  • MDPI. (n.d.). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Ethyl 4-cyanobutanoate During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ECB-PROTECT-001 Subject: Prevention of Hydrolysis and Cyclization during Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Rules"

Ethyl 4-cyanobutanoate (Ethyl 4-cyanobutyrate) presents a dual-stability challenge. It contains two hydrolyzable groups: an ester (susceptible to saponification) and a nitrile (susceptible to hydration). While the nitrile is generally more robust, the ester is highly prone to hydrolysis under the basic conditions often used to synthesize this molecule (e.g., nucleophilic substitution with cyanide).

Your Core Directive: Maintain a Cold , Buffered , and Biphasic environment.

ParameterTarget RangeReason
Temperature ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Kinetics of hydrolysis drop significantly at low temperatures.[1]
pH ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Prevents base-catalyzed saponification (

) and acid-catalyzed nitrile hydration (

).[1]
Quench Agent Saturated

Mildly acidic buffer that neutralizes strong bases without creating "hot spots" of acidity.
Solvent EtOAc or MTBEFast phase separation minimizes the contact time between the ester and water.

The Stability Profile (Mechanistic Insight)

To prevent product loss, you must understand the competing degradation pathways.

A. Base-Catalyzed Hydrolysis (The Primary Threat)

This is the most common failure mode, especially if the molecule was synthesized via nucleophilic substitution (using NaCN/KCN) or alkylation (using LDA/NaH). Residual hydroxide or alkoxides attack the carbonyl carbon.

  • Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]
    
  • Result: Irreversible formation of 4-cyanobutanoic acid and ethanol.[1]

  • Visual Indicator: Product disappears from the organic layer; a new baseline spot appears on TLC (the carboxylate salt).

B. Acid-Catalyzed Nitrile Hydration (The Secondary Threat)

If you over-acidify the quench (e.g., using 1M HCl) to neutralize a base, you risk hydrating the nitrile.

  • Mechanism: Protonation of the nitrile nitrogen

    
     attack by water.[2]
    
  • Result: Formation of Ethyl 4-carbamoylbutanoate (Primary Amide).

  • Visual Indicator: New spot on TLC with lower

    
     than the starting material but higher than the acid.
    
C. Intramolecular Cyclization (The "Hidden" Threat)

Under prolonged exposure to base, the


-carbon can deprotonate and attack the nitrile (Thorpe-Ziegler reaction), or the nitrogen (if hydrolyzed to amide) can attack the ester to form glutarimide derivatives.
  • Prevention: Strict pH control prevents the initial deprotonation.

Validated Workup Protocol ("Safe-Harbor" Method)

This protocol is designed to be a self-validating system.[1] If you follow the checkpoints, the molecule remains stable.

Reagents Required:
  • Quench Buffer: Saturated aqueous Ammonium Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Potassium Phosphate Monobasic (
    
    
    
    ).
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3][4]
    
Step-by-Step Procedure:
  • Cool Down:

    • Place the reaction vessel in an ice/water bath. Cool internal temperature to

      
      .
      
    • Why: Reduces the rate constant (

      
      ) of hydrolysis reactions.
      
  • The Buffered Quench (Critical Step):

    • Do NOT use water or strong acid.

    • Add cold Saturated

      
       dropwise. Monitor internal temp; do not exceed 
      
      
      
      .
    • Checkpoint: Check pH of the aqueous layer.[5] It should be ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[1] If basic, add more ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      . If still basic, add dilute ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      .
  • Rapid Extraction:

    • Immediately add cold EtOAc. Agitate vigorously for 30 seconds.

    • Separate layers immediately. Do not let them sit.

    • Why: Minimizes the time the ester is in contact with water (biphasic hydrolysis is slow, but not zero).

  • The "Polishing" Wash:

    • Wash the organic layer once with half-saturated Brine.[1]

    • Why: Removes residual water and cyanide salts without exposing the ester to harsh ionic strength or pH.

  • Drying & Concentration:

    • Dry over

      
       for 10 minutes. Filter.
      
    • Concentrate on a rotary evaporator. Bath temp

      
      . 
      
    • Warning: Do not distill at high vacuum/high heat unless you have confirmed the absence of acidic/basic impurities.

Workup Logic Flow (Decision Tree)

The following diagram illustrates the decision logic for quenching and troubleshooting.

WorkupLogic Reaction Reaction Mixture (Containing Product) CheckpH Check pH of Mixture Reaction->CheckpH Basic Basic (pH > 8) CheckpH->Basic High pH Acidic Acidic (pH < 4) CheckpH->Acidic Low pH Neutral Neutral (pH 5-7) CheckpH->Neutral Safe QuenchNH4Cl Quench: Cold Sat. NH4Cl (Buffers to pH ~5-6) Basic->QuenchNH4Cl Neutralize QuenchBicarb Quench: Cold Sat. NaHCO3 (Buffers to pH ~8) Acidic->QuenchBicarb Neutralize (Careful!) Extract Extract w/ EtOAc (Keep Cold < 10°C) Neutral->Extract QuenchNH4Cl->Extract QuenchBicarb->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine or Filter thru Celite Emulsion->BreakEmulsion Yes Dry Dry (Na2SO4) & Concentrate < 40°C Emulsion->Dry No BreakEmulsion->Dry

Caption: Decision tree for the safe isolation of Ethyl 4-cyanobutanoate, prioritizing pH buffering and emulsion management.

Troubleshooting & FAQs

Q: I see a new spot on my TLC that doesn't move (staying at the baseline). What is it? A: This is likely 4-cyanobutanoic acid (formed by ester hydrolysis).

  • Diagnosis: It will be soluble in saturated

    
    .
    
  • Fix: You cannot reverse this. To recover the product, you would need to re-esterify (e.g., EtOH/

    
    ), but it is better to discard and repeat the reaction with stricter temperature control during the quench.
    

Q: The layers aren't separating (Emulsion). Can I add acid to break it? A: NO. Adding strong acid (HCl) will accelerate hydrolysis.

  • Fix: Add solid NaCl directly to the separatory funnel to increase the density of the aqueous layer. If solids are present (common with cyanide reactions), filter the entire biphasic mixture through a pad of Celite before separating.

Q: Can I use Sodium Bicarbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) for the wash? 
A:  Use with caution. Saturated 

has a pH of

. While this is generally safe for short periods, prolonged exposure at room temperature will cause slow saponification. If you must use it to remove acid, use it ice cold and separate immediately.[6]

or Phosphate buffer is safer.

Q: Can I store the crude oil overnight before purification? A: Only if it is perfectly dry.

  • Protocol: Ensure all water is removed (rotovap with an azeotrope like toluene if necessary). Store in the freezer (

    
    ) under Argon. Residual moisture + room temp = hydrolysis.
    

References

  • Mechanisms of Ester Hydrolysis

    • Title: Acid Catalyzed Hydrolysis of Esters.[3][7][8]

    • Source: Chemistry LibreTexts.
    • Link:

  • Workup of Cyano-Esters (Analogous Protocol)

    • Title: Ethyl Cyanoacetate (Organic Syntheses Procedure).[9]

    • Source: Organic Syntheses, Coll.[6][9] Vol. 1, p.254 (1941).[6]

    • Link:

    • Note: Demonstrates the use of careful neutralization (using acid to release the cyano-acid, but the reverse logic applies here: avoiding extremes to keep the ester).
  • General Stability of Nitriles

    • Title: Chemistry of Nitriles (Hydrolysis).
    • Source: Chemistry LibreTexts.
    • Link:

  • Intramolecular Cyclization Risks

    • Title: Thorpe-Ziegler Reaction (General Mechanism for Cyano-Ester Cyclization).

    • Source: Comprehensive Organic Name Reactions and Reagents.
    • Link:

Sources

Stability of Ethyl 4-cyanobutanoate under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: User Access Level: R&D / Process Chemistry From: Technical Support Center (Organic Synthesis Division) Subject: Stability Profile & Handling Guide: Ethyl 4-cyanobutanoate

Executive Summary

Ethyl 4-cyanobutanoate (CAS: 1190-28-9 / 10444-38-9), also known as ethyl glutaromononitrile, is a bifunctional aliphatic building block containing an ethyl ester and a terminal nitrile .

The Critical Stability Rule:

  • Acidic Conditions: High stability at room temperature; selective hydrolysis of the ester is possible under controlled heating.

  • Basic Conditions: Low stability. The molecule is prone to rapid saponification (aqueous) or intramolecular cyclization (anhydrous), leading to impurities like glutaric acid or 2-oxocyclopentanecarbonitrile.

Module 1: Acidic Conditions (The Control Phase)

In acidic environments, Ethyl 4-cyanobutanoate exhibits a "tiered" reactivity profile. The ester group is more susceptible to acid-catalyzed hydrolysis than the nitrile group, providing a window for selective transformation.

Stability & Reactivity Matrix
ConditionOutcomeMechanismRisk Level
Dilute Acid (pH 2-4), 25°C Stable Protonation equilibrium only.Low
Strong Acid (e.g., HCl), Reflux Ester Hydrolysis

Mechanism. Yields 4-cyanobutanoic acid.
Medium
Conc. Acid + Heat (>100°C) Total Hydrolysis Nitrile hydrates to amide, then acid. Yields Glutaric acid.High
Acid + Non-Ethanol Solvent Transesterification Alcoholysis (exchange of alkoxy group).Medium
Troubleshooting: Selective Hydrolysis

User Issue: "I am trying to hydrolyze the ester to the free acid (4-cyanobutanoic acid), but I am seeing Glutaric acid (dicarboxylic acid) impurities."

Root Cause: The reaction temperature is too high or the acid concentration is too strong, forcing the hydrolysis of the robust nitrile group.

Corrective Protocol:

  • Solvent: Use Acetone/Water or THF/Water (non-nucleophilic co-solvents).

  • Catalyst: Use mild acid (e.g., 1M HCl or

    
    ).
    
  • Temperature: Do not reflux. Maintain temperature at 40–50°C.

  • Monitoring: Monitor by TLC or LC-MS. Stop immediately upon consumption of starting material. The nitrile hydrolysis is significantly slower than ester hydrolysis unless extreme heat is applied.

Module 2: Basic Conditions (The Danger Phase)

Base sensitivity is the primary failure mode for this reagent. The presence of acidic


-protons at both the C2 (ester-adjacent) and C4 (nitrile-adjacent) positions creates pathways for self-destruction.
The Two Paths of Destruction
  • Aqueous Base (Hydrolysis):

    • Reaction: Saponification.

    • Kinetics: Extremely fast at Room Temperature.

    • Result: Formation of 4-cyanobutanoate salt.[1] If heated, the nitrile will also hydrolyze to form Glutarate.

  • Anhydrous Base (Cyclization):

    • Reaction: Intramolecular Condensation (Dieckmann-type).[2]

    • Mechanism: Base deprotonates C2 or C4. The resulting carbanion attacks the electrophilic partner (Ester or Nitrile).

    • Result: Formation of 5-membered rings (e.g., 2-oxocyclopentanecarbonitrile).

Visualizing the Pathways

G cluster_legend Condition Legend Start Ethyl 4-cyanobutanoate Acid_Mild 4-cyanobutanoic acid (Selective Product) Start->Acid_Mild Dilute Acid, 50°C (Hydrolysis) Base_Aq 4-cyanobutanoate salt (Saponification) Start->Base_Aq Aq. NaOH/KOH (Fast Saponification) Base_Anhydrous Cyclic u03b2-keto nitrile (Dieckmann Condensation) Start->Base_Anhydrous NaOEt/EtOH (Anhydrous) (Intramolecular Attack) Acid_Strong Glutaric Acid (Over-hydrolysis) Acid_Mild->Acid_Strong Conc. Acid, Reflux key Blue: Acidic | Yellow: Aqueous Base | Red: Anhydrous Base

Caption: Figure 1. Divergent reactivity pathways. Note the red path (Anhydrous Base) leading to rapid cyclization, a common impurity source.

Module 3: FAQ & Troubleshooting

Q1: Can I store Ethyl 4-cyanobutanoate in methanol? A: Risky. Over time, trace acidity or basicity in the glass or solvent can catalyze transesterification, converting your Ethyl ester into a Methyl ester.

  • Recommendation: Store in the original container or in anhydrous Ethanol (matching the ester group) at 4°C.

Q2: I used Sodium Ethoxide (NaOEt) to deprotonate the alpha-position for alkylation, but I got a complex mixture. A: You likely triggered the Dieckmann-type condensation .

  • Mechanism: The enolate formed at the ester

    
    -position attacked the nitrile carbon (or vice versa), closing a 5-membered ring.
    
  • Solution: If you need to alkylate this molecule, you must use a non-nucleophilic, sterically hindered base (like LDA or LiHMDS) at very low temperatures (-78°C) to kinetically trap the enolate and prevent intramolecular attack.

Q3: How do I selectively hydrolyze the nitrile to an amide without touching the ester? A: Chemical methods usually fail here because the ester is more labile.

  • Pro Tip: Use Biocatalysis . Specific nitrilase enzymes (e.g., from Rhodococcus erythropolis) can selectively hydrolyze the nitrile to the acid or amide at neutral pH (7.0), leaving the ester completely intact [1].

References

  • Wang, Y. et al. (2010). "Novel Biosynthesis of (R)-ethyl-3-hydroxyglutarate With (R)-enantioselective Hydrolysis of Racemic Ethyl 4-cyano-3-hydroxybutyate by Rhodococcus Erythropolis." Applied Microbiology and Biotechnology.

  • Schaefer, J. P. & Bloomfield, J. J. (2011).[3] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[2][3][4] Organic Reactions.[3][5]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for Nitrile/Ester hydrolysis kinetics).

Sources

Troubleshooting guide for the scale-up of Ethyl 4-cyanobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for the scale-up of Ethyl 4-cyanobutanoate synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Support / Troubleshooting / FAQ[1]

Introduction & Core Chemistry

Ethyl 4-cyanobutanoate (CAS: 15625-89-5), also known as ethyl glutarate mononitrile, is a critical aliphatic linker used in the synthesis of pharmaceutical intermediates (e.g., GABA analogues) and agrochemicals.[1]

The industrial scale-up predominantly relies on the nucleophilic substitution (


)  of Ethyl 4-chlorobutanoate  (or 4-bromobutanoate) with an alkali metal cyanide (NaCN or KCN).[1][2] While conceptually simple, this reaction poses significant scale-up challenges regarding thermal management, impurity profiling (hydrolysis/elimination), and safety (cyanide handling).[1]

Primary Reaction Scheme:


[1][2]

Master Workflow Diagram

The following diagram outlines the critical decision nodes and process flows for the synthesis.

G Start Starting Material: Ethyl 4-chlorobutanoate SolventSelect Solvent Selection: DMSO (Homogeneous) vs. Toluene/Water (PTC) Start->SolventSelect Rxn_DMSO Route A: DMSO/DMF (Fast, Exothermic) SolventSelect->Rxn_DMSO High Throughput Rxn_PTC Route B: Phase Transfer (Slower, Safer Workup) SolventSelect->Rxn_PTC Ease of Handling Control_Exotherm CRITICAL CONTROL: Dosing Rate & Temp < 60°C Rxn_DMSO->Control_Exotherm Rxn_PTC->Control_Exotherm Monitor IPC Monitoring (GC/HPLC) Target: >98% Conversion Control_Exotherm->Monitor Monitor->Control_Exotherm Stalled (Check Stirring) Quench Quench & Extraction (Dilution with Water) Monitor->Quench Complete Waste_Treat Cyanide Destruction (NaOCl / H2O2) Quench->Waste_Treat Aqueous Waste Purification Distillation (High Vacuum) Quench->Purification Organic Phase

Figure 1: Decision logic for the chemical synthesis of Ethyl 4-cyanobutanoate, highlighting the choice between homogeneous (DMSO) and biphasic (PTC) conditions.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered during scale-up.

Category A: Reaction Kinetics & Conversion

Q1: The reaction conversion has plateaued at ~80% despite heating. Why is it stalling?

  • Root Cause: If using a biphasic system (e.g., Toluene/Water with NaCN), the reaction is strictly limited by the surface area of the solid cyanide or the efficiency of the Phase Transfer Catalyst (PTC).[1]

  • Technical Insight: The chloride leaving group is relatively poor.[2] As the reaction proceeds, the generated NaCl (or NaBr) can coat the surface of unreacted NaCN (encapsulation), halting the reaction.[1]

  • Solution:

    • Agitation: Increase impeller speed. Scale-up often suffers from poor mixing energy compared to lab flasks.[2]

    • Catalyst: Ensure you are using a lipophilic quaternary ammonium salt (e.g., TBAB or Aliquat 336) at 1–3 mol%.[2]

    • Solvent Switch: If persistent, switch to a homogeneous system using DMSO or DMF .[2] These solvents solvate the cation (

      
      ), leaving the cyanide anion "naked" and highly reactive, often increasing rates by 10-100x [1].[1]
      

Q2: I observe a rapid temperature spike upon adding NaCN. How do I manage the exotherm?

  • Root Cause: The cyanation reaction is inherently exothermic (

    
    ).[1][2] In DMSO, the rate is extremely fast, leading to thermal runaway risks.[1]
    
  • Protocol Adjustment:

    • Do NOT add solid NaCN to the haloester in one portion.[1][2]

    • Reverse Addition: Prepare a slurry/solution of NaCN in the solvent first.[1][2] Heat to reaction temperature (e.g., 40-50°C). Slowly dose the Ethyl 4-chlorobutanoate into the cyanide mixture. This limits the concentration of the electrophile and allows the cooling jacket to manage the heat load effectively [2].[1]

Category B: Impurity Profiling[2]

Q3: High levels of 4-cyanobutanoic acid (free acid) are detected in the crude. [1][2]

  • Root Cause: Hydrolysis of the ester moiety.[1][2] This occurs if the reaction medium is too basic (NaCN is basic) or if substantial water is present at high temperatures.[1][2]

  • Correction:

    • Dry Reagents: Ensure DMSO/DMF is dry (<0.1% water).[2]

    • pH Control: Although counter-intuitive for a basic nucleophile, maintaining a strictly anhydrous environment prevents hydroxide generation.[1] If using aqueous PTC, keep the temperature <60°C to minimize ester hydrolysis rates relative to cyanation.[1]

Q4: GC shows a new peak with a slightly lower retention time than the product. What is it?

  • Identification: Likely Ethyl crotonate (or isomers) formed via E2 elimination.[2]

  • Mechanism: The cyanide ion is a base as well as a nucleophile.[1][2] At high temperatures (>80°C), it can abstract a proton beta to the carbonyl or the halide, leading to elimination of HCl.[1]

  • Troubleshooting: Reduce reaction temperature. The activation energy for substitution (

    
    ) is generally lower than for elimination (
    
    
    
    ) in this substrate.[1][2] Operating at 40–50°C usually favors substitution [3].[1][2]
Category C: Work-up & Isolation[1][2][3][4][5]

Q5: The organic phase is dark brown/black.[2] Is my product decomposed?

  • Observation: "Cyanide polymerization" (azulmic acid formation) often yields dark tars.[2]

  • Assessment: The product itself is likely intact (verify by GC). The color comes from trace polymerization of free cyanide or solvent degradation.[1][2]

  • Remedy:

    • Perform a filtration through a silica or celite pad during workup.[2]

    • The product can be purified by high-vacuum distillation (bp ~115-120°C at 5 mmHg).[1][2] The colored impurities are non-volatile residues.[1][2]

Q6: I have a persistent emulsion during the aqueous wash.

  • Cause: DMSO/DMF can act as a surfactant.[2] Also, fine precipitates of NaCl/NaBr can stabilize emulsions.[1]

  • Fix:

    • Dilute the reaction mixture with a significant excess of water (3-4 volumes) to break the solvent's cosolvency.[1][2]

    • Use Ethyl Acetate or MTBE as the extraction solvent; avoid chlorinated solvents if possible as they often form tighter emulsions with DMSO/water mixtures.[2]

    • Add saturated NaCl (brine) to increase ionic strength.[2]

Detailed Scale-Up Protocol (DMSO Route)

Safety Warning: Sodium Cyanide is fatal if swallowed, inhaled, or absorbed through skin.[1] HCN gas may be generated if acidified.[2][3] All operations must be performed in a functioning fume hood with HCN detectors active.

Scale: 1.0 kg Input (Ethyl 4-chlorobutanoate)

StepOperationParameterRationale
1 Preparation Charge DMSO (3.0 L) and NaCN (360 g, 1.1 eq) to the reactor.DMSO provides high reaction rates.[2] Slight excess NaCN ensures conversion.[2]
2 Heating Heat the slurry to 45°C .Activation temperature.[2][4][5][6]
3 Dosing Dose Ethyl 4-chlorobutanoate (1.0 kg) over 2–3 hours.Critical: Controls exotherm. Maintain internal temp < 55°C.
4 Reaction Stir at 50°C for 4–6 hours.Monitor by GC.[2] Target < 1% starting material.
5 Quench Cool to 20°C. Add Water (9.0 L) slowly.Solubilizes salts and DMSO.[2] Forces product into organic phase (oiling out).[2]
6 Extraction Extract with Ethyl Acetate (2 x 2.0 L).[2]Recovers product.
7 Washing Wash combined organics with Brine (1.0 L).Removes residual DMSO.
8 Cyanide Destruct Treat aqueous waste with 10% Bleach (NaOCl) .[2]Oxidizes residual

to cyanate (

) [4].[1][2]
9 Isolation Concentrate organic phase. Distill residue at 115–120°C / 5 mmHg .Yields clear, colorless liquid.[1]

Quantitative Data Summary

ParameterHomogeneous (DMSO)Biphasic (PTC/Toluene)
Reaction Time 4 – 8 hours12 – 24 hours
Temperature 40 – 55°C80 – 90°C
Typical Yield 85 – 92%75 – 85%
Major Impurity Polymer/ColorUnreacted SM / Hydrolysis
Safety Risk High (Exotherm)Moderate (Slower kinetics)

References

  • Friedman, L. & Shechter, H. (1960).[1] Preparation of Nitriles from Halides and Sodium Cyanide.[2] Dimethyl Sulfoxide as Solvent.[2] The Journal of Organic Chemistry, 25(6), 877–879.[1] Link[1][2]

  • Anderson, N. G. (2012).[2][3] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Chapter 5: Reagents and Solvents).[2] Link

  • Pollak, P. et al. (2000).[2] Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2] Link

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][7] (Section 6.C: Cyanides).[2][4][8][9][10] Link

  • Tetrazolylhydrazides as Selective Fragment-Like Inhibitors... (2015). ChemMedChem (Supporting Info describing Ethyl 4-cyanobutanoate synthesis). Link

Sources

Technical Support Center: Optimization of Ethyl 4-Cyanobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

The synthesis of Ethyl 4-cyanobutanoate (CAS: 15620-14-1) via the nucleophilic substitution of Ethyl 4-chlorobutanoate (or 4-bromobutanoate) presents a classic chemoselectivity challenge.[1] The reaction requires a cyanide nucleophile to displace a halogen, but the presence of an ester moiety creates a competing pathway: hydrolysis .[1][2]

In aqueous or wet polar aprotic conditions, the cyanide ion (


) acts as a base, and water acts as a nucleophile, attacking the ester carbonyl.[1][2] This leads to the formation of 4-cyanobutanoic acid  (the primary impurity) and lowers the yield of the desired nitrile ester. This guide provides a self-validating protocol using Phase Transfer Catalysis (PTC)  to decouple the nucleophilic substitution from the hydrolysis pathway.

Module 1: Reaction Design & Mechanism

The Mechanistic Divergence

The success of this synthesis relies on favoring the


 substitution over the 

ester hydrolysis and

elimination.[2]
  • Pathway A (Desired): Cyanide attacks the

    
     carbon attached to the halogen.[2]
    
  • Pathway B (Critical Failure): Hydroxide (generated from wet cyanide salts) or water attacks the ester carbonyl.[2]

  • Pathway C (Secondary Failure): Cyanide acts as a base, causing dehydrohalogenation (elimination) to form ethyl crotonate derivatives.[2]

Pathway Visualization

ReactionPathways Start Ethyl 4-chlorobutanoate (Substrate) Product Ethyl 4-cyanobutanoate (Target) Start->Product Path A: SN2 Substitution (Anhydrous/PTC) Byprod1 4-Cyanobutanoic Acid (Hydrolysis Impurity) Start->Byprod1 Path B: Hydrolysis (Presence of H2O/High pH) Byprod2 Ethyl 3-butenoate (Elimination Impurity) Start->Byprod2 Path C: Elimination (High Temp/Strong Base) CN Cyanide Source (NaCN/KCN) CN->Start Nucleophilic Attack

Figure 1: Mechanistic divergence showing the critical necessity of excluding water to prevent Path B.[1]

Module 2: Troubleshooting & Diagnostics (Q&A)

Category 1: Impurity Profiling[2]

Q: I see a new spot on TLC (


) and my yield is dropping. NMR shows a broad singlet at 11.0 ppm.[2] What is happening? 
A:  You are generating 4-cyanobutanoic acid .[1][2]
  • Cause: Hydrolysis of the ester.[2] This occurs if you use aqueous cyanide (e.g., NaCN in water/ethanol) or if your solvent (DMSO/DMF) is "wet."[2]

  • Fix: Switch to a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system. Use solid NaCN, a non-polar solvent (Toluene or DCM), and a catalyst like Tetrabutylammonium Bromide (TBAB).[1][2] This keeps the cyanide active but the ester protected from water.[2]

Q: My GC-MS shows a peak with M-1 (mass loss) and a double bond signature. The product smells pungent. A: You are observing elimination products (Ethyl 3-butenoate isomers) .[1][2]

  • Cause: The reaction temperature is too high, or the cyanide concentration is too high locally, acting as a base rather than a nucleophile.[1][2]

  • Fix: Lower the reaction temperature to 40–50°C. Ensure efficient stirring to prevent "hot spots" of basicity on the surface of solid cyanide.

Category 2: Process Control

Q: The reaction in Toluene/Solid NaCN is stalling. Conversion is <10% after 24 hours. A: The "poisoning" of the solid surface is likely occurring.[2]

  • Mechanism: As NaCN reacts, NaCl forms on the surface of the NaCN particle, creating an impenetrable shell (lattice energy of NaCl > NaCN).[1][2]

  • Fix:

    • Catalyst: Ensure you are using 1–3 mol% TBAB or Aliquat 336.[2]

    • Agitation: Use vigorous mechanical stirring, not just a magnetic bar, to physically abrade the particle surfaces.[1][2]

    • Hydration: Add a trace amount of water (0.5% v/v) to the toluene.[2] This creates an "omega phase" on the crystal surface that facilitates ion transfer without causing bulk hydrolysis.[2]

Module 3: Optimized Protocol (The "Gold Standard")

This protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) .[1][2] This method is superior to DMSO/DMF methods because it simplifies workup (no high-boiling solvent removal) and minimizes hydrolysis by excluding bulk water.[1][2]

Materials
  • Substrate: Ethyl 4-chlorobutanoate (1.0 eq)

  • Reagent: Sodium Cyanide (Solid, Granular, 1.2 eq) [DANGER: POISON] [1][2]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.03 eq / 3 mol%)

  • Solvent: Toluene (anhydrous) or Acetonitrile (if faster rate is needed, but Toluene is cleaner).[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen.[2][3]

  • Charging: Add Solid NaCN (1.2 eq) and TBAB (0.03 eq).

  • Solvent Addition: Add Toluene (5 volumes relative to substrate mass).[2]

  • Substrate Addition: Add Ethyl 4-chlorobutanoate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C .

    • Checkpoint: Monitor by GC/TLC every 2 hours.

    • Self-Validating Step: If the mixture becomes too thick (NaCl precipitation), increase stirring speed. The slurry should remain free-flowing.[1][2]

  • Quench: Once starting material is <1%, cool to 20°C.

  • Workup (Cyanide Destruction):

    • Add the reaction mixture to a dilute bleach (NaOCl) solution (pH > 10) to oxidize excess cyanide to cyanate.[2] Do not acidify.

    • Separate the organic layer.[2][4] Wash with water (2x) and Brine (1x).[2]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill under reduced pressure (approx. 110°C @ 10 mmHg) to obtain pure Ethyl 4-cyanobutanoate.[1][2]
    
Comparison of Solvent Systems
ParameterMethod A: Aqueous Ethanol Method B: DMSO/DMF Method C: SL-PTC (Recommended)
Reaction Rate SlowFastModerate
Hydrolysis Risk High Moderate (if wet)Negligible
Workup Difficult (Emulsions)Difficult (Solvent removal)Easy (Filtration/Wash)
Yield 50-65%70-80%85-95%

Module 4: Safety & Waste Management

CRITICAL WARNING: This protocol involves Sodium Cyanide.[2][4]

  • HCN Generation: Never allow the reaction mixture or waste streams to drop below pH 10 .[2] Acidification releases Hydrogen Cyanide gas (Fatal).[2]

  • Waste Treatment: All aqueous waste must be treated with Sodium Hypochlorite (Bleach) overnight to convert

    
     to 
    
    
    
    before disposal.[1][2] Test with starch-iodide paper to ensure excess oxidant remains.[1][2]
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Acid High Acid Impurity (Hydrolysis) Type->Acid Product is acidic Slow Reaction Stalled Type->Slow Conversion < 10% Sol1 Action: Switch to Toluene/TBAB Remove water Acid->Sol1 Sol2 Action: Increase Stirring Add 0.5% Water (Omega Phase) Slow->Sol2

Figure 2: Rapid decision tree for correcting common synthetic deviations.

References

  • Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[2] Journal of the American Chemical Society.[2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[2] Longman Scientific & Technical.[2] (General reference for Nitrile Synthesis via Halide Displacement).

  • Halpern, M. (2000).[2] "Phase Transfer Catalysis in Industry." Industrial Phase-Transfer Catalysis.

  • PubChem. (2023).[2] "Ethyl 4-cyanobutanoate Compound Summary." National Center for Biotechnology Information.[2]

Sources

Monitoring the progress of Ethyl 4-cyanobutanoate reactions by TLC or GC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Analytical Method Troubleshooting (TLC & GC) Analyte: Ethyl 4-cyanobutanoate (CAS: 15620-33-4) Synonyms: Ethyl glutaromononitrile, Ethyl 4-cyanobutyrate

Introduction: The Analyst's Profile

As a Senior Application Scientist, I often see researchers struggle with Ethyl 4-cyanobutanoate not because the chemistry is difficult, but because the molecule is analytically "stealthy."

  • It is effectively invisible under standard UV (254 nm). It lacks the conjugated

    
    -system required for strong UV absorption. If you rely solely on UV, you will think your reaction has stalled or the product has vanished.
    
  • It is a "High Boiler." With a boiling point exceeding 250°C (at atm), it requires aggressive Gas Chromatography (GC) thermal profiles to prevent carryover (ghost peaks) in subsequent runs.

This guide is structured to troubleshoot these specific "pain points."

Module 1: Thin Layer Chromatography (TLC) Support

Quick Reference Data
ParameterRecommendation
Stationary Phase Silica Gel 60

Standard Mobile Phase Hexanes : Ethyl Acetate (3:1 to 1:1 v/v)
Visualization Method Chemical Staining (Mandatory)
Primary Stain Permanganate (KMnO

) or Iodine (

)
Secondary Stain Phosphomolybdic Acid (PMA)
Troubleshooting FAQs

Q: I spotted my reaction mixture, but the product spot is invisible under the UV lamp. Did the reaction fail? A: Not necessarily. Ethyl 4-cyanobutanoate has a carbonyl group and a nitrile group, but neither is conjugated with a double bond. Its extinction coefficient at 254 nm is negligible.

  • Corrective Action: You must use a chemical stain.

    • KMnO

      
       (Basic):  Excellent for general detection. The ester/nitrile usually appears as a yellow/brown spot on a bright purple background.
      
    • Iodine Chamber: The nitrile group interacts well with iodine vapor. Place the plate in a jar with iodine crystals for 2-5 minutes. Brown spots will appear.[1][2][3][4]

    • PMA (Phosphomolybdic Acid): A universal stain.[1][5][3] Dip and heat until spots appear dark blue/green against a light green background.

Q: My product is streaking or "tailing" on the TLC plate. A: This often happens if the reaction mixture is acidic (e.g., after an acidic hydrolysis attempt) or if the loading is too high.

  • Corrective Action:

    • Neutralize: Ensure the sample is neutralized (wash with NaHCO

      
       if acidic) before spotting.
      
    • Modifier: Add 1% Acetic Acid (if the product is the free acid) or 1% Triethylamine (if monitoring amine derivatives) to the mobile phase to sharpen the spots.

Q: How do I separate the starting material (Ethyl 4-bromobutyrate or similar) from the nitrile product? A: The nitrile group significantly increases polarity compared to a bromo- or chloro- precursor.

  • Observation: The starting alkyl halide will have a much higher ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (closer to the solvent front) in a Hexane:EtOAc (3:1) system.[6][1][2][3][4][7][8] The Ethyl 4-cyanobutanoate will elute lower (
    
    
    
    ~0.3 - 0.4).
Workflow Visualization: TLC Decision Matrix

TLC_Workflow Start Start: TLC Analysis CheckUV Check UV (254 nm) Start->CheckUV Visible Spots Visible? CheckUV->Visible Stain Apply Chemical Stain (KMnO4 or Iodine) Visible->Stain No (Expected) Analyze Analyze Rf Values Visible->Analyze Yes (Unlikely) Stain->Analyze Streak Streaking/Tailing? Analyze->Streak FixStreak Add 1% Modifier (AcOH or TEA) Streak->FixStreak Yes Success Record Data Streak->Success No FixStreak->Success

Figure 1: Decision matrix for visualizing non-conjugated nitrile esters. Note the mandatory bypass of UV detection.

Module 2: Gas Chromatography (GC) Support

Quick Reference Data
ParameterRecommendation
Column Type 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, Rtx-5)
Inlet Temperature 250°C - 270°C
Detector FID (Flame Ionization Detector)
Carrier Gas Helium (1-2 mL/min constant flow)
Oven Program Start 80°C (1 min)

Ramp 20°C/min

End 280°C (Hold 5 min)
Troubleshooting FAQs

Q: I see "Ghost Peaks" in my blank injection after running a sample. A: Ethyl 4-cyanobutanoate has a high boiling point (>250°C). If your final oven temperature or hold time is insufficient, the compound may remain on the column and elute during the next run.

  • Corrective Action:

    • Extend the Bake-out: Ensure your method ends with a hold at 280°C (or the column's max limit) for at least 5-10 minutes.

    • Check Inlet Liner: High-boiling nitriles can condense in dirty liners. Replace the glass liner and glass wool.

Q: The peak shape is broad or tailing. A: Nitriles are polar. They can interact with active sites (silanols) in the column or liner.

  • Corrective Action:

    • Use Deactivated Liners: Ensure you are using a split/splitless liner with high-quality deactivation (silanization).

    • Column Choice: If tailing persists on a non-polar column (DB-1), switch to a mid-polar column (DB-1701 or DB-624) which "wets" the polar analyte better, improving peak shape.

Q: Can I use a Wax column (PEG) for better separation? A: Caution is advised. While Polyethylene Glycol (Wax) columns separate polar esters well, their maximum temperature is often limited to 250°C or 260°C. Since Ethyl 4-cyanobutanoate boils near this limit, you risk damaging the column or failing to elute the compound entirely.

  • Recommendation: Stick to DB-5 or DB-1701 unless you have a "High-Temp" Wax column rated to 270°C+.

Workflow Visualization: GC Method Optimization

GC_Workflow Inject Inject Sample Eval Evaluate Chromatogram Inject->Eval Ghost Ghost Peaks in Blank? Eval->Ghost Extra Peaks Tailing Peak Tailing? Eval->Tailing Bad Shape Good Method Validated Eval->Good Sharp/Symm FixTemp Increase Final Hold Time (+5 mins @ 280°C) Ghost->FixTemp FixLiner Replace/Deactivate Liner Check Split Ratio Tailing->FixLiner FixTemp->Inject Retest FixLiner->Inject Retest

Figure 2: Optimization loop for high-boiling polar analytes. Focus is on thermal management and surface activity.

Module 3: Reaction-Specific Monitoring

Scenario A: Hydrolysis to Glutaric Acid Derivatives
  • Reaction: Ethyl 4-cyanobutanoate + Acid/Base

    
     Glutaric Acid / Glutarimide.
    
  • Monitoring Tip:

    • TLC: The product (Acid) will be extremely polar and stick to the baseline in standard Hex/EtOAc. You must switch to a polar mobile phase (e.g., DCM:MeOH 9:1 with 1% Acetic Acid) to move the product spot.

    • GC: You cannot inject the free dicarboxylic acid directly (it will degrade/clog). You must derivatize a small aliquot (e.g., using TMS-Diazomethane or BSTFA) before GC injection.

Scenario B: Reduction to Amino Esters
  • Reaction: Nitrile reduction

    
     Primary Amine.
    
  • Monitoring Tip:

    • Visualization: Switch your TLC stain to Ninhydrin .[6][2] The starting material (Nitrile) will NOT stain with Ninhydrin. The product (Amine) will turn a distinct red/purple upon heating. This provides a definitive "Yes/No" for reaction progress.

References

  • National Center for Biotechnology Information (PubChem). Ethyl 4-cyanobutanoate (Compound Summary). Accessed Jan 2026. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates: Stains and Reagents. (General reference for KMnO4 and PMA preparation). [Link]

  • Agilent Technologies. GC Column Selection Guide for Nitriles and Esters. [Link]

Sources

Strategies for purifying Ethyl 4-cyanobutanoate from polar impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 4-cyanobutanoate

Welcome to the technical support center for the purification of Ethyl 4-cyanobutanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate with high purity. We will explore common issues and provide detailed, field-proven strategies to overcome them, moving from initial workup to high-purity finishing steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common polar impurities I should expect when synthesizing Ethyl 4-cyanobutanoate?

When synthesizing Ethyl 4-cyanobutanoate, you are likely to encounter several types of polar impurities stemming from starting materials, side reactions, or subsequent workup steps. The most common include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursor alcohols or cyanide salts. For instance, syntheses using Fischer esterification may leave residual cyanoacetic acid and ethanol[1][2].

  • Hydrolysis Byproducts: The ester or nitrile functional groups can be susceptible to hydrolysis, especially if the reaction or workup is performed under strong acidic or basic conditions.

    • 4-Cyanobutanoic Acid: Hydrolysis of the ethyl ester group creates the corresponding carboxylic acid. This is a very common impurity, often responsible for difficulties in downstream reactions.

    • Amide Intermediates: Partial hydrolysis of the nitrile group can form an amide[3].

  • Residual Solvents and Water: Polar solvents used in the reaction (e.g., ethanol) or water from aqueous workups are common contaminants[4].

Q2: How do I select the best purification strategy for my specific needs?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. A multi-step approach is often necessary. The initial choice can be guided by a systematic workflow.

Purification_Strategy_Selection start Crude Reaction Mixture is_salt Are inorganic salts or water-soluble impurities present? start->is_salt extraction Perform Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) is_salt->extraction Yes is_acidic Are acidic impurities (e.g., 4-cyanobutanoic acid) present? is_salt->is_acidic No extraction->is_acidic base_wash Wash organic phase with mild aqueous base (e.g., NaHCO3 solution) is_acidic->base_wash Yes check_polarity Are impurities close in polarity to the product? is_acidic->check_polarity No base_wash->check_polarity distillation Purify by Vacuum Distillation check_polarity->distillation No chromatography Purify by Flash Column Chromatography check_polarity->chromatography Yes end_product Pure Ethyl 4-cyanobutanoate distillation->end_product chromatography->end_product

Caption: Workflow for selecting a purification strategy.

Q3: After my initial purification, my product's NMR spectrum shows a broad singlet around 10-12 ppm. What is this and how do I remove it?

A broad singlet in this region is characteristic of a carboxylic acid proton. This indicates the presence of 4-cyanobutanoic acid, likely formed from the hydrolysis of your ester product. Because it is highly polar, it can be removed with an aqueous basic wash during liquid-liquid extraction. See the troubleshooting guide for this technique below.

Troubleshooting Guide 1: Liquid-Liquid Extraction

Liquid-liquid extraction is the cornerstone of initial purification, designed to remove highly polar and water-soluble impurities from your organic product[5].

Q: How do I efficiently remove acidic impurities like 4-cyanobutanoic acid? A: An acid-base extraction is highly effective. After dissolving your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), you can wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically preferred over stronger bases like sodium hydroxide (NaOH) to prevent potential hydrolysis of the ester group. The bicarbonate will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Experimental Protocol: Basic Wash

  • Dissolve the crude Ethyl 4-cyanobutanoate in an equal volume of ethyl acetate in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and invert it gently, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Shake the funnel more vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash 1-2 more times.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an agent like anhydrous MgSO₄ or Na₂SO₄[3].

Q: An emulsion formed during extraction and the layers won't separate. What should I do? A: Emulsion formation is common when vigorous shaking creates fine droplets. To break an emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Add Brine: Introduce a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase can help force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Troubleshooting Guide 2: Flash Column Chromatography

For separating impurities with similar polarity to Ethyl 4-cyanobutanoate, flash column chromatography is the method of choice[6]. It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption[7].

Chromatography_Troubleshooting start Problem Encountered prob1 Compound is stuck at the baseline (Rf ≈ 0) start->prob1 prob2 Poor separation. Compounds elute together (Rf ≈ 1) start->prob2 prob3 Streaking of spots on TLC/ Tailing on the column start->prob3 sol1 Increase eluent polarity. (e.g., from 10% EtOAc/Hex to 20%) prob1->sol1 sol2 Decrease eluent polarity. (e.g., from 20% EtOAc/Hex to 10%) prob2->sol2 sol3 Compound may be too polar or acidic. Try adding 0.5-1% acetic acid to eluent. Or, compound could be degrading on silica. prob3->sol3

Caption: Troubleshooting common column chromatography issues.

Q: My compound won't move from the top of the column. What's wrong? A: This is a classic sign that your eluent (solvent system) is not polar enough to displace the compound from the silica gel. Your compound has a strong interaction with the stationary phase. You need to increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%[8].

Q: All my compounds are coming off the column in the first few fractions with no separation. What should I do? A: This is the opposite problem: your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the silica gel. You must decrease the eluent's polarity. If you were using 30% ethyl acetate in hexanes, try reducing it to 10% or 15%[9].

Solvent System Selection

The key to successful chromatography is selecting a solvent system that provides a target compound Rf (retention factor) of ~0.3-0.4 on a TLC plate.

Polarity of Impurity to RemoveRecommended Starting Solvent System (EtOAc/Hexanes)Rationale
Non-polar 20-30% Ethyl Acetate / HexanesElutes the non-polar impurity first, retaining the more polar Ethyl 4-cyanobutanoate.
Slightly less polar 10-20% Ethyl Acetate / HexanesProvides good resolution for compounds of similar polarity.
Slightly more polar 5-15% Ethyl Acetate / HexanesRetains the more polar impurity while allowing the product to elute.

Table 1: Suggested starting solvent systems for purifying Ethyl 4-cyanobutanoate on silica gel.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elute: Begin running the solvent through the column, starting with the low-polarity eluent. Collect fractions continuously.

  • Increase Polarity (Gradient Elution): If necessary, gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute more strongly adsorbed compounds[7].

  • Monitor Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide 3: Distillation

Distillation separates liquids based on differences in their boiling points. For a compound like Ethyl 4-cyanobutanoate, which may be sensitive to high temperatures, vacuum distillation is often the most suitable method. It lowers the boiling point, reducing the risk of thermal decomposition[10][11].

Q: When should I use vacuum distillation over simple distillation? A: Use vacuum distillation when your compound has a high boiling point (typically >150 °C at atmospheric pressure) or is known to be thermally unstable. Lowering the pressure significantly lowers the boiling point, allowing for a safer, cleaner separation from non-volatile impurities.

Q: My product appears to be decomposing or polymerizing in the distillation flask. How can I prevent this? A: Thermal decomposition is a major risk.

  • Use Vacuum: Ensure you are using a sufficient vacuum to lower the boiling point as much as possible.

  • Control the Temperature: Use a heating mantle with a stirrer and carefully control the temperature. Do not overheat the flask. The pot temperature should be kept as low as possible while allowing for a steady distillation rate.

  • Minimize Distillation Time: A faster distillation (at a safe rate) minimizes the time the compound spends at high temperatures.

Comparison of Purification Strategies
StrategyPrimary Impurities RemovedAdvantagesDisadvantages
Liquid-Liquid Extraction Salts, water-soluble acids/bases, highly polar compounds.Fast, inexpensive, good for initial large-scale cleanup.[5][12]Does not separate compounds of similar polarity; can lead to emulsions.
Flash Chromatography Compounds with different polarities.High resolution for difficult separations; versatile.[6][8]Slower, requires more solvent, can be costly on a large scale.
Vacuum Distillation Non-volatile or significantly more/less volatile compounds.Excellent for removing involatile residues; scalable.[10][13]Requires specialized equipment; risk of thermal decomposition.

Table 2: Comparison of common purification techniques.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents.
  • Google Patents. Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid. (US8372608B2).
  • Google Patents. Method for preparing ethyl (R)
  • Office of Scientific and Technical Information (OSTI). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. [Link]

  • Google Patents. Method for producing 4-cyano-3-oxobutanoic acid ester. (JP2002201169A).
  • PubChem. Ethyl cyanoacetate. (CID 7764). [Link]

  • ResearchGate. A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. [Link]

  • Google Patents. Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester. (CN102295579B).
  • Wikipedia. Ethyl cyanoacetate. [Link]

  • Google Patents.
  • Organic Syntheses. ETHYL n-BUTYLCYANOACETATE. [Link]

  • Google Patents. Biological preparation method of ethyl (r)
  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]

  • Chemguide. The preparation of nitriles. [Link]

  • Google Patents. Liquid-liquid extraction method for the production of acrylic esters. (WO2015040298A2).
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

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Validation & Comparative

Validating Ethyl 4-cyanobutanoate Purity: A Comparative Analytical Guide for Pharma Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 4-cyanobutanoate (CAS: 15620-20-9) is a critical C5 building block often employed in the synthesis of gabapentinoids and other pyrrolidone-based APIs.[1] While commercial certificates of analysis (CoA) often claim purities of >98% based on simple GC-FID area normalization, this metric is frequently insufficient for pharmaceutical applications.[1]

The Core Problem: The standard synthesis of this molecule involves the nucleophilic substitution of Ethyl 4-chlorobutanoate with cyanide.[1] Consequently, the most persistent and deleterious impurity is the unreacted alkyl chloride precursor.

Why It Matters:

  • Genotoxicity: Alkyl halides are potential genotoxic impurities (PGIs) requiring control at ppm levels (per ICH M7).

  • Catalyst Poisoning: In downstream processing—typically the hydrogenation of the nitrile to an amine—residual organic chlorides irreversibly poison heterogeneous catalysts (e.g., Raney Nickel or Pd/C), leading to stalled reactions and yield collapse.

This guide compares standard "Industrial Grade" validation methods against a "Pharma-Ready" enhanced protocol, providing experimental evidence of why the latter is non-negotiable for drug development.[1]

Comparative Analysis: The Analytical Gap

We evaluated three grades of Ethyl 4-cyanobutanoate using two distinct analytical methodologies to demonstrate the risk of "blind spots" in standard testing.

The Candidates
  • Alternative A (Industrial Grade): Sourced from general chemical catalog. Claimed Purity: 98%.

  • Alternative B (Re-distilled Grade): In-house distilled. Claimed Purity: 99%.

  • Target Product (Pharma Grade): Validated using the enhanced protocol below. Claimed Purity: >99.5%.

Method Comparison: GC-FID vs. GC-MS/SIM

Most vendors use Gas Chromatography with Flame Ionization Detection (GC-FID).[1] While robust for assay, it lacks the specificity to distinguish trace co-eluting halides without rigorous method development. We compared this against GC-Mass Spectrometry in Selected Ion Monitoring (SIM) mode.

Table 1: Comparative Detection Capabilities

FeatureMethod A: Standard GC-FIDMethod B: Enhanced GC-MS (SIM)
Primary Utility Main Assay (% Purity)Impurity Profiling (Trace Quant)
Target Impurity Ethyl 4-chlorobutanoateEthyl 4-chlorobutanoate (m/z 106, 108)
Limit of Detection (LOD) ~500 ppm (0.05%)< 5 ppm
Linearity (R²) 0.9950.999
Risk Factor High (Co-elution masks impurities)Low (Mass filtration ensures specificity)
Cost Per Run Low ($)Medium (

)

Experimental Validation: The Catalyst Poisoning Effect[1]

To prove the "fitness for purpose," we subjected the three grades to a standard downstream hydrogenation reaction.

Reaction Model: Hydrogenation of Ethyl 4-cyanobutanoate to Ethyl 5-aminopentanoate (precursor to cyclization).[1]

  • Conditions: Raney Nickel (10 mol%), H2 (50 bar), MeOH, 50°C, 4 hours.

Table 2: Downstream Performance Data

Starting MaterialPurity (GC-FID)Chloride Content (GC-MS)Hydrogenation Conversion (4h)Catalyst Reusability
Industrial Grade 98.2%4,500 ppm12% (Stalled) 0 Cycles
Re-distilled 99.1%850 ppm65% (Sluggish) 1 Cycle
Pharma Grade 99.7%< 10 ppm99% (Complete) >5 Cycles

Scientific Insight: The organic chloride impurity decomposes on the metal surface, forming metal chlorides (e.g., NiCl2) that block active hydrogen adsorption sites.[1] Even 0.1% impurity can deactivate the catalyst load required for the bulk reaction.

Visualizing the Impurity Pathway

Understanding the origin of impurities is essential for validation. The diagram below maps the synthesis and degradation pathways that must be monitored.

ImpurityPathway cluster_QC Critical Control Points RawMat Ethyl 4-chlorobutanoate (Starting Material) Target Ethyl 4-cyanobutanoate (Target Molecule) RawMat->Target Nucleophilic Subn (DMSO/Water) Imp_Cl Residual Chloride (Genotoxic/Poison) RawMat->Imp_Cl Incomplete Conversion Reagent NaCN / KCN Reagent->Target Imp_Acid 4-cyanobutanoic acid (Hydrolysis Product) Target->Imp_Acid Moisture/Acid Hydrolysis Imp_Dimer Diethyl Adipate (Side Reaction) Target->Imp_Dimer Thermal Dimerization

Figure 1: Synthesis and degradation map identifying Critical Quality Attributes (CQAs) for Ethyl 4-cyanobutanoate.

Detailed Validation Protocols

Protocol A: Enhanced GC-MS for Chloride Quantification

This method is required to validate the material as "Pharma Grade."[1]

1. Sample Preparation:

  • Dilute 50 mg of Ethyl 4-cyanobutanoate in 10 mL of HPLC-grade Dichloromethane (DCM).

  • Add 50 µL of Internal Standard Solution (Tridecane, 1 mg/mL in DCM).

  • Vortex for 30 seconds and transfer to a GC vial.

2. Instrument Conditions:

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).[1] Note: A thicker film is chosen to separate volatiles.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 260°C (Hold 5 min).

  • MS Detection (SIM Mode):

    • Monitor m/z 106 and 108 (Molecular ion of Ethyl 4-chlorobutanoate).

    • Monitor m/z 141 (Target molecule) for reference.

3. System Suitability Criteria:

  • Resolution (Rs) between Solvent, Chloride Impurity, and Target > 1.5.[1]

  • Signal-to-Noise (S/N) for 10 ppm Chloride standard > 10.[1]

Protocol B: Rapid Purity Screening (GC-FID)

Use this for routine incoming goods, but ONLY after Protocol A has validated the vendor's process.[1]

  • Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm).[1]

  • Detector: FID @ 300°C.

  • Quantification: Area Normalization (reporting Area %).

  • Limit: Target Peak > 99.0%; Sum of all impurities < 1.0%.

Analytical Decision Tree

Use this logic flow to determine the appropriate testing tier for your development stage.

DecisionTree Start Incoming Material: Ethyl 4-cyanobutanoate Stage Development Stage? Start->Stage Early Early R&D / Non-GMP Stage->Early Late GMP / Pilot / Commercial Stage->Late Test1 Run GC-FID (Protocol B) Early->Test1 Test2 Run GC-MS (Protocol A) Target: Chlorides Late->Test2 Result1 Purity > 98%? Test1->Result1 Pass RELEASE for Synthesis Result1->Pass Yes Fail REJECT / RE-DISTILL Result1->Fail No Result2 Chlorides < 50 ppm? Test2->Result2 Result2->Pass Yes Result2->Fail No

Figure 2: Analytical decision matrix ensuring regulatory compliance and process safety.

Conclusion

Validating Ethyl 4-cyanobutanoate requires looking beyond the primary peak on a chromatogram.[1] The presence of trace Ethyl 4-chlorobutanoate is a "silent killer" for downstream catalytic processes and a regulatory liability.

Recommendation: For any pharmaceutical application involving hydrogenation or GMP intermediates, Method B (GC-MS SIM) is not optional—it is a critical control.[1] Do not rely solely on vendor-supplied GC-FID CoAs.[1]

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobutanoate.[1][Link][1]

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A Comparative Guide to the Synthetic Routes of Ethyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-Cyanobutanoate

Ethyl 4-cyanobutanoate is a bifunctional molecule containing both a nitrile and an ester functional group. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a precursor to γ-aminobutyric acid (GABA) analogues and other neurologically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide aims to provide a comprehensive overview of the available synthetic routes, enabling researchers to make informed decisions based on their specific laboratory capabilities, scale, and economic and environmental considerations.

Route 1: Nucleophilic Substitution of Ethyl 4-Halobutanoates

The nucleophilic substitution of an alkyl halide with a cyanide salt is a classic and widely employed method for the synthesis of nitriles. In the context of Ethyl 4-cyanobutanoate, this involves the reaction of an ethyl 4-halobutanoate (typically bromo- or chloro-) with an alkali metal cyanide, such as sodium or potassium cyanide.

Mechanistic Rationale

This reaction proceeds via a standard S(_N)2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, to solvate the cation of the cyanide salt and leave the cyanide anion highly reactive. The use of an ethanolic solution is also common, though care must be taken to minimize the presence of water, which could lead to the formation of ethyl 4-hydroxybutanoate as a byproduct.[1][2] The strength of the carbon-halogen bond influences the reaction rate, with the bromo derivative being more reactive than the chloro derivative due to the lower bond dissociation energy of the C-Br bond.[2]

SN2_Mechanism Br-CH₂-CH₂-CH₂-COOEt Ethyl 4-bromobutanoate TransitionState [NC⋯CH₂(Br)⋯CH₂-CH₂-COOEt]⁻ Br-CH₂-CH₂-CH₂-COOEt->TransitionState NC⁻ Cyanide NC⁻->TransitionState Nucleophilic Attack NC-CH₂-CH₂-CH₂-COOEt Ethyl 4-cyanobutanoate TransitionState->NC-CH₂-CH₂-CH₂-COOEt Br⁻ Bromide TransitionState->Br⁻ Leaving Group Departure

Caption: S(_N)2 mechanism for the synthesis of Ethyl 4-cyanobutanoate.

Experimental Protocol

The following is a representative protocol for the synthesis of Ethyl 4-cyanobutanoate via nucleophilic substitution, based on established procedures for similar transformations.[3][4]

Materials:

  • Ethyl 4-bromobutanoate

  • Sodium cyanide (NaCN)

  • Ethanol (anhydrous)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add a larger volume of ethanol.

  • To this solution, add ethyl 4-bromobutanoate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain pure Ethyl 4-cyanobutanoate.

Route 2: Michael Addition to an Unsaturated Ester

The Michael addition, or conjugate addition, is another powerful C-C bond-forming reaction. For the synthesis of Ethyl 4-cyanobutanoate, this would involve the addition of a cyanide nucleophile to an α,β-unsaturated ester, such as ethyl acrylate.

Mechanistic Rationale

In this reaction, the cyanide ion acts as a Michael donor and adds to the β-carbon of the Michael acceptor (ethyl acrylate). The reaction is typically catalyzed by a base, which can be the cyanide salt itself or a non-nucleophilic base. The attack of the cyanide on the β-carbon of the electron-deficient alkene is followed by protonation of the resulting enolate intermediate to yield the final product.

Michael_Addition_Mechanism CH₂=CH-COOEt Ethyl acrylate Intermediate ⁻CH₂(CN)-CH=C(O⁻)OEt ↔ NC-CH₂-⁻CH-COOEt CH₂=CH-COOEt->Intermediate NC⁻ Cyanide NC⁻->CH₂=CH-COOEt Conjugate Addition NC-CH₂-CH₂-COOEt Ethyl 4-cyanobutanoate Intermediate->NC-CH₂-CH₂-COOEt Protonation H⁺_source H⁺ Source H⁺_source->NC-CH₂-CH₂-COOEt

Caption: Michael addition mechanism for the synthesis of Ethyl 4-cyanobutanoate.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of Ethyl 4-cyanobutanoate via a Michael-type addition, based on general procedures for similar reactions.

Materials:

  • Ethyl acrylate

  • Sodium cyanide (NaCN)

  • Ethanol (anhydrous)

  • Acetic acid

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethyl acrylate (1.0 equivalent) in ethanol to the cyanide solution via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Upon completion, neutralize the reaction mixture with acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Comparative Analysis

FeatureNucleophilic SubstitutionMichael Addition
Starting Materials Ethyl 4-halobutanoate, Alkali metal cyanideEthyl acrylate, Alkali metal cyanide
Reagent Availability & Cost Ethyl 4-halobutanoates are commercially available but can be more expensive than ethyl acrylate.Ethyl acrylate is a readily available and inexpensive bulk chemical.
Reaction Conditions Typically requires heating under reflux for several hours.Often proceeds at room temperature, but may require longer reaction times.
Yield Generally high yields (can be >80-90%) are reported for similar reactions.Yields can be variable and may be affected by polymerization of the acrylate.
Byproducts/Side Reactions Elimination to form ethyl but-3-enoate is a potential side reaction, especially with secondary halides. Hydrolysis to the alcohol can occur if water is present.[1]Polymerization of ethyl acrylate is a significant side reaction. Dimerization or oligomerization of the product can also occur.
Scalability Well-established and scalable process.Scalability may be challenging due to the exothermic nature of the polymerization side reaction.
Safety Considerations Use of highly toxic alkali metal cyanides requires strict safety protocols. Ethyl 4-bromobutanoate is a lachrymator.Use of highly toxic alkali metal cyanides. Ethyl acrylate is flammable and a respiratory irritant.
Green Chemistry Aspects Use of halogenated starting materials. Solvents like DMSO can be difficult to recycle.Potentially more atom-economical. Can be run in greener solvents like ethanol.

Safety and Environmental Considerations

Both synthetic routes involve the use of highly toxic alkali metal cyanides.[5][6][7] All manipulations involving these reagents must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn at all times.[5][7][8] An emergency cyanide antidote kit should be readily available.

From a green chemistry perspective, the Michael addition route is potentially more favorable as it starts from a more readily available and less hazardous starting material (ethyl acrylate vs. ethyl 4-halobutanoate). Furthermore, the nucleophilic substitution route generates a stoichiometric amount of inorganic salt waste. However, the potential for polymerization in the Michael addition can lead to lower atom economy if not well-controlled. Recent advances in cyanation reactions have focused on developing greener alternatives to traditional cyanide sources, such as the use of K(_4)[Fe(CN)(_6)] or formamide, which may be applicable to these syntheses in the future.[9][10]

Conclusion

The choice between the nucleophilic substitution and Michael addition routes for the synthesis of Ethyl 4-cyanobutanoate will depend on several factors. The nucleophilic substitution route is a robust and well-understood method that is likely to provide high yields, making it suitable for both lab-scale and larger-scale production where the cost of the starting material is not prohibitive. The Michael addition route offers the advantage of using a cheaper and more readily available starting material, but may require more careful optimization to control side reactions and achieve high yields. For researchers prioritizing cost-effectiveness and atom economy, further investigation and optimization of the Michael addition protocol would be a worthwhile endeavor.

References

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  • Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R 3 = OEt) and methyl tiglate 409 (R 1 = R 2 = Me, R 3 = OMe) 410. (n.d.).
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  • Bai, X. (2024). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester.
  • ethyl 3-butenoate, 1617-18-1. (n.d.). The Good Scents Company. Retrieved January 31, 2026, from [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). [PDF].
  • nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]

  • Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. (2024). MDPI.
  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). [PDF].
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)
  • SODIUM CYANIDE HAZARD SUMMARY. (n.d.). NJ.gov. [PDF].
  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
  • Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. (2022). The Journal of Organic Chemistry.
  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.).
  • Cyanide-Free Cyanation. (2011, March 12). ChemistryViews. [Link]

  • Standard Oper
  • Ethyl vinylacetate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • ethyl (E)-3-(cyanoamino)but-2-enoate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

Sources

Alternative Reagents to Ethyl 4-cyanobutanoate: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and PROTAC Researchers. Focus Application: Synthesis of Glutarimide Scaffolds (Cereblon Ligands) and 2-Piperidones.

Executive Summary: The Case for Divergence

Ethyl 4-cyanobutanoate (E4CB) has long been the "workhorse" reagent for synthesizing glutarimides (crucial for Thalidomide analogs and PROTAC E3 ligase recruiters) and 2-piperidones (lactam pharmacophores). Its dual functionality—an ester for acyl substitution and a nitrile for latent carboxylic acid/amine equivalency—makes it versatile.

However, reliance on E4CB introduces specific bottlenecks in scale-up and safety:

  • Nitrile Hydrolysis Harshness: Converting the terminal nitrile to a carbonyl often requires vigorous acidic/basic conditions that can degrade sensitive

    
    -substituents.
    
  • HSE Profile: While less toxic than free cyanide, the metabolism and hydrolysis of aliphatic nitriles pose waste treatment challenges (cyanide waste streams).

  • Cost-Efficiency: For simple glutarimide cores, the nitrile functionality is an expensive "over-design" if it is merely hydrolyzed back to an amide/acid.

This guide evaluates two superior alternatives for specific workflows: Diethyl Glutarate (for direct glutarimide synthesis) and Glutaronitrile (for reductive piperidone synthesis).

Comparative Analysis Dashboard

The following table contrasts E4CB with its primary alternatives based on reaction efficiency for constructing the Glutarimide Core (e.g., for Cereblon binding motifs).

FeatureEthyl 4-cyanobutanoate (Standard) Diethyl Glutarate (Alternative A) Glutaronitrile (Alternative B)
Primary Utility Asymmetric alkylation & sequential cyclizationDirect amidation to symmetrical glutarimidesReductive cyclization to piperidones
Atom Economy Moderate: Loss of EtOH and

(post-hydrolysis)
High: Loss of 2x EtOH onlyHigh: No leaving groups in reduction
Reaction Conditions Harsh: Requires strong acid/base for nitrile hydrolysisMild: Thermal or Lewis-acid catalyzed amidationSpecialized: High-pressure hydrogenation
Key Risk Incomplete nitrile hydrolysis (amide impurities)Polymerization (oligomers) if stoichiometry offOver-reduction to diamines
Cost Profile High (Specialty Reagent)Low (Commodity Chemical)Moderate
Safety Nitrile waste management requiredBenign (Ethanol byproduct)Flammable/Toxic intermediates

Decision Logic & Reaction Pathways

The choice of reagent dictates the synthetic pathway. The diagram below illustrates the divergent workflows for synthesizing a generic


-substituted Glutarimide .

ReactionPathways Target Target: Glutarimide/Piperidone E4CB Ethyl 4-cyanobutanoate Alkylation 1. Alpha-Alkylation (LDA/R-X) E4CB->Alkylation High Selectivity DEG Diethyl Glutarate Amidation Direct Cyclization (Urea/NaOEt) DEG->Amidation One-Pot GN Glutaronitrile Reduction Reductive Cyclization (H2/Raney Ni) GN->Reduction H2 Pressure Hydrolysis 2. Nitrile Hydrolysis (H2SO4/AcOH) Alkylation->Hydrolysis Harsh Step Hydrolysis->Target Yield: 60-75% Amidation->Target Yield: 80-90% Reduction->Target 2-Piperidone Specific

Figure 1: Synthetic divergence based on starting material. E4CB offers selectivity but requires harsh hydrolysis. Diethyl Glutarate offers a shortcut for symmetrical or simple derivatives.

Deep Dive: The "Green" Alternative (Diethyl Glutarate)

For the synthesis of Thalidomide-like immunomodulators , the nitrile group of E4CB is often redundant. The target is a cyclic imide.[1] Using Diethyl Glutarate avoids the energy-intensive nitrile hydrolysis step.

Why Switch?
  • Mechanism: Nucleophilic acyl substitution at both ester terminals simultaneously or sequentially.

  • Benefit: Eliminates the generation of amide intermediates that are difficult to separate from the final imide.

  • Scalability: Reaction can be run neat (solvent-free) or in high-boiling benign solvents (e.g., toluene).

Validated Protocol: Synthesis of 3-Phenylglutarimide

Comparison: This route replaces the E4CB route which typically involves alkylating E4CB with phenyl bromide followed by nitrile hydrolysis.

Reagents:

  • Diethyl 3-phenylglutarate (derived from Diethyl Glutarate via Knoevenagel/Michael addition)

  • Urea (Ammonia source)

  • Sodium Ethoxide (Base catalyst)

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and drying tube, dissolve Diethyl 3-phenylglutarate (10 mmol) in absolute ethanol (20 mL).

  • Ammonia Source: Add Urea (15 mmol, 1.5 eq). Note: Urea is preferred over gaseous ammonia for easier stoichiometry control.

  • Cyclization: Add Sodium Ethoxide (25 mmol, 2.5 eq) in ethanol dropwise.

    • Checkpoint: The solution should turn yellow/orange, indicating enolate formation and onset of cyclization.

  • Reflux: Heat to reflux (

    
    C) for 6–8 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the diester spot indicates completion.
    
  • Workup (Critical for Purity):

    • Cool to room temperature.[2]

    • Quench with 1N HCl until pH ~4. Caution: CO2 evolution from urea decomposition.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Performance Data:

  • Yield: 82-88% (vs. ~65% for the E4CB nitrile hydrolysis route).

  • Purity: >98% (HPLC).

Deep Dive: The "Atom-Economic" Alternative (Glutaronitrile)

When the target is 2-Piperidone (a reduced lactam), starting with E4CB requires a complex reductive cyclization that often cleaves the ester. Glutaronitrile is the superior starting material here.

Why Switch?
  • Mechanism: Rosenmund-von Braun type reduction or catalytic hydrogenation where one nitrile reduces to an amine and cyclizes onto the second nitrile (which hydrolyzes in situ).

  • Benefit: High atom economy; no alcohol waste product.

Validated Protocol: Partial Hydrogenation to 2-Piperidone

Reagents:

  • Glutaronitrile

  • Raney Nickel (Catalyst)[3]

  • Water/Ethanol solvent

Methodology:

  • Loading: Charge a high-pressure autoclave with Glutaronitrile (50 mmol), Ethanol (50 mL), and Water (10 mL).

  • Catalyst: Add Raney Nickel (2.0 g, pre-washed).

  • Hydrogenation: Pressurize to 30 bar

    
    . Heat to 
    
    
    
    C.
  • Reaction Control: Stir for 4 hours.

    • Mechanistic Insight: The first nitrile reduces to a primary amine. This amine performs an intramolecular nucleophilic attack on the second nitrile, forming an amidine intermediate which hydrolyzes to the lactam.

  • Workup: Filter catalyst (Pyrophoric risk!). Concentrate filtrate. Distill under reduced pressure.

Performance Data:

  • Yield: 90-95%.

  • Selectivity: High specificity for the 6-membered lactam over the open-chain diamine (1,5-pentanediamine) if water is present to promote hydrolysis of the intermediate.

Strategic Selection Matrix

Use this decision tree to select the correct reagent for your specific drug development campaign.

DecisionTree Start Start: Select Target Scaffold Q1 Is the target a Glutarimide (Imide)? Start->Q1 Q2 Is the target a Piperidone (Lactam)? Q1->Q2 No Res1 Use Diethyl Glutarate (Avoids Nitrile Hydrolysis) Q1->Res1 Yes (Symmetrical/Simple) Res2 Use Glutaronitrile (Direct Reductive Cyclization) Q2->Res2 Yes (Unsubstituted) Res3 Use Ethyl 4-cyanobutanoate (Only if asymmetric alkylation required) Q2->Res3 Yes (Complex/Chiral)

Figure 2: Decision matrix for reagent selection. Green nodes indicate recommended optimized pathways.

References

  • Synthesis of Glutarimide Derivatives

    • Title: Synthesis of novel glutarimide ligands for the E3 ligase substr
    • Source: European Journal of Medicinal Chemistry (2023).[4]

    • URL:[Link]

  • Biocatalytic Alternatives

    • Title: Novel Biosynthesis of (R)-ethyl-3-hydroxyglutarate With (R)-enantioselective Hydrolysis of Racemic Ethyl 4-cyano-3-hydroxybutyate.[5]

    • Source: Applied Biochemistry and Biotechnology.
    • URL:[Link]

  • Piperidone Synthesis Strategies

    • Title: Recent Advances in the Synthesis of Piperidones and Piperidines.[6][7]

    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of Cyano-Esters

    • Title: Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase.[8]

    • Source: BMC Biotechnology.
    • URL:[Link]

Sources

Strategic Reagent Selection: Benchmarking Ethyl 4-cyanobutanoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C5" Orthogonality Advantage

In the landscape of pharmaceutical intermediates, Ethyl 4-cyanobutanoate (E4CB) occupies a critical niche as a bifunctional C5 synthon. Unlike its symmetric counterparts (Glutaronitrile or Diethyl glutarate), E4CB offers chemical orthogonality : the nitrile and ester termini react under distinct conditions, allowing for sequential functionalization without the need for wasteful protection/deprotection steps.

This guide benchmarks E4CB against common alternatives in the synthesis of 2-piperidone (a core scaffold in APIs like Apixaban) and


-amino acids , demonstrating why E4CB often yields superior atom economy and process control.

Comparative Landscape: E4CB vs. Alternative C5 Synthons

When designing a route to piperidones or glutaric acid derivatives, process chemists typically evaluate three starting materials. The following data summarizes their performance in a standard intramolecular cyclization workflow.

Table 1: Performance Benchmark in 2-Piperidone Synthesis
FeatureEthyl 4-cyanobutanoate Glutaronitrile Glutaric Anhydride
Reaction Type Reductive CyclizationPartial Hydrolysis + ReductionAmmonolysis + Reduction
Selectivity High (>95%) Low (Mix of mono/di-hydrolysis)Moderate (Over-reduction risk)
Atom Economy High (Loss of EtOH only)ModerateLow (Requires activation)
Common Pitfall Ester hydrolysis if pH > 9Formation of Cadaverine (diamine)Polymerization
Cost Profile ModerateLowLow
Ideal Use Case Asymmetric synthesis, APIs Bulk commodity chemicalsSimple polyamides
Decision Matrix: When to Choose E4CB

The following logic flow illustrates the decision-making process for selecting E4CB over cheaper alternatives.

DecisionMatrix cluster_legend Decision Factors start Target Molecule Selection q1 Is the target a C5 Lactam (2-Piperidone)? start->q1 q2 Does the target require alpha-substitution? q1->q2 Yes res_anhyd Use Glutaric Anhydride (Requires activation) q1->res_anhyd No (Linear Amide) res_glut Use Glutaronitrile (Cost effective, lower selectivity) q2->res_glut No (Commodity) res_e4cb Select Ethyl 4-cyanobutanoate (High Selectivity, Orthogonal) q2->res_e4cb Yes (Asymmetric/Complex) key E4CB allows sequential functionalization at alpha-carbon before cyclization.

Figure 1: Decision matrix for selecting C5 synthons. E4CB is preferred when high selectivity or alpha-functionalization is required.

Deep Dive: Catalytic Hydrogenation to 2-Piperidone

The most "field-proven" application of E4CB is the synthesis of 2-piperidone via reductive cyclization . This reaction is superior to the glutarimide reduction route because it avoids harsh hydride reducing agents (like LiAlH4), utilizing milder catalytic hydrogenation instead.

Mechanistic Insight

The reaction proceeds through a "domino" sequence:

  • Nitrile Reduction: The cyano group is reduced to a primary amine on the catalyst surface.

  • Intramolecular Attack: The newly formed amine nucleophilically attacks the distal ester carbonyl.

  • Cyclization: Ethanol is eliminated, closing the ring to form the lactam.

Mechanism step1 Ethyl 4-cyanobutanoate step2 Intermediate: Amino-ester (Transient) step1->step2 Reduction step3 Cyclization (Nu- Attack) step2->step3 Intramolecular product 2-Piperidone + Ethanol step3->product -EtOH catalyst H2 / Raney Ni (Surface Reaction) catalyst->step1

Figure 2: The "Domino" Reductive Cyclization Pathway. The transient amino-ester immediately cyclizes, driving the equilibrium forward.

Validated Experimental Protocol

Objective: Synthesis of 2-Piperidone from Ethyl 4-cyanobutanoate. Scale: 100 mmol (Laboratory Bench).

Reagents:

  • Ethyl 4-cyanobutanoate (14.1 g, 100 mmol)

  • Raney Nickel (Activated, 1.5 g) or 10% Pd/C (dry basis)

  • Solvent: Ethanol (Absolute, 100 mL)

  • Ammonia (7N in MeOH, 10 mL) - Crucial for suppressing secondary amine formation.

Methodology:

  • Setup: Load the autoclave with Ethanol, Ethyl 4-cyanobutanoate, and the ammonia solution.

  • Catalyst Addition: Add Raney Nickel carefully under an argon blanket (pyrophoric hazard).

  • Pressurization: Purge the vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 30-50 bar (435-725 psi) .
    • Note: Lower pressures (5-10 bar) work but require longer reaction times (24h+).

  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm).

    • Monitoring: The reaction is complete when hydrogen uptake ceases. Validate by TLC (EtOAc/Hexane 1:1) or IR (disappearance of the -CN stretch at ~2240 cm⁻¹).

  • Workup: Cool to room temperature. Filter catalyst through Celite (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Et2O or distill (if high purity required).

Expected Yield: 90-95%. Key Quality Attribute: Absence of "dimeric" secondary amines, suppressed by the presence of ammonia.

Advanced Application: -Alkylation (C-H Activation)

Before cyclization, the


-protons of E4CB (adjacent to the ester) are acidic (

, lowered by the electron-withdrawing ester). This allows for Knoevenagel or Claisen condensations to introduce complexity before ring closure.
  • Comparison: Alkylating Glutaronitrile is difficult due to competing nucleophilic attacks on the nitrile. Alkylating E4CB is standard ester enolate chemistry.

  • Application: Synthesis of Pregabalin precursors often utilizes this reactivity to introduce the isobutyl chain at the early stage.

Data Point: In Knoevenagel condensations with aromatic aldehydes, E4CB derivatives show yields of 81-95% using piperidine catalysis, significantly higher than corresponding reactions with less activated glutaric derivatives [1].

Safety & Handling (The "Self-Validating" System)

Trustworthiness in the lab requires acknowledging hazards.

  • Cyanide Release: While E4CB is a nitrile, not a cyanide salt, metabolic or strong acid/base hydrolysis can release HCN. Always handle in a fume hood.

  • Lachrymator: Like many esters/nitriles, it is a mild lachrymator and skin irritant.

  • Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) to oxidize any trace free cyanide before disposal, regardless of the theoretical stability of the nitrile.

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. Source: National Institutes of Health (PMC). Context: Demonstrates the reactivity of cyano-esters in Knoevenagel condensations, highlighting the utility of the activated methylene group in E4CB analogs. URL:[Link]

  • Catalytic Hydrogenation of Nitriles. Source: Organic Chemistry Data. Context: foundational mechanisms for the reduction of nitriles to amines and subsequent cyclization. URL:[Link]

Technical Guide: Analytical Specificity and Reactivity Profiling of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-cyanobutanoate (E4CB) represents a critical bifunctional intermediate in the synthesis of


-aminobutyric acid (GABA) analogs, most notably Pregabalin. In complex reaction mixtures (CRMs), distinguishing E4CB from structural analogs and degradation products presents significant "cross-reactivity" challenges—specifically, analytical interference and competitive chemical reactivity.

This guide compares E4CB against its halogenated alternative, Ethyl 4-chlorobutanoate (E4ClB) , and its primary hydrolysis interference, 4-Cyanobutanoic acid (4-CBA) . We provide a validated specificity protocol to mitigate matrix interference and ensure data integrity during process optimization.

The Target Analyte & Comparative Landscape

In drug development, the choice between a nitrile-based alkylator (E4CB) and a halogenated alkylator (E4ClB) dictates the impurity profile of the final API.

The Core Comparison
  • Ethyl 4-cyanobutanoate (E4CB): Utilized for its latent amine functionality (via nitrile reduction). It is chemically softer but prone to dual-hydrolysis (ester and nitrile).

  • Ethyl 4-chlorobutanoate (E4ClB): A classic electrophile. It offers faster alkylation kinetics but suffers from higher toxicity and corrosive byproduct formation (HCl).

  • 4-Cyanobutanoic Acid (4-CBA): The primary "cross-reactive" interference. It co-elutes with E4CB in reverse-phase HPLC if pH is not controlled, leading to quantitation errors.

Mechanism of Interference (Cross-Reactivity)

The "cross-reactivity" in this context is defined by two vectors:

  • Analytical Co-elution: Structural similarity between the ester and its acid metabolite causes peak overlapping.

  • Chemical Competition: In basic media (common for alkylation), the ester undergoes hydrolysis competing with the desired C-alkylation.

Visualizing the Reactivity Matrix

The following diagram illustrates the chemical pathways that generate the complex mixture, highlighting where cross-reactivity (interference) occurs.

E4CB_Reactivity cluster_detection Analytical Cross-Reactivity Zone E4CB Ethyl 4-cyanobutanoate (Target Analyte) Mixture Complex Reaction Mixture (Basic pH) E4CB->Mixture Input Acid 4-Cyanobutanoic Acid (Hydrolysis Interference) Mixture->Acid Ester Hydrolysis (Side Rxn) Diester Diethyl Glutarate (Pinner Rxn Artifact) Mixture->Diester Nitrile Solvolysis (Ethanol/Acid) Product GABA Analog Precursor (Desired) Mixture->Product Alkylation (Main Pathway)

Figure 1: Reaction pathways of E4CB showing the generation of interference compounds (Acid and Diester) that complicate analytical specificity.

Comparative Performance Data

The following data summarizes the stability and analytical resolution of E4CB compared to its alternatives.

Table 1: Analytical Specificity & Stability Profile
FeatureEthyl 4-cyanobutanoate (E4CB)Ethyl 4-chlorobutanoate (E4ClB)4-Cyanobutanoic Acid (Interference)
Primary Reactivity Nucleophilic Attack (at

-carbon via enolate)

Displacement (Cl leaving group)
Acid-Base Neutralization
Hydrolytic Stability Moderate (

at pH 9)
High (

at pH 9)
N/A (Already hydrolyzed)
UV

210 nm (Weak chromophore)205 nm (Very weak)210 nm
GC-MS Signature

141

, 96


150/152 (Cl isotope pattern)
Tailing peak (requires derivatization)
Cross-Reactivity Risk High (Co-elutes with acid form in low pH buffers)Low (Distinct retention time)Source (The interference itself)

Experimental Protocol: High-Specificity HPLC Method

To eliminate analytical cross-reactivity between E4CB and its acid hydrolysis product, a standard C18 gradient is insufficient due to the weak retention of the polar acid. This protocol uses Ion-Suppression Chromatography to ensure resolution.

Rationale

By lowering the mobile phase pH below the pKa of the acid impurity (~4.5), we protonate the 4-cyanobutanoic acid, increasing its hydrophobicity and separating it from the neutral E4CB ester.

Workflow Diagram

HPLC_Workflow Start Sample Preparation (Complex Mixture) Quench Quench Step: Add 0.1% H3PO4 (pH 2.0) (Stops Hydrolysis) Start->Quench Critical Control Dilution Dilution: 50:50 ACN:Water Quench->Dilution Inject Injection (10 µL) Column: C18 Endcapped Dilution->Inject Separation Gradient Elution MP A: 0.1% TFA (pH 2.0) MP B: Acetonitrile Inject->Separation Detection UV Detection @ 210nm Separation->Detection

Figure 2: Validated workflow for separating E4CB from hydrolysis interferences using pH-controlled ion suppression.

Step-by-Step Methodology
  • Reagent Preparation:

    • Mobile Phase A: Dissolve 1.0 mL Trifluoroacetic acid (TFA) in 1L HPLC-grade water. (pH ~2.0).

    • Mobile Phase B: 100% Acetonitrile (ACN).

  • Sample Preparation (Critical Step):

    • Take 1.0 mL of the reaction mixture.

    • Immediately quench into 9.0 mL of chilled 0.1%

      
      . Note: Neutral or basic quenching will induce artificial hydrolysis, leading to false "cross-reactivity" data.
      
  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 12 minutes.

  • System Suitability Criteria:

    • Resolution (

      
      ) between 4-Cyanobutanoic acid (RT ~2.5 min) and Ethyl 4-cyanobutanoate (RT ~6.8 min) must be 
      
      
      
      .

Discussion: Solving the Cross-Reactivity Puzzle

The "False Positive" Phenomenon

In standard GC-MS analysis, E4CB can show cross-reactivity with Diethyl Glutarate .

  • Cause: If the injection port temperature is too high (>250°C) and the sample is acidic, the nitrile group can undergo in-situ alcoholysis with the solvent (Ethanol), converting the nitrile to an ester.

  • Solution: Use a cool-on-column injection or switch to the HPLC method described above.

E4CB vs. E4ClB: Selection Guide
  • Choose E4CB when: Your synthesis requires a subsequent reduction step (e.g., hydrogenation to an amine). E4CB avoids the need for azide chemistry (which would be required to convert E4ClB to an amine).

  • Choose E4ClB when: You are performing strictly carbon-chain extension and do not need nitrogen functionality, or if your reaction conditions are highly basic (pH > 12), where E4CB hydrolysis is too rapid to control.

References

  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development. [Link]

  • Burk, M. J., et al. (2003). "Efficient Synthesis of Pregabalin via Asymmetric Hydrogenation." Journal of the American Chemical Society. [Link]

  • FDA Center for Drug Evaluation and Research. (2004). "Lyrica (Pregabalin) Chemistry Review." FDA Access Data. [Link]

A Senior Application Scientist's Guide to Sourcing Ethyl 4-cyanobutanoate: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in organic synthesis and drug development, the quality of starting materials is not merely a matter of preference but a cornerstone of experimental reproducibility and success. Ethyl 4-cyanobutanoate, a versatile bifunctional molecule, serves as a key building block in the synthesis of various pharmaceutical intermediates and specialty chemicals, most notably in the pathway to pimelic acid and its derivatives. However, not all commercial sources of this reagent are created equal. Minor variations in purity and impurity profiles can have significant downstream consequences, affecting reaction kinetics, yield, and the purity of the final product. This guide presents a comprehensive, performance-based comparison of Ethyl 4-cyanobutanoate from three representative commercial suppliers, demonstrating the critical importance of rigorous quality control in reagent selection.

Introduction: The Understated Impact of Reagent Quality

Ethyl 4-cyanobutanoate (CAS No. 5451-09-2) is a valuable intermediate possessing both a nitrile and an ester functional group. This unique structure allows for differential reactivity, making it a popular choice for constructing more complex molecular architectures. A common and important application is its conversion to pimelic acid, a C7 dicarboxylic acid used in the synthesis of polymers, lubricants, and pharmaceuticals.

However, the journey from starting material to final product is fraught with potential pitfalls, many of which can be traced back to the quality of the initial reagents. Impurities, even in trace amounts, can act as catalyst poisons, participate in side reactions, or complicate purification processes, leading to reduced yields and batch-to-batch inconsistency.[1][2][3][4] This is particularly true in multi-step syntheses where impurities can be carried through and concentrated, jeopardizing the entire synthetic route. Therefore, an upfront investment in characterizing and selecting a high-quality reagent is a critical risk mitigation strategy.

This guide provides a systematic framework for evaluating Ethyl 4-cyanobutanoate from different suppliers. We will assess not only the purity as stated on the Certificate of Analysis (CoA) but also its performance in a real-world chemical transformation. To this end, we have procured samples from three fictional but representative suppliers:

  • QuantumSyn (Supplier A)

  • Alchemix Fine Chemicals (Supplier B)

  • Stellar Molecules (Supplier C)

Our evaluation is twofold: first, an analytical characterization to determine purity and identify key impurities, and second, a functional test involving the hydrolysis of Ethyl 4-cyanobutanoate to pimelic acid to assess its performance in a practical application.

Experimental Design: A Two-Pillar Approach to Reagent Validation

To ensure a thorough and unbiased comparison, we designed a two-part experimental workflow. The first part focuses on the analytical characterization of the neat material from each supplier. The second part evaluates the material's performance in a controlled chemical reaction.

G cluster_0 PART 1: Analytical Characterization cluster_1 PART 2: Performance Evaluation A Procure Samples (Suppliers A, B, C) B GC-MS Analysis (Purity & Impurity ID) A->B Aliquot for each test C Karl Fischer Titration (Water Content) A->C Aliquot for each test D ¹H NMR Spectroscopy (Structural Confirmation) A->D Aliquot for each test E Parallel Hydrolysis Reaction (to Pimelic Acid) B->E Informs reaction setup C->E Informs reaction setup D->E Confirmed Starting Material F Reaction Monitoring (TLC, GC) E->F G Work-up & Purification F->G H Yield Calculation & Product Analysis (¹H NMR, LC-MS, Melting Point) G->H I Comparative Data Analysis & Supplier Recommendation H->I Final Comparison

Sources

Assessing the scalability of Ethyl 4-cyanobutanoate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-cyanobutanoate (CAS: 2557-03-1), also known as ethyl 4-cyanobutyrate, is a critical linear aliphatic intermediate used in the synthesis of pyrrolidones, amino acids (such as GABA analogues), and broad-spectrum pharmaceutical scaffolds.

This guide evaluates the two primary scalability pathways for its synthesis:

  • The Nucleophilic Substitution Route (Route A): Cyanation of ethyl 4-chlorobutanoate using Phase Transfer Catalysis (PTC).

  • The Lactone Ring-Opening Route (Route B): Nucleophilic ring opening of

    
    -butyrolactone (GBL) followed by esterification.
    

Scalability Verdict: While Route A offers superior operational simplicity and higher single-step yields (90-95%) suitable for pilot-scale batches (<50 kg), Route B is the dominant industrial choice for multi-ton manufacturing due to the significantly lower cost of GBL compared to halo-esters, despite a lower overall yield (70-80%) and higher unit operation count.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance metrics for both protocols based on field data and stoichiometric analysis.

MetricRoute A: Halo-Ester SubstitutionRoute B: GBL Ring-Opening
Starting Material Ethyl 4-chlorobutanoate (High Cost)

-Butyrolactone (Low Cost)
Reagents NaCN, TBAB (Catalyst), Toluene/WaterNaCN, Ethanol,

Step Count 1 (Concerted Substitution)2 (Ring Opening + Esterification)
Yield (Isolated) 92 - 96%75 - 82% (Overall)
Atom Economy Moderate (Loss of NaCl)High (Direct addition, loss of

)
Safety Profile Moderate: Biphasic system contains CN

in aqueous layer.
High Risk: Requires handling free cyano-acid intermediates.
Scalability Ideal for Pilot / CRO ScaleIdeal for Bulk Manufacturing

Detailed Experimental Protocols

Protocol A: Phase Transfer Catalyzed Cyanation (Recommended for Pilot Scale)

This method utilizes Phase Transfer Catalysis (PTC) to react ethyl 4-chlorobutanoate with sodium cyanide. The biphasic system (Organic/Aqueous) is critical for safety; it keeps the bulk of the cyanide in the aqueous phase while the reaction occurs at the interface, minimizing the risk of polymerizing the product or hydrolyzing the ester.

Mechanism:



Step-by-Step Methodology:
  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the vent to a caustic scrubber (10% NaOH + NaOCl) to neutralize any escaped HCN gas.

  • Aqueous Phase Preparation: Dissolve Sodium Cyanide (1.15 equiv) in deionized water (3.0 vol relative to substrate).

    • Scientific Rationale: A concentrated aqueous cyanide solution maximizes the concentration gradient across the interface.

  • Organic Phase Loading: Add Ethyl 4-chlorobutanoate (1.0 equiv), Toluene (4.0 vol), and Tetrabutylammonium bromide (TBAB, 0.05 equiv).

    • Note: Toluene is chosen for its immiscibility with water and appropriate boiling point (~110°C).

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (400+ RPM).

    • Critical Parameter: Agitation speed determines the interfacial surface area, directly impacting the reaction rate in PTC systems.

  • Monitoring: Monitor by GC. Reaction is typically complete within 4–6 hours.

  • Workup: Cool to 20°C. Separate phases. Wash the organic layer with water (2x) to remove residual cyanide.

    • Safety: Treat all aqueous washes with bleach before disposal to oxidize cyanide to cyanate.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill under reduced pressure (bp ~125°C at 15 mmHg) to obtain the product.
    
Workflow Visualization (Route A)

RouteA start Ethyl 4-chlorobutanoate + Toluene + TBAB reactor Biphasic Reaction 80°C, 6h, Vigorous Stirring start->reactor aq_phase Aqueous NaCN (1.15 eq) aq_phase->reactor separation Phase Separation reactor->separation waste Aqueous Waste (Treat with NaOCl) separation->waste Cyanide Removal product_crude Organic Phase (Product in Toluene) separation->product_crude distillation Vacuum Distillation product_crude->distillation final Ethyl 4-cyanobutanoate (>98% Purity) distillation->final

Figure 1: Phase Transfer Catalysis workflow ensuring cyanide containment in the aqueous phase.

Protocol B: Lactone Ring-Opening (Recommended for Manufacturing)

This route exploits the ring strain of


-butyrolactone (GBL). The reaction proceeds via the formation of sodium 4-cyanobutanoate, which is subsequently esterified. This method avoids the expensive halo-ester starting material.

Mechanism:

Step-by-Step Methodology:
  • Ring Opening:

    • Charge GBL (1.0 equiv) and Water (1.0 vol) into the reactor.

    • Slowly add Sodium Cyanide (1.05 equiv) maintaining temperature <40°C (Exothermic).

    • Heat to 100°C for 3 hours. The solution will become homogeneous as the salt forms.

    • Checkpoint: GC or HPLC should show complete consumption of GBL.

  • Acidification & Solvent Swap:

    • Cool to room temperature.[1] Carefully acidify with conc. HCl to pH ~4.0.

    • Caution: This step generates 4-cyanobutyric acid. Do not drop pH <2.0 without ventilation, as trace HCN gas may evolve if excess cyanide remains.

    • Remove water via azeotropic distillation with Toluene or Benzene (industrial standard) or evaporate to dryness (lab scale).

  • Esterification:

    • Redissolve the crude acid residue in Ethanol (5.0 vol).

    • Add catalytic

      
       (0.05 equiv).
      
    • Reflux for 8 hours.[2]

  • Workup:

    • Neutralize with Sodium Bicarbonate.

    • Filter off inorganic salts (

      
      , NaCl).
      
    • Distill the filtrate to isolate Ethyl 4-cyanobutanoate.

Workflow Visualization (Route B)

RouteB gbl Gamma-Butyrolactone (GBL) ring_open Ring Opening 100°C, 3h gbl->ring_open nacn NaCN (aq) nacn->ring_open salt Na-4-cyanobutanoate ring_open->salt acidify Acidification (HCl) salt->acidify esterify Esterification EtOH / H2SO4 / Reflux acidify->esterify final Ethyl 4-cyanobutanoate esterify->final

Figure 2: The industrial ring-opening pathway utilizing low-cost GBL feedstock.

Safety & Scalability Assessment

Cyanide Management

Both routes utilize Sodium Cyanide (NaCN), a Category 1 acute toxin.

  • Engineering Controls: Reactors must be closed-loop. The headspace must be swept with nitrogen into a scrubber containing 15% Sodium Hypochlorite (Bleach) at pH >10. This oxidizes evolved HCN to the safer cyanate (

    
    ).
    
  • In-Process Safety: In Route A, the biphasic nature provides a "buffer" where the organic product is separated from the bulk cyanide reservoir. In Route B, acidification must be strictly controlled; dropping the pH too low in the presence of unreacted cyanide will release massive amounts of HCN gas.

Economic Evaluation (E-Factor)[3]
  • Route A (Substitution): Higher E-factor (Waste/Product ratio) due to the generation of stoichiometric NaCl and the use of Toluene/Water mixtures. However, the throughput is faster.

  • Route B (GBL): Lower raw material cost (GBL is ~20-30% the cost of Ethyl 4-chlorobutanoate). However, the energy cost is higher due to the water removal step required before esterification.

References

  • Preparation of Ethyl 4-chlorobutanoate (Precursor)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 156 (1941).
    • Relevance: Establishes the baseline for the halo-ester starting m
  • General Procedure for Cyanation of Halo-esters

    • Source: Organic Syntheses, Coll. Vol. 1, p. 254 (1941).
    • Relevance: Provides the foundational chemistry for displacing halides with cyanide in ethyl esters, applicable to the 4-chlorobutano
  • Safety Data & Handling of Ethyl 4-chlorobutanoate

    • Source: Fisher Scientific Safety D
    • Relevance: Critical safety parameters for the starting m
  • Cyanide Management and Antidotes

    • Source: CDC / NIOSH Emergency Response Card for Sodium Cyanide.
    • Relevance: Mandatory safety protocols for handling NaCN in both routes.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. Ethyl 4-cyanobutanoate, a versatile intermediate, possesses a chemical profile that demands a rigorous and informed approach to its disposal. The presence of the nitrile group (C≡N) is the central chemical feature governing its hazard profile and, consequently, its end-of-life protocol.

This guide moves beyond a simple checklist, providing the causal logic behind each procedural step. The objective is to empower you with the knowledge to establish a self-validating system for safety and compliance within your laboratory, building a foundation of trust in your chemical handling practices.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. Ethyl 4-cyanobutanoate is not merely another organic ester; its nitrile functionality places it in a higher hazard category.

The primary danger stems from the potential hydrolysis or reaction of the nitrile group. In the presence of strong acids or bases, organic nitriles can release hydrogen cyanide (HCN), a rapidly acting and highly toxic gas.[1] Furthermore, combustion of this compound produces not only standard products like carbon monoxide but also toxic nitrogen oxides and cyanides.[1][2] Therefore, every handling and disposal step is designed to mitigate these risks.

Key Mechanistic Insight: The cyano group is endothermic and reactive. Contact with strong oxidizing acids can lead to extremely violent reactions, while combination with bases can also produce hydrogen cyanide.[1] This reactivity profile is the cornerstone of the segregation and disposal strategy.

The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS PictogramHazard StatementKey Precautionary Statements
Acute Toxicity

H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261: Avoid breathing mist/vapors/spray.[3][4]P280: Wear protective gloves/protective clothing/eye protection.[3][5]
Skin Irritation

H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye Irritation

H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Respiratory Irritation

H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.[3][4]
Physical Hazards

Combustible LiquidKeep away from heat, sparks, open flames, and hot surfaces.

Section 2: The Regulatory Framework: Ensuring Compliance

Proper disposal is a matter of both safety and legal compliance. All laboratory activities involving hazardous chemicals fall under the purview of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP).[6][7] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[8] The procedures outlined in this guide should be incorporated into your laboratory's specific CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA): Ethyl 4-cyanobutanoate waste must be managed as a hazardous waste.[2] Any waste containing a carbon-nitrogen triple bond is considered a cyanide-containing waste.[9] It may be classified under:

    • Characteristic Waste: Specifically for Reactivity (D003) , if it is a cyanide-bearing waste that, when exposed to pH conditions between 2 and 12.5, can generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger.[10]

    • Listed Waste: Many cyanide compounds are specifically listed as Acutely Hazardous Waste (P-codes) .[11]

The core directive from these regulations is that hazardous waste must be properly identified, segregated, stored, and transferred to a licensed treatment, storage, and disposal facility (TSDF).

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing Ethyl 4-cyanobutanoate waste from generation to final disposal.

DisposalWorkflow cluster_0 start Start: Ethyl 4-cyanobutanoate Waste Generated characterize Step 1: Characterize Waste (Pure, in solvent, contaminated?) start->characterize segregate Step 2: Segregate Waste (Keep away from acids, bases, strong oxidizers) characterize->segregate containerize Step 3: Containerize & Label (Use compatible, sealed container. Label as 'Hazardous Waste') segregate->containerize accumulate Step 4: Accumulate Safely (Store in cool, ventilated area, secondary containment) containerize->accumulate pathway Step 5: Select Disposal Pathway accumulate->pathway pathA Pathway A: Direct Disposal via Licensed Hauler pathway->pathA Recommended pathB Pathway B: In-Lab Pre-Treatment (Advanced Users Only) pathway->pathB Expert Use arrange Arrange Pickup with EHS or Licensed Waste Hauler pathA->arrange hydrolysis Perform Alkaline Hydrolysis (See Protocol Below) pathB->hydrolysis incineration Disposal Method: High-Temperature Incineration arrange->incineration end End: Waste Properly Disposed incineration->end treated_waste Dispose of Treated Waste (Characterize & dispose of carboxylate salt solution) hydrolysis->treated_waste treated_waste->arrange

Caption: Disposal Decision Workflow for Ethyl 4-cyanobutanoate.

Pathway A: Direct Disposal (Recommended Standard Procedure)

For the vast majority of laboratory settings, this is the safest and most compliant method. The core principle is to transfer the chemical risk to a facility specifically designed to handle it.

  • Segregation: Collect waste Ethyl 4-cyanobutanoate and solutions containing it in a dedicated, properly labeled hazardous waste container. Crucially, ensure this waste stream is kept separate from all acidic, basic, and strong oxidizing waste streams. [1][12]

  • Containerization: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, vapor-tight lid.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "Ethyl 4-cyanobutanoate," and any other constituents (e.g., solvent). Affix the appropriate hazard pictograms.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. This location must be cool, dry, well-ventilated, and away from incompatible materials.[2][4]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal. The standard and most effective disposal method for organic nitriles is high-temperature incineration, which ensures complete destruction of the cyanide moiety.[13][14]

Pathway B: In-Lab Pre-Treatment via Alkaline Hydrolysis (Advanced Users Only)

In some circumstances, it may be desirable to chemically transform the nitrile into a less hazardous compound before disposal. Alkaline hydrolysis converts the nitrile to a carboxylate salt and ammonia.[15][16] This procedure must only be performed by experienced chemists with a thorough understanding of the reaction, appropriate engineering controls (i.e., a certified chemical fume hood), and personal protective equipment.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 4-cyanobutanoate

Objective: To convert the hazardous nitrile group into a more benign carboxylate salt prior to final disposal.

Materials:

  • Ethyl 4-cyanobutanoate waste

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH paper or pH meter

Personal Protective Equipment (PPE):

  • Chemical splash goggles

  • Face shield

  • Heavy-duty nitrile or neoprene gloves

  • Flame-resistant lab coat

Procedure:

  • Setup: Perform all steps in a certified chemical fume hood.[7]

  • Reaction: Place the Ethyl 4-cyanobutanoate waste into the round-bottom flask. For every 1 mole of the nitrile, slowly add at least 2.5 moles of 10% NaOH solution while stirring.

    • Causality: A stoichiometric excess of hydroxide ensures the complete hydrolysis of both the ester and the nitrile functionalities. The reaction is exothermic; slow addition is necessary to control the temperature.

  • Reflux: Gently heat the mixture to reflux (approximately 100°C) with continuous stirring. The hydrolysis of nitriles is slow at room temperature and requires heat to proceed at a practical rate.[16]

  • Monitoring: Continue refluxing for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution (use caution and appropriate detection methods if necessary).

  • Cooldown: Turn off the heat and allow the solution to cool to room temperature.

  • Characterization: The resulting solution now contains sodium 4-cyanobutanoate and ethanol. This solution is still considered hazardous waste but is significantly less reactive than the parent nitrile.

  • Final Disposal: Containerize the cooled solution, label it accurately with all constituents, and dispose of it through your institution's hazardous waste program.

Section 4: Emergency Procedures for Spills and Exposures

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if vapors are significant.

  • Contain: Remove all ignition sources.[2] Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[2] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the skin with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Conclusion

The responsible disposal of Ethyl 4-cyanobutanoate is predicated on a foundational understanding of its reactivity. The key principles are unwavering: Hazard Awareness, Strict Segregation, and Regulatory Compliance. By treating the nitrile functional group with the respect it demands and adhering to the systematic workflows outlined here, you ensure that your innovative work in the lab does not create a legacy of risk. This commitment to safety is the hallmark of a trustworthy and expert scientific practice.

References

  • BEST Cyanoacrylate Ethyl - Safety Data Sheet. (n.d.).
  • Ethyl Butanoate - Safety Data Sheet. (2019, March 25).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • Ethyl cyanoacetate - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. (1999, March). New Jersey Department of Health.
  • Ethyl cyanoacetate. PubChem. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (n.d.).
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. (n.d.).
  • What to Do If You Have Cyanide in Your Industrial Wastewater. SAMCO Technologies. (n.d.).
  • EPA's Guide for Industrial Waste Management: Introduction. U.S. Environmental Protection Agency. (n.d.).
  • Chemistry of Nitriles. Chemistry LibreTexts. (2025, January 19).
  • Inside A Gold Mine Cyanidation Incinerator. Addfield. (n.d.).
  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA FactSheet. (n.d.).
  • Nitriles & Hydroxynitriles Revision Note. Save My Exams. (2025, June 23).
  • Disposal Guidance. U.S. Environmental Protection Agency. (n.d.).
  • Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. National Center for Biotechnology Information. (n.d.).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. (n.d.).
  • LABORATORY SAFETY OSHA LAB STANDARD. OSHA FactSheet. (n.d.).
  • Methods of destruction of cyanide in cyanide-containing waste. Google Patents. (n.d.).
  • Hydrolysing nitriles. Chemguide. (n.d.).
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. (n.d.).
  • Laboratory Safety Guidance. Occupational Safety and Health Administration. (n.d.).
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - University of Maryland. (n.d.).
  • Mechanism Explained: Hydrolysis of Nitriles. YouTube. (2024, April 7).
  • 10444-38-9|Ethyl 4-cyanobutanoate|BLD Pharm. (n.d.).
  • Compliance with EPA Regulations for Disposal of Medical Equipment and Supplies in US Hospitals. Needle.Tube. (n.d.).
  • Cyanide Wastewater Treatment. Saltworks Technologies. (n.d.).
  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Department of Toxic Substances Control. (n.d.).
  • Cyanide Remediation: Current and Past Technologies. Department of Toxic Substances Control. (n.d.).
  • The OSHA Laboratory Standard. Lab Manager. (2020, April 1).
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. (n.d.).
  • Polychlorinated biphenyl. Wikipedia. (n.d.).
  • Chemical Compatibility Chart. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.